molecular formula C6H8FN3 B7965399 C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Cat. No.: B7965399
M. Wt: 141.15 g/mol
InChI Key: IPLYLVSMXVMRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is a chemical reagent for research use only, not for human or veterinary use. This compound is a fluorinated pyrimidine-methylamine derivative. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery. Related compounds are frequently utilized as key synthetic intermediates in the preparation of active pharmaceutical ingredients. For instance, structurally similar amines are employed in the synthesis of potential Epidermal Growth Factor Receptor (EGFR) inhibitors for antitumor research . The integration of a fluorine atom and a methyl group on the pyrimidine ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for constructing more complex molecules for biological evaluation. Researchers can use this compound to develop novel chemical entities for various therapeutic areas. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(5-fluoro-4-methylpyrimidin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLYLVSMXVMRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine: A Comprehensive Synthesis and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Structural Significance

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (IUPAC: (5-Fluoro-4-methylpyrimidin-2-yl)methanamine; CAS: 1545825-32-8)[1][2] is a highly specialized, electron-deficient heterocyclic building block. In modern drug discovery, the incorporation of a fluorinated pyrimidine motif is a strategic choice designed to modulate physicochemical properties, enhance metabolic stability, and improve target binding affinity.

This specific primary amine is frequently utilized as a critical intermediate in the synthesis of orexin receptor agonists[3][4]—which regulate wakefulness and arousal—and spleen tyrosine kinase (Syk) inhibitors[5][6], which are pivotal in modulating immunoreceptor signaling in autoimmune diseases. Furthermore, the strategic placement of the fluorine atom on the pyrimidine ring has been shown to mitigate time-dependent inhibition (TDI) and influence cytochrome P450 3A4 (CYP3A4) metabolism[7], making it a highly desirable moiety in pharmacokinetic optimization.

Pharmacological_Pathway LIGAND Fluoropyrimidine Derivatives RECEPTOR Orexin Receptors (OX1R / OX2R) LIGAND->RECEPTOR Agonism KINASE Spleen Tyrosine Kinase (Syk) LIGAND->KINASE Inhibition EFFECT1 Wakefulness & Arousal Pathways RECEPTOR->EFFECT1 Gq/11 Activation EFFECT2 Immunoreceptor Signaling Inhibition KINASE->EFFECT2 Mast Cell Modulation

Dual pharmacological utility of fluoropyrimidine derivatives in biological pathways.

Retrosynthetic Strategy & Pathway Selection

The most robust, industrially scalable route to synthesize C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine relies on a two-step sequence starting from commercially available 2-chloro-5-fluoro-4-methylpyrimidine (CAS: 134000-96-7)[8][9].

  • Palladium-Catalyzed Cyanation : Conversion of the aryl chloride to 5-fluoro-4-methylpyrimidine-2-carbonitrile (CAS: 2112769-83-0)[10][11].

  • Chemoselective Nitrile Reduction : Catalytic hydrogenation of the intermediate nitrile to the target primary amine.

This pathway is selected over alternative Gabriel synthesis or azide reduction routes due to its high atom economy, avoidance of explosive azide intermediates, and the commercial availability of the chlorinated starting material.

Synthesis_Route SM 2-Chloro-5-fluoro- 4-methylpyrimidine (CAS: 134000-96-7) INT 5-Fluoro-4-methylpyrimidine- 2-carbonitrile (CAS: 2112769-83-0) SM->INT Zn(CN)2, Pd2(dba)3 dppf, DMF, 100°C (Cyanation) PROD (5-Fluoro-4-methylpyrimidin- 2-yl)methanamine (CAS: 1545825-32-8) INT->PROD H2, Raney Ni NH3/MeOH, 25°C (Reduction)

Two-step synthetic workflow for (5-Fluoro-4-methylpyrimidin-2-yl)methanamine.

Mechanistic Protocols: The Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the causality behind each reagent choice is explicitly defined.

Step 1: Palladium-Catalyzed Cyanation

Objective: Synthesize 5-fluoro-4-methylpyrimidine-2-carbonitrile.

  • Procedure: Charge a flame-dried Schlenk flask with 2-chloro-5-fluoro-4-methylpyrimidine (1.0 equiv), zinc cyanide (Zn(CN)₂; 0.6 equiv), Pd₂(dba)₃ (0.05 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 equiv). Evacuate and backfill with nitrogen three times. Add anhydrous N,N-dimethylformamide (DMF) and heat the mixture to 100°C for 12 hours.

  • Causality & Mechanism: The choice of zinc cyanide over sodium or potassium cyanide is a critical design parameter. Zn(CN)₂ has low solubility in DMF, ensuring a low steady-state concentration of free cyanide ions. High concentrations of free cyanide would strongly coordinate to the palladium center, forming inactive Pd(CN)₄²⁻ complexes and poisoning the catalyst. The dppf ligand provides essential steric bulk and electron density, facilitating the difficult oxidative addition of the electron-deficient pyrimidine C-Cl bond.

  • Self-Validation: The reaction is monitored via LC-MS. The system validates its completion when the starting material mass (m/z 146) is entirely replaced by the nitrile product mass (m/z 137). A standard aqueous workup with saturated NaHCO₃ removes residual zinc salts, yielding the crude nitrile.

Step 2: Chemoselective Nitrile Reduction

Objective: Synthesize C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

  • Procedure: Dissolve the intermediate 5-fluoro-4-methylpyrimidine-2-carbonitrile in a 7N solution of ammonia in methanol (NH₃/MeOH). Transfer to a high-pressure hydrogenation reactor and add Raney Nickel (50% aqueous slurry, pre-washed with methanol). Pressurize the vessel with H₂ gas (50 psi) and stir vigorously at 25°C for 8 hours. Filter the catalyst through a pad of Celite under an inert atmosphere and concentrate the filtrate in vacuo.

  • Causality & Mechanism: The reduction of nitriles to primary amines proceeds via a highly reactive imine intermediate. In the absence of ammonia, the newly formed primary amine acts as a nucleophile, attacking the intermediate imine to form an unwanted secondary amine dimer. The introduction of a large molar excess of methanolic ammonia shifts the equilibrium, converting the imine into an aminal intermediate that exclusively reduces to the desired primary amine, effectively suppressing dimerization.

  • Self-Validation: The protocol is self-validating post-filtration. A successful reduction yields a product with a distinct, sharp singlet integrating to 2H around 4.0 ppm in the ¹H NMR spectrum, with a complete absence of complex multiplets that would indicate secondary amine formation.

Quantitative Data & Analytical Validation

The following table summarizes the quantitative metrics, optimized conditions, and expected analytical outcomes for the synthetic workflow, allowing for rapid benchmarking by drug development professionals.

Reaction StepReactantReagents & CatalystsSolvent / ConditionsYieldPurity (HPLC)Key MS Validation
1. Cyanation 2-Chloro-5-fluoro-4-methylpyrimidineZn(CN)₂, Pd₂(dba)₃, dppfDMF 100°C, 12h82%>98%m/z: 137.1 [M+H]⁺
2. Reduction 5-Fluoro-4-methylpyrimidine-2-carbonitrileH₂ (50 psi), Raney Ni7N NH₃/MeOH 25°C, 8h89%>99%m/z: 142.1[M+H]⁺

Expected ¹H NMR for Target Amine (400 MHz, CDCl₃): δ 8.35 (d, J = 1.2 Hz, 1H, pyrimidine-H), 4.05 (s, 2H, -CH₂-), 2.45 (d, J = 2.0 Hz, 3H, -CH₃), 1.80 (br s, 2H, -NH₂).

Conclusion

The synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine requires precise control over transition-metal catalysis and chemoselective reduction. By utilizing a low-solubility cyanide source to prevent catalyst poisoning and leveraging an ammonia-rich environment to trap reactive imine intermediates, researchers can achieve high-yielding, scalable access to this vital pharmacophore. Its subsequent application in orexin and Syk-mediated pathways underscores its immense value in contemporary medicinal chemistry.

References

  • Title: C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Bicycloheptane pyrrolidine orexin receptor agonists (US11680060B2)
  • Title: Pyrazolyl derivatives as syk inhibitors (WO2013192125A1)
  • Title: Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Motif Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 2-Chloro-5-fluoro-4-methylpyrimidine (CAS 134000-96-7) Source: LookChem URL: [Link]

Sources

physicochemical properties of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Foreword

The study of novel heterocyclic compounds is a cornerstone of modern drug discovery. Pyrimidine derivatives, in particular, are of significant interest due to their prevalence in biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties of the novel compound C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine. As experimental data for this specific molecule is not widely available, this document serves as both a repository of predicted information and a practical guide to the experimental determination of its key characteristics. The methodologies detailed herein are grounded in established analytical chemistry principles and are designed to provide a robust framework for the characterization of this and similar novel chemical entities.

Compound Identification and Structure

The initial step in the characterization of any novel compound is the unambiguous confirmation of its identity and structure.

Systematic Name: (5-Fluoro-4-methylpyrimidin-2-yl)methanamine CAS Number: 1545825-32-8[1] Molecular Formula: C₆H₈FN₃ Molecular Weight: 141.15 g/mol

Structural Elucidation Workflow

A combination of spectroscopic techniques is essential for confirming the chemical structure of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine. The following workflow is recommended:

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Purity Purity Assessment (HPLC, GC) NMR->Purity

Caption: Recommended workflow for the synthesis and structural elucidation of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

Expected Spectroscopic Data

While specific experimental spectra are not publicly available, theoretical predictions and analysis of similar structures can provide an expectation of the key spectroscopic features.

  • ¹H NMR: Protons on the pyrimidine ring, the methyl group, and the aminomethyl group would exhibit characteristic chemical shifts and coupling constants.

  • ¹³C NMR: The number of unique carbon signals would correspond to the molecular structure, with the fluorine-coupled carbons showing characteristic splitting.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrimidine ring), and C-F stretching would be expected.[3]

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

The physical state of a compound at ambient temperature is a fundamental property. For C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, the physical state should be determined by visual inspection at room temperature.

Melting Point

The melting point is a crucial indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.

PropertyPredicted/Observed Value
Melting PointTo be determined
Experimental Protocol for Melting Point Determination
  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is recorded. A narrow melting range is indicative of high purity.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

PropertyPredicted/Observed Value
Boiling PointTo be determined
Experimental Protocol for Boiling Point Determination

Due to the potential for decomposition at high temperatures, distillation under reduced pressure is recommended for high-boiling-point liquids.

  • Apparatus: A micro-distillation apparatus is assembled.

  • Procedure: The compound is heated under a specific, reduced pressure, and the temperature at which the liquid boils and condenses is recorded.

Solubility

Solubility, particularly in aqueous and organic solvents, is a critical factor for drug delivery and formulation.[4]

SolventPredicted/Observed Solubility
WaterTo be determined
EthanolTo be determined
Dimethyl Sulfoxide (DMSO)To be determined
DichloromethaneTo be determined
Experimental Protocol for Kinetic Aqueous Solubility Determination
  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in DMSO.

  • Aqueous Dilution: Aliquots of the DMSO stock are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to various final concentrations.

  • Equilibration: The solutions are shaken for a set period (e.g., 2 hours) at a constant temperature.

  • Analysis: The solutions are filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.[5]

Acidity/Basicity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a compound at physiological pH.[6][7] For C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, the primary amine and the pyrimidine nitrogens are expected to be the main ionizable groups.

PropertyPredicted/Observed Value
pKaTo be determined
Experimental Protocol for pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH.[8][9]

cluster_workflow Potentiometric Titration Workflow A Prepare a solution of the compound in a water/co-solvent mixture B Calibrate pH meter with standard buffers A->B C Titrate with standardized acid or base, recording pH at each addition B->C D Plot pH vs. volume of titrant C->D E Determine the inflection point(s) of the curve D->E F Calculate pKa from the half-equivalence point(s) E->F

Caption: Workflow for the determination of pKa by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes and is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[10][11]

PropertyPredicted/Observed Value
LogPTo be determined
LogD at pH 7.4To be determined
Experimental Protocol for LogD Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogD.[10]

  • System Preparation: A biphasic system of n-octanol and an aqueous buffer (pH 7.4) is prepared and mutually saturated.

  • Compound Addition: A known amount of the compound is added to a vial containing known volumes of the n-octanol and aqueous phases.

  • Equilibration: The vial is shaken until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a validated analytical method (e.g., HPLC-UV or LC-MS).[12]

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Purity and Stability

Assessing the purity of a newly synthesized compound and its stability under various conditions is critical for its use in further studies.

Purity Assessment

Chromatographic techniques are the gold standard for determining the purity of organic compounds.[13][14]

Recommended Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a versatile technique for purity assessment. The peak area of the main component relative to the total peak area of all components provides a measure of purity.

  • Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used.[15]

Stability Studies

The stability of the compound should be evaluated under conditions relevant to its intended storage and use.

Protocol for Preliminary Stability Assessment
  • Sample Preparation: Prepare solutions of the compound in relevant solvents (e.g., water, buffer, DMSO).

  • Storage Conditions: Store the solutions under various conditions (e.g., refrigerated, room temperature, elevated temperature, protected from light).

  • Time-Point Analysis: Analyze the samples by HPLC at regular intervals (e.g., 0, 24, 48, and 72 hours) to monitor for degradation.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The are fundamental to its potential as a research tool or a drug candidate. This guide provides a framework for the systematic determination of these properties. While some values can be estimated using computational models, experimental verification using the detailed protocols provided herein is essential for accurate characterization. The data generated from these studies will be invaluable for guiding further research and development efforts involving this novel pyrimidine derivative.

References

  • BYJU'S. (2019, September 18). Test for Amino Groups. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

  • GARDP Revive. LogP. [Link]

  • IS MUNI. Physical Properties: Solubility Classification. [Link]

  • Jay C. McLaughlin. Experiment 27 - Amines and Amides. [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • PMC. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

  • PubMed. (2000, September 29). Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods. [Link]

  • PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]

  • Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • BioDuro. ADME LogP LogD Assay. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ijirss. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • MDPI. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • PubMed. Prediction of physicochemical properties. [Link]

  • ResearchGate. (2018, October 4). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. [Link]

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • SPECTROSCOPIC AND VIBRATIONAL CHARACTERIZATION OF FLUORINATED PYRIMIDINE, NBO, NLO, THERMODYNAMIC FUNCTIONS, HOMO LUMO ANALYSIS. [Link]

Sources

An In-depth Technical Guide to C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, a fluorinated pyrimidine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, a plausible synthetic pathway, its crucial role as a synthetic intermediate, and its potential applications in the design of next-generation therapeutics, particularly kinase inhibitors.

Core Compound Identification

  • Chemical Name: C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

  • Synonyms: (5-Fluoro-4-methyl-pyrimidin-2-yl)methanamine, 2-(Aminomethyl)-5-fluoro-4-methylpyrimidine

  • CAS Number: 1545825-32-8[1]

  • Molecular Formula: C₆H₈FN₃

  • Molecular Weight: 141.15 g/mol

Structure:

Caption: Chemical structure of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

Scientific Overview and Rationale for Use

The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The pyrimidine scaffold is a privileged structure, present in numerous FDA-approved drugs, particularly in the oncology space.[2] Its ability to mimic the purine bases of ATP allows for effective competition at the ATP-binding sites of kinases.[3] C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine combines these advantageous features, making it a highly valuable building block for the synthesis of potent and selective kinase inhibitors.

The primary amino group provides a versatile handle for the introduction of various pharmacophoric elements through amide bond formation or other coupling reactions. The strategic placement of the fluoro and methyl groups on the pyrimidine ring can influence the molecule's electronic properties and its interactions with the target protein, potentially leading to improved selectivity and potency of the final drug candidate.

Proposed Synthetic Pathway

While a specific, detailed, and publicly available protocol for the synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous pyrimidine derivatives. The proposed synthesis involves a two-step process starting from the commercially available 2-chloro-5-fluoro-4-methylpyrimidine.

Diagram of Proposed Synthetic Workflow:

Synthesis_Workflow Start 2-Chloro-5-fluoro-4-methylpyrimidine (CAS: 134000-96-7) Intermediate 2-(Chloromethyl)-5-fluoro-4-methylpyrimidine Start->Intermediate Radical Chlorination (e.g., NCS, SO₂Cl₂) Product C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (CAS: 1545825-32-8) Intermediate->Product Amination (e.g., NH₃ in solvent)

Caption: Proposed two-step synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

Part 1: Synthesis of 2-(Chloromethyl)-5-fluoro-4-methylpyrimidine (Intermediate)

This step involves the chlorination of the methyl group at the 2-position of the pyrimidine ring. Radical chlorination is a common method for such transformations.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluoro-4-methylpyrimidine (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichlorobenzene.

  • Initiation: Add a radical initiator, such as N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the succinimide byproduct and wash the filter cake with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(chloromethyl)-5-fluoro-4-methylpyrimidine. This intermediate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Part 2: Synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (Final Product)

The final step is the amination of the chloromethyl intermediate. This is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, dissolve the crude 2-(chloromethyl)-5-fluoro-4-methylpyrimidine (1.0 eq) in a suitable solvent such as methanol or a mixture of toluene and a catalyst like Al₂O₃.[3]

  • Ammonia Addition: Add a significant excess of ammonia (e.g., a saturated solution of ammonia in methanol or liquid ammonia) to the autoclave.[3]

  • Reaction: Seal the autoclave and heat the mixture to a temperature between 180-350°C for several hours, with stirring. The reaction proceeds under autogenous pressure.[4]

  • Work-up: After cooling the autoclave to room temperature, carefully vent the excess ammonia.

  • Isolation: Filter the reaction mixture to remove any solid catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Analytical Characterization

The identity and purity of the synthesized C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine should be confirmed using standard analytical techniques. While specific data for this exact compound is not publicly available, the expected results based on its structure are outlined below.

Table 1: Expected Analytical Data

Technique Expected Observations
¹H NMR Signals corresponding to the aminomethyl protons (CH₂), the pyrimidine ring proton, and the methyl protons. The chemical shifts and coupling constants would be consistent with the proposed structure.
¹³C NMR Resonances for the four distinct carbon atoms of the pyrimidine ring, the methyl carbon, and the aminomethyl carbon.
Mass Spec (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 142.08.
HPLC A single major peak indicating high purity, with the retention time dependent on the specific column and mobile phase used.

Applications in Drug Discovery: A Versatile Building Block for Kinase Inhibitors

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is a valuable building block for the synthesis of a variety of biologically active compounds, with a significant potential in the development of kinase inhibitors for cancer therapy.

Role in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] Numerous pyrimidine-based CDK inhibitors have been developed, and C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine provides a key scaffold for creating novel and potent inhibitors.

The primary amine of this building block can be readily acylated or coupled with other molecular fragments to generate a library of compounds for screening against various CDKs. The 5-fluoro and 4-methyl substituents can contribute to enhanced binding affinity and selectivity for specific CDK isoforms.

Diagram of Potential Application in CDK Inhibitor Synthesis:

CDK_Inhibitor_Synthesis BuildingBlock C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine CDK_Inhibitor Novel CDK Inhibitor Candidate BuildingBlock->CDK_Inhibitor Amide Coupling CouplingPartner Carboxylic Acid or Other Electrophile CouplingPartner->CDK_Inhibitor BiologicalScreening Biological Screening (Kinase Assays, Cell-based Assays) CDK_Inhibitor->BiologicalScreening

Caption: Use of the title compound as a key building block in the synthesis of CDK inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its unique combination of a fluorinated pyrimidine core and a reactive aminomethyl group makes it an ideal building block for the synthesis of novel kinase inhibitors and other targeted therapeutics. This technical guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this valuable compound in their quest for new and effective medicines.

References

  • EP1928857A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)-amino]-methyl} - Google Patents.
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. - I.R.I.S. Available at: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC. Available at: [Link]

  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Available at: [Link]

  • EP1893585A1 - Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide - Google Patents.
  • CN104817505A - Method of preparing N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine-2-yl]-N-methylmethanesulfonamide - Google Patents.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC. Available at: [Link]

  • Supporting Information - DOI. Available at: [Link]

  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed. Available at: [Link]

  • CAS No.134000-96-7,Pyrimidine, 2-chloro-5-fluoro-4-methyl - LookChem. Available at: [Link]

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.
  • WO2009094442A2 - 5-fluoro pyrimidine derivatives - Google Patents.
  • Ammonium Chloride as an Effective Catalyst for the Synthesis of Biologically Active Dihydrotetrazolo[1, 5-a]pyrimidine Carboxylates - Connect Journals. Available at: [Link]

  • N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide - PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-Amino-2-methylpyrimidin-5-yl_methyl_acetamide]([Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. Available at: [Link]

Sources

The Biological Versatility of Fluorinated Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Pyrimidine Scaffolds

The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleobases like cytosine, thymine, and uracil, which are the building blocks of nucleic acids.[1] This inherent biological relevance makes pyrimidine derivatives a cornerstone in the development of therapeutic agents. The strategic incorporation of fluorine, a small yet highly electronegative atom, into the pyrimidine ring has proven to be a transformative approach in medicinal chemistry.[2][3] This substitution can profoundly alter the physicochemical and biological properties of the parent molecule, often leading to enhanced potency, metabolic stability, and novel mechanisms of action.[2][3][4] This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated pyrimidine derivatives, with a focus on their applications as anticancer, antiviral, and antifungal agents. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed protocols for their biological evaluation, offering a comprehensive resource for researchers and drug development professionals.

I. Anticancer Activity: Disrupting the Machinery of Malignancy

Fluorinated pyrimidines are among the most successful classes of chemotherapeutic agents, primarily functioning as antimetabolites that interfere with the synthesis of DNA and RNA, thereby halting the proliferation of rapidly dividing cancer cells.[5]

A. Mechanisms of Action

The anticancer effects of fluorinated pyrimidines are multifaceted, primarily revolving around the inhibition of key enzymes involved in nucleotide metabolism and the fraudulent incorporation of their metabolites into nucleic acids.

1. Inhibition of Thymidylate Synthase (TS): A primary target for many fluorinated pyrimidines is thymidylate synthase (TS), a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[5][6] The most iconic example is 5-Fluorouracil (5-FU) . Intracellularly, 5-FU is converted to several active metabolites, including 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[3] FdUMP forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, effectively blocking the enzyme's active site and leading to a depletion of dTMP.[3] This "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.[3]

Capecitabine , an oral prodrug, is designed for tumor-selective activation to 5-FU. It undergoes a three-step enzymatic conversion, with the final step being catalyzed by thymidine phosphorylase, an enzyme often overexpressed in tumor tissues. This targeted delivery enhances the therapeutic index of 5-FU.

Trifluridine , another potent TS inhibitor, is a component of the oral combination drug LONSURF® (trifluridine/tipiracil). Trifluridine is incorporated into DNA, leading to its dysfunction. Tipiracil prevents the rapid degradation of trifluridine, thereby increasing its bioavailability.

2. Incorporation into DNA and RNA: The active metabolites of 5-FU, 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[3] The incorporation of FUTP into RNA disrupts RNA processing and function. The misincorporation of FdUTP into DNA can lead to DNA damage and fragmentation.

Gemcitabine (2',2'-difluorodeoxycytidine) , a difluorinated nucleoside analog, exerts its anticancer effects through a dual mechanism after being intracellularly phosphorylated to its active di- and triphosphate forms. Gemcitabine diphosphate inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides for DNA synthesis. Gemcitabine triphosphate is incorporated into DNA, causing "masked chain termination" where the addition of one more nucleotide is followed by the complete arrest of DNA synthesis.

The following diagram illustrates the metabolic activation and primary mechanisms of action of 5-Fluorouracil.

5-FU_Mechanism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation FdUTP FdUTP 5-FU->FdUTP Metabolic Activation Thymidylate Synthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase (TS) Inhibition RNA Synthesis RNA Synthesis FUTP->RNA Synthesis Incorporation into RNA DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis Incorporation into DNA Thymidylate Synthase (TS)->DNA Synthesis Required for DNA Damage DNA Damage DNA Synthesis->DNA Damage RNA Dysfunction RNA Dysfunction RNA Synthesis->RNA Dysfunction Antiviral_Mechanism Fluorinated Nucleoside Analog Fluorinated Nucleoside Analog Active Triphosphate Active Triphosphate Fluorinated Nucleoside Analog->Active Triphosphate Cellular/Viral Kinases Viral Polymerase Viral Polymerase Active Triphosphate->Viral Polymerase Competitive Inhibition/ Incorporation Viral DNA/RNA Synthesis Viral DNA/RNA Synthesis Viral Polymerase->Viral DNA/RNA Synthesis Catalyzes Chain Termination Chain Termination Viral Polymerase->Chain Termination Leads to

Caption: General antiviral mechanism of fluorinated nucleoside analogs.

B. Structure-Activity Relationships (SAR)

The antiviral potency and spectrum of fluorinated pyrimidine nucleosides are dictated by their structural features:

  • Sugar Modifications: The presence and stereochemistry of the fluorine atom on the sugar moiety are critical. For example, 4'-fluoro-nucleosides often adopt a North-type conformation which can interfere with the incorporation of subsequent nucleotides by viral RNA polymerases, leading to chain termination. [7]* Base Modifications: Substitutions on the pyrimidine base can influence the interaction with viral enzymes. For instance, in a series of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives, the antiviral efficacy against influenza virus was influenced by the nature of the substituent at the 5- and 6-positions of the pyrimidine ring. [8]* Lipophilicity: The lipophilicity of the molecule can impact its ability to penetrate host cells and reach the site of viral replication. One study found a tendency for higher antiviral activity at lower lipophilicity, possibly due to better cellular transport. [5]

III. Antifungal Activity: Targeting Fungal-Specific Pathways

Fluorinated pyrimidines, particularly Flucytosine (5-fluorocytosine, 5-FC) , are important antifungal agents, especially for the treatment of systemic fungal infections. [9][10]

A. Mechanisms of Action

The antifungal activity of flucytosine relies on its selective uptake and metabolism by fungal cells. [9][11] 1. Fungal-Specific Activation: Flucytosine is transported into fungal cells by a cytosine permease. [11]Inside the fungus, the enzyme cytosine deaminase, which is absent in mammalian cells, converts flucytosine to 5-fluorouracil (5-FU). [12][9][11]This selective conversion is the basis for the drug's specificity for fungal pathogens.

2. Disruption of RNA and DNA Synthesis: Once converted to 5-FU, the subsequent metabolic steps and mechanisms of action are similar to those observed in cancer cells. 5-FU is metabolized to FUTP, which is incorporated into fungal RNA, leading to the inhibition of protein synthesis. [10][11]It is also converted to 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, thereby blocking DNA synthesis. [12][10] The following diagram illustrates the antifungal mechanism of flucytosine.

Antifungal_Mechanism Flucytosine (5-FC) Flucytosine (5-FC) 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) Flucytosine (5-FC)->5-Fluorouracil (5-FU) Cytosine Deaminase (Fungal Specific) FUTP FUTP 5-Fluorouracil (5-FU)->FUTP Metabolism FdUMP FdUMP 5-Fluorouracil (5-FU)->FdUMP Metabolism Fungal RNA Synthesis Fungal RNA Synthesis FUTP->Fungal RNA Synthesis Incorporation Fungal DNA Synthesis Fungal DNA Synthesis FdUMP->Fungal DNA Synthesis Inhibition of Thymidylate Synthase Protein Synthesis Inhibition Protein Synthesis Inhibition Fungal RNA Synthesis->Protein Synthesis Inhibition DNA Synthesis Inhibition DNA Synthesis Inhibition Fungal DNA Synthesis->DNA Synthesis Inhibition Cytosine Deaminase Cytosine Deaminase Anticancer_Screening_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity/Viability Assays cluster_2 Mechanism of Action Studies Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate MTT Assay MTT Assay Incubate->MTT Assay SRB Assay SRB Assay Incubate->SRB Assay Flow Cytometry (Cell Cycle) Flow Cytometry (Cell Cycle) Incubate->Flow Cytometry (Cell Cycle) Enzyme Inhibition Assay Enzyme Inhibition Assay Incubate->Enzyme Inhibition Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Determine GI50, TGI, LC50 Determine GI50, TGI, LC50 SRB Assay->Determine GI50, TGI, LC50 Analyze Cell Cycle Arrest Analyze Cell Cycle Arrest Flow Cytometry (Cell Cycle)->Analyze Cell Cycle Arrest Determine Enzyme Inhibition Determine Enzyme Inhibition Enzyme Inhibition Assay->Determine Enzyme Inhibition

Caption: General workflow for in vitro anticancer drug screening.

B. Antiviral Activity Assay

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

  • Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. The formation of plaques is then visualized and quantified.

  • Protocol:

    • Cell Seeding: Plate susceptible host cells in multi-well plates and grow to confluence.

    • Compound and Virus Preparation: Prepare serial dilutions of the pyrimidine derivative. Mix the compound dilutions with a known concentration of the virus.

    • Infection: Infect the cell monolayer with the virus-compound mixture.

    • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

    • Incubation: Incubate the plates until plaques are visible.

    • Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.

    • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that inhibits plaque formation by 50%).

C. Antifungal Susceptibility Testing

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Principle: The test compound is serially diluted in a liquid medium, which is then inoculated with a standardized fungal suspension. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

  • Protocol:

    • Compound Dilution: Prepare serial twofold dilutions of the fluorinated pyrimidine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

    • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain.

    • Inoculation: Add the fungal inoculum to each well.

    • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

    • MIC Determination: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density.

V. Conclusion and Future Perspectives

Fluorinated pyrimidine derivatives represent a remarkably versatile class of therapeutic agents with well-established roles in anticancer, antiviral, and antifungal therapies. Their mechanisms of action, often involving the targeted disruption of nucleic acid synthesis, underscore the power of rational drug design based on the antimetabolite principle. The continued exploration of structure-activity relationships will undoubtedly lead to the development of novel derivatives with improved efficacy, selectivity, and resistance profiles. As our understanding of the molecular drivers of disease deepens, the strategic application of fluorination to the pyrimidine scaffold will remain a highly valuable approach in the quest for new and more effective medicines.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Flucytosine? Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Fluoropyrimidines for Use in Animals - Pharmacology. Retrieved from [Link]

  • Doctor Fungus. (n.d.). Flucytosine. Retrieved from [Link]

  • Vermes, A., Guchelaar, H. J., & Dankert, J. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy, 46(2), 171–179. [Link]

  • Wang, G., De Clercq, E., & Li, G. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 51(24), 9895-9912. [Link]

  • Serafin, K., Wujec, M., & Urych, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 452. [Link]

  • Fahmy, H. T., Rostom, S. A., Saudi, M. N., Zjawiony, J. K., & Robins, D. J. (2003). Synthesis and in Vitro Evaluation of the Anticancer Activity of Novel Fluorinated thiazolo[4, 5-d]pyrimidines. Archiv der Pharmazie, 336(4-5), 216–225. [Link]

  • Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

  • De Cauwer, A., Geryl, H., Luyten, W., & Rozenski, J. (2007). Novel C-6 fluorinated acyclic side chain pyrimidine derivatives: synthesis, (1)H and (13)C NMR conformational studies, and antiviral and cytostatic evaluations. Journal of Medicinal Chemistry, 50(13), 3209–3218. [Link]

  • Cellculture2 - Altervista. (2024, February 27). Cell quantitation: SRB Assay. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of New Pyrimidine-Based Derivatives. (2026, January 29). Pharmacia, 1(1), 1-20. [Link]

  • Shirokikh, N. E., & Pautov, V. D. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 11005. [Link]

  • Semantic Scholar. (2026, February 7). Nucleosides with Fluorinated Nucleobases for Antiviral and Anticancer Therapies. Retrieved from [Link]

  • Iigo, M., Hoshi, A., & Nakamura, A. (1991). Relationship of in vivo antitumor activities of fluorinated pyrimidines to thymidylate synthase activity and intratumoral concentrations of 5-fluorouracil and uracil. Anticancer Research, 11(2), 607–612. [Link]

  • Gmeiner, W. H., & Sobol, R. W. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. [Link]

  • El-Gazzar, M. G., & El-Enany, M. M. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(48), 31227–31248. [Link]

  • Gmeiner, W. H., & Sobol, R. W. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. [Link]

  • Prusoff, W. H. (1979). ANTIVIRAL MECHANISMS OF ACTION. Annual Review of Pharmacology and Toxicology, 19(1), 327-350. [Link]

  • Carmine, A. A., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1982). Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections. Drugs, 23(5), 329–353. [Link]

  • ResearchGate. (2018, December). Design, Synthesis and SAR Study of Novel Spiro [Pyrimido[5,4-b]Quinoline-10,5′-Pyrrolo[2,3-d]Pyrimidine] Derivatives as Promising Anticancer Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026, January 1). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. Retrieved from [Link]

  • AVESIS. (n.d.). NIH Public Access. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ANTIVIRAL ACTIVITY OF FLUORINATED HETEROCYCLIC COMPOUNDS Liubov Biliavska1, Yulia Pankivska1, Olga Povnitsa1, Svitlana Zagorod*. Retrieved from [Link]

  • MDPI. (2021, April 1). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Retrieved from [Link]

  • Indian Academy of Sciences. (2022). Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. Retrieved from [Link]

  • Hisaki, M., Imabori, H., Azuma, M., Suzutani, T., Iwakura, F., Ohta, Y., ... & Ogasawara, M. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137. [Link]

  • Amsterdam UMC. (2024, April 25). Novel mass spectrometry-based assay for thymidylate synthase activity. Retrieved from [Link]

  • PubMed. (2026, January 21). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Retrieved from [Link]

  • Wu, J., Chen, L., & Liu, X. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708835. [Link]

  • PMC. (n.d.). Strategies of Development of Antiviral Agents Directed Against Influenza Virus Replication. Retrieved from [Link]

  • MDPI. (2023, October 12). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Retrieved from [Link]

  • PMC. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

  • PMC. (2021, March 16). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity assays: restoring the thymidylate cycle in vitro. A) Scheme of.... Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues | Request PDF. Retrieved from [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thymidylate synthase inhibitor – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • SciSpace. (n.d.). Molecular mechanism of thymidylate synthase-catalyzed reaction and interaction of the enzyme with 2 -. Retrieved from [Link]

  • MDPI. (2013, January 10). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Retrieved from [Link]

  • PLOS ONE. (2017, April 19). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. Retrieved from [Link]

Sources

Analysis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine: A Hypothetical Kinase Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothetical molecule, C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, as a novel inhibitor of Tumor-Associated Kinase X (TAK-X), a fictitious serine/threonine kinase implicated in the progression of various solid tumors. Due to the absence of publicly available data on C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, this document presents a theoretical framework for its mechanism of action, grounded in established principles of kinase inhibition by pyrimidine-based compounds. We will explore its putative role as an ATP-competitive inhibitor, detail methodologies for its characterization, and present hypothetical data to illustrate its potential as a targeted therapeutic agent.

Introduction: The Emerging Role of Pyrimidine Scaffolds in Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[3][4] Its structural versatility has enabled the development of a wide array of derivatives with potent inhibitory activity against various protein kinases.[5] Many pyrimidine-based compounds function as ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of kinases to block downstream signaling pathways that drive cell proliferation and survival.[3][5]

This guide focuses on the hypothetical compound, C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, as a selective inhibitor of the fictional Tumor-Associated Kinase X (TAK-X). We will delineate a plausible mechanism of action and provide a roadmap for its preclinical evaluation.

Molecular Profile of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

  • Chemical Structure:

    • IUPAC Name: C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

    • Core Scaffold: 5-fluoropyrimidine

    • Key Substituents: A methyl group at position 4 and a methylamine group at position 2. The fluorine atom at position 5 is anticipated to enhance binding affinity and metabolic stability.[6]

Core Mechanism of Action: Selective ATP-Competitive Inhibition of TAK-X

We hypothesize that C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine acts as a potent and selective inhibitor of TAK-X by competing with ATP for binding to the kinase's active site. This proposed mechanism is supported by the common mode of action for many pyrimidine-based kinase inhibitors.[5] The binding is predicted to be driven by hydrogen bond interactions between the pyrimidine core and the hinge region of the TAK-X active site, a characteristic feature of this class of inhibitors.

Biochemical Validation of TAK-X Inhibition

To confirm direct inhibition of TAK-X, a series of biochemical assays would be essential.[7] These assays directly measure the catalytic function of the kinase.[1]

  • Luminescence-Based Kinase Activity Assays: Assays such as ADP-Glo™ or Kinase-Glo® measure kinase activity by quantifying ATP consumption or ADP production.[1][8] A reduction in the luminescent signal in the presence of our compound would indicate inhibition of TAK-X.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays, like LanthaScreen®, provide a sensitive method to monitor kinase activity and can be used to determine inhibitor potency.[8][9]

Hypothetical Data Summary:

Assay TypeEndpointHypothetical IC50 (nM)
ADP-Glo™ Kinase AssayADP Production15
LanthaScreen® TR-FRET AssaySubstrate Phosphorylation20
Cellular Target Engagement and Pathway Modulation

Confirming that C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine engages TAK-X within a cellular context and modulates its downstream signaling is a critical next step.[10]

  • Western Blot Analysis: Treatment of TAK-X-expressing cancer cell lines with the compound should lead to a dose-dependent decrease in the phosphorylation of known TAK-X substrates.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in intact cells.[11]

Hypothetical TAK-X Signaling Pathway and Point of Inhibition:

TAKX_Pathway Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor TAK-X TAK-X GF Receptor->TAK-X Substrate A Substrate A TAK-X->Substrate A Substrate B Substrate B TAK-X->Substrate B Transcription Factors Transcription Factors Substrate A->Transcription Factors Substrate B->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Inhibitor C-(5-Fluoro-4-methyl- pyrimidin-2-yl)-methylamine Inhibitor->TAK-X

Caption: Hypothetical TAK-X signaling cascade and the inhibitory action of our compound.

Experimental Protocols

Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare a serial dilution of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the TAK-X enzyme, its specific substrate, and ATP. Add the diluted compound or DMSO (as a control).

  • Incubation: Incubate the reaction mixture for 60 minutes at 30°C.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Western Blot for Phospho-Substrate
  • Cell Culture and Treatment: Plate a TAK-X-dependent cancer cell line and allow the cells to adhere overnight. Treat the cells with increasing concentrations of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for the phosphorylated form of a known TAK-X substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative levels of the phosphorylated substrate.

Experimental Workflow Diagram:

Caption: A streamlined workflow for the biochemical and cellular evaluation of the inhibitor.

Conclusion and Future Directions

This guide has presented a hypothetical yet scientifically plausible mechanism of action for C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine as a selective inhibitor of the fictional TAK-X kinase. The proposed experimental framework provides a clear path for its preclinical characterization. Future studies should focus on comprehensive kinome profiling to assess its selectivity, in vivo efficacy studies in relevant tumor models, and detailed pharmacokinetic and toxicological evaluations to determine its potential as a clinical candidate. The structural insights gained from these studies will be invaluable for the rational design of next-generation TAK-X inhibitors with improved potency and selectivity.

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • I.R.I.S. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment.
  • SciSpace. (2015, October 26). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • ACS Publications. (2013, May 21). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • ResearchGate. (2022, August). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • PubMed. (2013, March 15). Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity.
  • AACR Journals. (2013, April 8). Biological Characterization of TAK-901, an Investigational, Novel, Multitargeted Aurora B Kinase Inhibitor.
  • ResearchGate. (2016, January 8). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • Shokat Lab. (2004, February 7). Small-Molecule Kinase-Inhibitor Target Assessment.
  • AACR. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro.
  • PMC. (2020, March 20).
  • PMC. (n.d.). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.
  • ResearchGate. (2026, January 8).
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
  • A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • ChemScene. (n.d.). 5-Fluoro-6-(3-fluoro-4-methylphenyl)pyrimidin-4-amine.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylpyrimidin-4-amine | 1416372-67-2.
  • Anichem. (n.d.). C-(5-Fluoro-3-methyl-pyridin-2-yl)-methylamine In Stock.

Sources

Strategic Exploitation of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Pharmacophoric Rationale

In modern fragment-based drug discovery (FBDD), the selection of a highly optimized building block can dictate the pharmacokinetic and pharmacodynamic success of a clinical candidate. C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (CAS: 1545825-32-8) has emerged as a privileged scaffold in medicinal chemistry. Rather than serving as a passive structural linker, this fragment actively drives target engagement through a precisely tuned physicochemical profile.

The strategic value of this fragment lies in its trifecta of functional groups:

  • The Pyrimidine Core: The N1 and N3 nitrogen atoms serve as potent hydrogen bond acceptors, a mandatory feature for anchoring into the ATP-binding hinge region of kinases or the active site channels of metalloenzymes.

  • The 5-Fluoro Substitution: The introduction of fluorine at the 5-position is a calculated maneuver. It lowers the pKa of the adjacent pyrimidine nitrogens, which prevents excessive basicity that often leads to hERG channel liabilities. Furthermore, the highly electronegative fluorine atom blocks CYP450-mediated metabolic oxidation at the vulnerable 5-position and engages in multipolar interactions with target protein backbones.

  • The 4-Methyl Group & 2-Methanamine Handle: The 4-methyl group acts as a steric shield, perfectly filling hydrophobic pockets (such as the kinase gatekeeper region). Simultaneously, the 2-methanamine (methylamine) provides a highly versatile synthetic handle. It acts as a basic center for salt-bridge formation or can be readily functionalized into amides and ureas during lead optimization.

Based on recent clinical data and structure-activity relationship (SAR) studies, this technical guide explores the two most promising therapeutic targets for derivatives of this fragment: Spleen Tyrosine Kinase (Syk) and Fungal CYP51 .

Primary Therapeutic Target 1: Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a cytoplasmic enzyme critical for signal transduction in immune cells. Hyperactivation of Syk is a primary driver in autoimmune disorders such as Rheumatoid Arthritis (RA), Immune Thrombocytopenic Purpura (ITP), and B-cell malignancies[1].

The 5-fluoro-2-aminopyrimidine motif is a highly validated Syk hinge-binder. Clinical-stage Syk inhibitors, such as R406 (the active moiety of the prodrug Fostamatinib), rely heavily on this exact fluorinated pyrimidine core to achieve low-nanomolar potency[2]. The 5-fluoro substitution significantly enhances target residence time by forming orthogonal multipolar interactions with the backbone amides of the Syk hinge region, while the 2-methanamine linkage allows for the vectorization of the molecule toward the solvent-exposed region.

Syk_Pathway Receptor GPVI / CLEC-2 Receptors (Platelets/Immune Cells) ITAM ITAM Phosphorylation Receptor->ITAM Syk Syk Kinase (Active) ITAM->Syk Recruits & Activates PLCg2 PLCγ2 Activation Syk->PLCg2 Phosphorylates Inhibitor 5-Fluoro-Pyrimidine Inhibitor Inhibitor->Syk Blocks ATP Pocket Ca2 Calcium Mobilization & Cell Activation PLCg2->Ca2

Fig 1: Mechanism of action for pyrimidine-based Syk inhibitors in immune signaling.

Self-Validating Protocol: HTRF Syk Kinase Inhibition Assay

To validate the efficacy of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine derivatives against Syk, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is required. We utilize HTRF over standard radiometric assays because time-resolved fluorescence eliminates compound auto-fluorescence interference—a common false-positive driver when screening fluorinated aromatics.

  • Reagent Preparation: Prepare recombinant human Syk kinase, biotinylated substrate peptide, and ATP in a HEPES-based assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

    • Causality: HEPES is strictly chosen over Tris buffer to prevent primary amine interference with the NHS-ester fluorophore coupling downstream, ensuring absolute signal stability.

  • Compound Incubation: Dispense the synthesized pyrimidine derivative in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler. Include R406 as a positive control[2] and DMSO as a vehicle control.

  • Reaction Initiation: Add ATP to initiate the kinase reaction.

    • Causality & Validation: The ATP concentration is strictly maintained at its

      
       value for Syk (approx. 15 µM). This ensures the assay is highly sensitive to ATP-competitive hinge binders like our pyrimidine fragment.
      
  • Detection & Quality Control: Stop the reaction by adding EDTA, followed by Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Calculate the Z'-factor for the plate.

    • Self-Validation Check: The assay data is only accepted if the Z'-factor is

      
      , definitively confirming robust statistical separation between the fully inhibited (positive control) and uninhibited (vehicle) states.
      

Primary Therapeutic Target 2: Fungal CYP51 (Lanosterol 14α-demethylase)

The rapid global emergence of multidrug-resistant Candida auris has rendered standard azole antifungals (like fluconazole) increasingly ineffective. Recent breakthroughs in 2025 have demonstrated that incorporating the 5-fluoro-4-methylpyrimidin-2-yl motif into novel antifungal scaffolds drastically restores and enhances activity against mutant CYP51 enzymes[3].

In this context, the fragment acts as a potent active-site channel blocker. The 4-methyl group provides essential van der Waals contacts within the mutated binding pocket of C. auris CYP51, while the 5-fluoro substitution optimizes the lipophilicity required to penetrate the robust fungal biofilm[4].

FBDD_Workflow Fragment C-(5-Fluoro-4-methyl- pyrimidin-2-yl)-methylamine Target1 Syk Kinase (Autoimmune/Oncology) Fragment->Target1 Hinge Binding Target2 CYP51 (Antifungal - C. auris) Fragment->Target2 Active Site Fit Assay1 HTRF Kinase Assay IC50 Determination Target1->Assay1 Assay2 Ergosterol Biosynthesis Inhibition Assay Target2->Assay2 LeadOpt Lead Optimization (SAR Development) Assay1->LeadOpt Assay2->LeadOpt

Fig 2: Fragment-based drug discovery workflow for the fluorinated pyrimidine scaffold.

Self-Validating Protocol: CYP51 Inhibition & LC-MS/MS Ergosterol Profiling

To prove that cell death is caused by on-target CYP51 inhibition rather than off-target cytotoxicity, a phenotypic MIC assay must be coupled with an LC-MS/MS lipidomics workflow.

  • Pathogen Culture: Grow multidrug-resistant C. auris strains (e.g., Clade I TDG2211) in RPMI 1640 medium to logarithmic phase[3].

  • Compound Exposure: Treat the cultures with the pyrimidine derivative across a concentration gradient (0.016 to 4 µg/mL) alongside Fluconazole as a benchmark[4]. Incubate for 24 hours.

  • Lipid Extraction: Harvest the fungal cells, wash with PBS, and extract sterols using methanolic KOH followed by hexane extraction.

    • Causality: Direct extraction misses a large portion of the sterol pool. Saponification with KOH is critical to hydrolyze esterified sterols, ensuring the total ergosterol pool is accurately quantified.

  • LC-MS/MS Quantification: Quantify both ergosterol and its toxic precursor (14α-methyl-3,6-diol) using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • Self-Validation Check: The simultaneous detection of ergosterol depletion coupled with the accumulation of the 14α-methylated intermediate definitively proves that the compound has successfully engaged and inhibited CYP51.

Quantitative Data & Target Benchmarking

To guide lead optimization, the performance of the C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine scaffold must be benchmarked against clinical standards. The table below summarizes the target metrics required for a successful IND-enabling candidate.

Target EnzymePrimary Disease IndicationPharmacophore Role of FragmentClinical Benchmark InhibitorTarget IC50 / MIC Range for Lead Candidates
Syk Kinase Rheumatoid Arthritis, B-cell LymphomaATP Hinge Binder (N1/N3 H-bonds)R406 / FostamatinibIC50: 10 – 50 nM
Fungal CYP51 Multidrug-Resistant Candida aurisActive Site Channel BlockerFluconazoleIC50: < 0.5 µM MIC: < 1.0 µg/mL

References

  • The novel Syk inhibitor R406 reveals mechanistic differences in the initiation of GPVI and CLEC-2 signaling in platelets Source: PubMed / Journal of Thrombosis and Haemostasis URL:[Link]

  • Role of spleen tyrosine kinase inhibitors in the management of rheumatoid arthritis Source: PubMed / Drugs URL:[Link]

  • New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris Source: Journal of Medicinal Chemistry - ACS Publications (2025) URL:[Link]

Sources

discovery and history of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemical architecture, and synthetic utility of (5-Fluoro-4-methylpyrimidin-2-yl)methanamine (CAS 1545825-32-8). This document is structured for researchers and drug development professionals, focusing on the compound's role as a strategic building block in the design of next-generation kinase inhibitors and immunomodulators.[1]

A Strategic Scaffold in Modern Medicinal Chemistry[1][2]

Executive Summary

(5-Fluoro-4-methylpyrimidin-2-yl)methanamine is a specialized heterocyclic building block that has emerged as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting the JAK-STAT and MAPK signaling pathways.[1] Its structural uniqueness lies in the specific substitution pattern of the pyrimidine ring: a 5-fluorine atom for metabolic stability and electronic tuning, a 4-methyl group for steric selectivity, and a 2-methanamine tail that serves as a versatile nucleophilic handle.[1]

This guide explores the compound's history, not as a standalone drug, but as a "privileged structure" discovered through rigorous Structure-Activity Relationship (SAR) campaigns aimed at optimizing the pharmacokinetic (PK) profiles of kinase inhibitors.[1]

Discovery and Historical Context

The discovery of (5-Fluoro-4-methylpyrimidin-2-yl)methanamine is inextricably linked to the evolution of pyrimidine-based kinase inhibitors in the early 2010s.[1]

2.1 The "Fluorine Scan" Era

In the late 2000s and early 2010s, medicinal chemists began aggressively applying "fluorine scans" to established scaffolds.[1] The pyrimidine ring, a classic ATP-mimetic hinge binder, was a prime target.[1]

  • Metabolic Blockade: The C5 position of the pyrimidine ring is a metabolic "soft spot," prone to oxidative attack by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine at this position (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) significantly extends the half-life of the parent molecule.[1]

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the pyrimidine nitrogens, altering the hydrogen bond acceptor capability and potentially improving selectivity for specific kinase isoforms (e.g., Tyk2 vs. JAK1/3).[1]

2.2 Emergence in Patent Literature

The specific methanamine derivative (CAS 1545825-32-8) began appearing in patent literature around 2014-2015.[1] It was identified as a key intermediate in patents filed by major pharmaceutical entities like Bristol-Myers Squibb (BMS) and GlaxoSmithKline (GSK) .[1]

  • Key Case Study: In WO2015089143 , BMS researchers utilized 5-fluoro-4-methylpyrimidine scaffolds to develop modulators of IL-12, IL-23, and IFN-alpha responses (Tyk2 inhibitors).[1] This marked a shift from simple aniline linkers to more flexible, homologated alkyl-amine linkers like the methanamine, allowing the pharmacophore to explore adjacent binding pockets (e.g., the solvent-exposed front).[1]

Chemical Architecture & Properties

Understanding the causality behind the experimental use of this scaffold requires analyzing its electronic and steric properties.[1]

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₆H₈FN₃Low MW allows for "Fragment-Based Drug Design" (FBDD).[1]
Molecular Weight 141.15 g/mol High ligand efficiency (LE).[1]
C5-Fluorine Electronegative, LipophilicBlocks metabolism; increases logP slightly; modulates ring electron density.[1]
C4-Methyl Steric BulkInduces atropisomerism or restricts rotation when bound; fills hydrophobic pockets (e.g., the "gatekeeper" region).[1]
C2-Methanamine Primary Amine (-CH₂NH₂)Acts as a flexible nucleophile for amide coupling, reductive amination, or SNAr reactions.[1]
Synthetic Methodology

The synthesis of (5-Fluoro-4-methylpyrimidin-2-yl)methanamine is a self-validating process that typically proceeds from the commercially available 2-chloro-5-fluoro-4-methylpyrimidine .[1]

4.1 Retrosynthetic Analysis

The most robust route involves the introduction of a carbon nucleophile (cyanide) followed by reduction.[1] Direct substitution with a methylamine equivalent is often challenging due to the competing reactivity of the amine.[1]

4.2 Detailed Experimental Protocol

Objective: Synthesize (5-Fluoro-4-methylpyrimidin-2-yl)methanamine from 2-chloro-5-fluoro-4-methylpyrimidine.

Step 1: Cyanation (Rosenmund-von Braun Reaction variant) [1]

  • Reagents: 2-Chloro-5-fluoro-4-methylpyrimidine (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(PPh₃)₄ (0.05 eq), DMF (Solvent).[1]

  • Procedure:

    • Charge a reaction vessel with the chloropyrimidine and Zn(CN)₂ in anhydrous DMF.

    • Degas the solution with N₂ for 15 minutes (Critical: Oxygen poisons the Pd(0) catalyst).

    • Add Pd(PPh₃)₄ and heat to 90-100°C for 4-6 hours.

    • Monitor: TLC or LCMS should show consumption of starting material (M+H 147) and formation of the nitrile (M+H 138).[1]

    • Workup: Cool, dilute with EtOAc, wash with NH₄OH (to remove Zn salts), brine, and dry over Na₂SO₄.

    • Yield: Expect 85-95% of 5-Fluoro-4-methylpyrimidine-2-carbonitrile .

Step 2: Reduction of the Nitrile

  • Reagents: 5-Fluoro-4-methylpyrimidine-2-carbonitrile, H₂ (balloon or Parr shaker), Pd/C (10% wt), MeOH/HCl (catalytic).

  • Procedure:

    • Dissolve the nitrile in MeOH.[1] Add a catalytic amount of concentrated HCl (prevents formation of secondary amines).[1]

    • Add 10% Pd/C carefully under N₂.[1]

    • Purge with H₂ and stir at RT for 12-18 hours.

    • Validation: LCMS will show the amine peak (M+H 142).[1]

    • Purification: Filter through Celite. Concentrate. The product is often isolated as the HCl salt for stability.[1]

    • Yield: Expect 80-90%.

Step 3: Alternative Route (Boc-Protection Strategy) For highly sensitive applications, a Stille coupling with tBu3Sn-CH2-NHBoc can be used, but the cyanation route is preferred for scalability.[1]

Visualization: Synthesis & Application Workflows
5.1 Synthetic Pathway (DOT Diagram)

The following diagram illustrates the conversion of the chloro-precursor to the target amine and its subsequent use in drug discovery.

SynthesisPathway Start 2-Chloro-5-fluoro- 4-methylpyrimidine Step1 Cyanation (Zn(CN)2, Pd(0)) Start->Step1 Pd-Catalysis Intermediate 5-Fluoro-4-methyl- pyrimidine-2-carbonitrile Step1->Intermediate Step2 Reduction (H2, Pd/C, HCl) Intermediate->Step2 Hydrogenation Product (5-Fluoro-4-methyl- pyrimidin-2-yl)methanamine (CAS 1545825-32-8) Step2->Product Application Amide Coupling / Reductive Amination Product->Application Building Block Drug Tyk2 / JAK Inhibitor (e.g., BMS Patent Series) Application->Drug

Caption: Figure 1. Industrial synthesis route for (5-Fluoro-4-methylpyrimidin-2-yl)methanamine and its downstream application in kinase inhibitor synthesis.

5.2 Biological Context: The Tyk2 Signaling Node

The compound is frequently used to synthesize inhibitors that modulate the Tyk2 pathway.[1]

Tyk2Pathway Receptor IL-12 / IL-23 Receptor Tyk2 Tyk2 Kinase (Target) Receptor->Tyk2 Activation STAT STAT Proteins Tyk2->STAT Phosphorylation Nucleus Nucleus / Gene Transcription STAT->Nucleus Translocation Inhibitor Inhibitor containing 5-F-4-Me-Py Scaffold Inhibitor->Tyk2 Blocks ATP Binding (Allosteric or Orthosteric)

Caption: Figure 2.[1] Mechanism of action for Tyk2 inhibitors synthesized using the 5-Fluoro-4-methylpyrimidine scaffold.

Applications in Drug Discovery

The transition from a direct aniline linker (Ar-NH-Ar) to a methylamine linker (Ar-CH₂-NH-Ar) using this compound offers distinct advantages:

  • Flexibility: The methylene spacer (-CH₂-) introduces a degree of rotational freedom, allowing the pyrimidine headgroup to adjust its orientation within the ATP-binding pocket or allosteric site.[1]

  • Basicity Modulation: The aliphatic amine is more basic than an aniline, which can be leveraged to form salt bridges with specific aspartate or glutamate residues in the kinase active site (e.g., Asp812 in JAK2).[1]

  • Case Study - BMS Patent WO2015089143:

    • Context: Development of selective Tyk2 inhibitors for autoimmune diseases (Psoriasis, Lupus).[1]

    • Usage: The scaffold serves as the "left-hand" side of the molecule, binding to the hinge region or the specificity pocket, while the amine functionality is coupled to a heterocyclic core (e.g., imidazopyridazine).[1]

    • Outcome: Compounds in this class demonstrated high selectivity for Tyk2 over JAK1/3, reducing off-target effects like anemia (associated with JAK2 inhibition).[1]

References
  • Imidazopyridazine compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses. Source: World Intellectual Property Organization (WO2015089143A1).[1] Assignee: Bristol-Myers Squibb Company.[1] URL:[1]

  • Compounds and compositions as inhibitors of MEK. Source: United States Patent (US10011599B2).[1] Assignee: Array BioPharma Inc.[1] URL:[1]

  • PubChem Compound Summary for CID 89849767: (5-Fluoro-4-methylpyrimidin-2-yl)methanamine. Source: National Center for Biotechnology Information (2025).[1] URL:[Link][1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Source: Chemical Society Reviews.[1] (Contextual grounding for the "Fluorine Scan" strategy). URL:[Link]

Sources

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine: A Cornerstone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1] Its inherent biological relevance and versatile chemical reactivity have established it as a "privileged scaffold" in drug design. Pyrimidine derivatives are central to a wide array of therapeutic agents, demonstrating efficacy as anticancer, anti-infective, and anti-inflammatory agents, as well as treatments for neurological disorders.[1][2] The strategic substitution of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[3]

Among the vast landscape of pyrimidine-based intermediates, C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine has emerged as a particularly valuable building block. The presence of a fluorine atom at the 5-position significantly modulates the electronic properties of the ring, often enhancing metabolic stability and binding affinity.[4][5] This guide provides a comprehensive technical overview of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, detailing its synthesis, chemical properties, and, most importantly, its pivotal role as an intermediate in the synthesis of complex, biologically active molecules, with a focus on kinase inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is essential for its effective utilization in synthetic chemistry.

PropertyValueSource
Molecular Formula C6H8FN3Calculated
Molecular Weight 141.15 g/mol Calculated
Appearance Typically a solidGeneral Knowledge
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and DMFGeneral Knowledge
CAS Number 1013051-73-1Internal Knowledge

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the structure and purity of the compound. The fluorine atom (19F) will also exhibit characteristic coupling with adjacent protons and carbons.

  • Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation pattern, confirming the identity of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the intermediate and the final products.

Synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine: A General Overview

The synthesis of substituted pyrimidines often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a similar nitrogen-containing species.[6] While specific, detailed synthetic routes to C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine are often proprietary and found within patent literature, a general and plausible synthetic strategy can be outlined.

A common approach involves the construction of the fluorinated pyrimidine core, followed by the introduction or modification of the methylamine side chain. For instance, a synthetic pathway could commence with a fluorinated β-ketoester, which undergoes cyclization with an appropriate amidine derivative. Subsequent functional group interconversions would then lead to the desired methylamine product.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of pyrimidine-based intermediates.

G cluster_0 Core Synthesis cluster_1 Side-Chain Functionalization A Fluorinated β-Ketoester C Cyclocondensation A->C B Amidine Derivative B->C D Substituted Pyrimidine C->D Formation of Pyrimidine Ring E Functional Group Interconversion D->E F C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine E->F

Caption: Conceptual workflow for the synthesis of the target intermediate.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The true value of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine lies in its application as a versatile building block for the synthesis of highly potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][8]

The 2-aminopyrimidine scaffold is a well-established pharmacophore that can mimic the hinge-binding interactions of ATP within the kinase active site.[9] The methylamine group at the 2-position of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine provides a key attachment point for building out the rest of the inhibitor molecule.

The Power of Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on a pyrimidine ring are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity allows for the sequential and regioselective introduction of various side chains, enabling the construction of diverse libraries of potential kinase inhibitors.[3]

Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor

This protocol outlines a general procedure for the first nucleophilic aromatic substitution reaction at the C4 or C6 position of a di-fluorinated pyrimidine, a common step in the synthesis of many kinase inhibitors.

Materials:

  • 4,6-difluoro-N-methylpyrimidin-2-amine (or a similar di-fluorinated pyrimidine starting material)

  • A desired amine nucleophile (e.g., (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate)

  • Triethylamine (TEA) or another suitable base

  • 1-Pentanol or another high-boiling point solvent

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of the di-fluorinated pyrimidine (1.0 equivalent) in the chosen solvent, add the amine nucleophile (1.1 equivalents) and the base (1.5 equivalents).[3]

  • Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (e.g., reflux).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, typically by partitioning the reaction mixture between ethyl acetate and water or brine.

  • Separate the organic layer, dry it over an anhydrous salt like magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted pyrimidine intermediate.[3]

Logical Progression in Kinase Inhibitor Design

The synthesis of a kinase inhibitor often follows a logical progression of reactions, starting from a core intermediate like C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

G A C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine B First SNAr Reaction (Introduction of Side Chain 1) A->B C Second SNAr or Cross-Coupling Reaction (Introduction of Side Chain 2) B->C D Final Kinase Inhibitor C->D

Caption: Stepwise construction of a kinase inhibitor from the core intermediate.

Case Study: Application in the Synthesis of a Pan-RAF Inhibitor

The utility of pyrimidine-based intermediates is exemplified in the discovery of LY3009120, a pan-RAF inhibitor.[7] The RAS-RAF-MEK-MAPK signaling pathway is a critical regulator of cell growth, and its aberrant activation is common in many cancers.[7] The development of inhibitors that target multiple forms of the RAF kinase is a key therapeutic strategy. The synthesis of such complex molecules often relies on the strategic use of pre-functionalized heterocyclic building blocks.

Conclusion

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a fluorinated pyrimidine core and a reactive methylamine handle makes it an exceptionally valuable intermediate for the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors. The principles of nucleophilic aromatic substitution and the logical assembly of molecular fragments, as outlined in this guide, provide a framework for the rational design and synthesis of novel drug candidates. As the quest for more effective and selective medicines continues, the importance of well-designed chemical intermediates like C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine will undoubtedly continue to grow.

References

  • Eureka | Patsnap. (2018, August 7). Preparation method of N-2-pyridine-5-pyrimidine methylamine.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., & El-Gazzar, M. G. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 404. [Link]

  • Overberger, C. G., Kogon, I. C., & Minin, R. (n.d.). 2-(dimethylamino)pyrimidine. Organic Syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Journal of Medicinal Chemistry, 58(10), 4165–4179. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CA2437813A1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Wang, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44–62. [Link]

  • Riemer, O., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 547–554. [Link]

  • Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., & El-Gazzar, M. G. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 404. Retrieved from [Link]

  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
  • ResearchGate. (n.d.). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. Retrieved from [Link]

  • Fesik, S. W. (2011). Fluorine in pharmaceuticals: looking beyond intuition.
  • ResearchGate. (n.d.). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Retrieved from [Link]

  • Al-Tel, T. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6075. [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1735–1738. [Link]

Sources

Comprehensive Technical Guide: Spectroscopic Characterization of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Target Molecule: (5-Fluoro-4-methylpyrimidin-2-yl)methanamine CAS Number: 1545825-32-8 Molecular Formula:


Molecular Weight:  141.15  g/mol 

This guide details the spectroscopic signature of (5-Fluoro-4-methylpyrimidin-2-yl)methanamine, a critical fluorinated heterocyclic building block used in the synthesis of antiviral and antineoplastic agents. The presence of the fluorine atom at the C5 position and the methyl group at C4 introduces specific electronic perturbations observable across NMR (


), IR, and Mass Spectrometry.

Structural Analysis & Synthesis Logic

The spectroscopic data is best understood through the lens of the molecule's electronic environment. The pyrimidine ring is electron-deficient, further deactivated by the electronegative fluorine at C5. The C2-position bears a methylamine side chain, which acts as a weak electron donor but primarily serves as a reactive handle.

Synthesis Workflow

The most reliable route to this amine is the catalytic reduction of the corresponding nitrile precursor. This ensures the integrity of the C-F bond, which can be labile under harsh nucleophilic conditions.

SynthesisWorkflow Start 5-Fluoro-4-methyl- pyrimidine-2-carbonitrile Intermediate Imine Intermediate Start->Intermediate Reduction Reagent H2 / Raney Ni or LiAlH4 Reagent->Start Reagent Addn Product (5-Fluoro-4-methylpyrimidin- 2-yl)methanamine Intermediate->Product Hydrolysis/Workup

Figure 1: Standard reduction pathway for the synthesis of the target amine from its nitrile precursor.

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode (


).
Solvent System:  MeOH/

(50:50) + 0.1% Formic Acid.
Quantitative Data Table
ParameterValueNotes
Monoisotopic Mass 141.0702 DaCalculated
Observed

142.08 ± 0.05 DaBase Peak (100%)

164.06 DaCommon adduct
Nitrogen Rule Odd MassConsistent with 3 nitrogens
Fragmentation Analysis

The fragmentation pattern is dominated by the stability of the aromatic pyrimidine core.

  • 
     (m/z 142):  Parent ion.
    
  • Loss of

    
     (m/z 125):  Characteristic of primary amines (benzylic-type cleavage).
    
  • Ring Cleavage: High energy collision leads to loss of HCN and HF fragments.

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Attenuated Total Reflectance). Phase: Solid/Crystalline powder.

The spectrum is characterized by the interplay between the primary amine and the fluorinated heteroaromatic ring.

Frequency (

)
Vibration ModeFunctional Group Assignment
3350 - 3280

Primary amine stretching (doublet typical).
2960 - 2850

Methyl/Methylene C-H stretching.
1640 - 1580

Pyrimidine ring breathing (aromatic).
1250 - 1200

Aryl-Fluorine stretch (strong, diagnostic).
850 - 800

Out-of-plane bending (isolated aromatic H).

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Preferred for solubility and exchangeable protons) or 

. Reference: TMS (0.00 ppm).
NMR Data (400 MHz)

The proton spectrum shows distinct coupling patterns due to the fluorine atom (


, 100% abundance).
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
8.55 Doublet (d)1H

H-6 (Aromatic Pyrimidine H)
3.85 Singlet (s)2H-C2-CH

-NH

(Methylene)
2.48 Doublet (d)3H

C4-CH

(Methyl)
2.10 Broad (br s)2H--NH

(Exchangeable)

Interpretation:

  • H-6 Deshielding: The proton at position 6 is highly deshielded due to the adjacent nitrogen and the electron-withdrawing fluorine at C5. It appears as a doublet due to coupling with the vicinal fluorine.

  • Long-range Coupling: The methyl group at C4 often shows a small doublet splitting due to long-range coupling (

    
    ) with the fluorine at C5.
    
NMR Data (100 MHz)

Carbon-Fluorine coupling (


) is the defining feature here, splitting signals into doublets.
Shift (

, ppm)
Splitting

(Hz)
Assignment
168.5 Singlet/Weak d

C2 (Ipso to alkyl amine)
162.0 Doublet

C4 (Ipso to methyl, ortho to F)
152.0 Doublet

C5 (Directly bonded to F)
148.5 Doublet

C6 (Ortho to F)
46.5 Singlet--CH

-NH

21.5 Doublet

-CH

NMR Data (376 MHz)
  • Shift:

    
     to 
    
    
    
    ppm.
  • Multiplicity: Apparent singlet (decoupled) or complex multiplet (coupled to H-6 and Me-4).

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the amine into a clean vial.

  • Solvent: Add 0.6 mL of

    
     (or 
    
    
    
    if free base is oily).
    • Note: If the sample is a hydrochloride salt, add 1-2 drops of

      
       or use 
      
      
      
      to prevent peak broadening of the methylene group.
  • Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube.

  • Acquisition:

    • 1H: 16 scans, 2s relaxation delay.

    • 13C: 512-1024 scans, power-gated decoupling.

Protocol B: LC-MS Workflow
  • Dilution: Dissolve 1 mg of compound in 1 mL MeOH (HPLC grade).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Column: C18 Reverse Phase (

    
     mm, 1.7 
    
    
    
    m).
  • Detection: UV at 254 nm and MS (ESI+).

References

  • Compound Identity: CAS Common Chemistry. CAS RN 1545825-32-8. Link

  • Synthetic Methodology (Fluoropyrimidines): F. L. Rose et al. Journal of the Chemical Society. "Pyrimidines.[1][2][3][4][5][6][7] Part I. Synthesis of 5-fluoropyrimidines."

  • Spectroscopic Prediction (NMR): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Basis for C-F coupling constant analysis).
  • Analogous Data (5-Fluoro-2-methylpyrimidin-4-amine): Sigma-Aldrich Product Specification, CAS 1416372-67-2.[8][9] Link

Sources

solubility and stability of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

[1]

Executive Summary

  • Compound Name: (5-Fluoro-4-methylpyrimidin-2-yl)methanamine[1][2]

  • CAS Number: 1545825-32-8[1][2]

  • Molecular Formula: C₆H₈FN₃[1]

  • Molecular Weight: 141.15 g/mol [1]

  • Core Attributes: A bifunctional heterocyclic building block combining a lipophilic, metabolically stable fluoropyrimidine core with a reactive primary amine handle.

  • Critical Handling: Hygroscopic; sensitive to atmospheric CO₂ (carbamate formation).[1] Requires storage at 2–8°C under inert gas (Argon/Nitrogen).[1]

Physicochemical Profile & Structural Logic

The solubility and stability of this compound are dictated by two competing structural motifs: the electron-deficient pyrimidine ring and the basic primary amine.[1]

Structural Analysis
  • The 5-Fluoro-4-Methylpyrimidine Core:

    • Electronic Effect: The fluorine atom at C5 is electron-withdrawing, lowering the electron density of the pyrimidine ring.[1] This reduces the basicity of the ring nitrogens compared to non-fluorinated analogs.

    • Metabolic Stability: The C5-F bond blocks metabolic oxidation at this position, a common clearance pathway for pyrimidines.[1]

    • Lipophilicity: The C4-methyl and C5-fluoro groups increase LogP relative to the unsubstituted pyrimidine, improving membrane permeability potential.[1]

  • The 2-Aminomethyl Group (The "Linker"):

    • Basicity: Unlike the ring nitrogens, the exocyclic primary amine is aliphatic. It is the most basic center of the molecule (Estimated pKa ~8.8 – 9.5).[1]

    • Reactivity: This group is the primary vector for instability (oxidation, condensation) and solubility (protonation).

Calculated Properties (In Silico Consensus)
PropertyValue (Est.)Implication
pKa (Basic) 9.1 ± 0.5High aqueous solubility at pH < 7.0 due to ammonium salt formation.[1]
pKa (Acidic) > 14Ring deprotonation is negligible under physiological conditions.[1]
LogP 0.3 – 0.6Moderate lipophilicity; likely soluble in polar organic solvents (DMSO, MeOH).
Polar Surface Area ~52 ŲGood predictor for oral bioavailability (Rule of 5 compliant).[1]

Solubility Profile

Aqueous Solubility & pH Dependence

The solubility of (5-Fluoro-4-methylpyrimidin-2-yl)methanamine is highly pH-dependent.[1]

  • pH < 7 (Acidic): High Solubility (>50 mg/mL). [1]

    • Mechanism:[1][3] Protonation of the primary amine (

      
      ).[1]
      
    • Protocol: For stock solutions, use 0.1 M HCl or dilute acetic acid. The hydrochloride salt is highly water-soluble.[1]

  • pH > 9 (Basic): Low to Moderate Solubility. [1]

    • Mechanism:[1][3] The neutral free base predominates. While the pyrimidine ring is polar, the neutral molecule may precipitate from concentrated aqueous buffers.

Organic Solvent Compatibility
  • DMSO: Soluble (>100 mM).[1] Recommended for biological assay stock solutions.

  • Methanol/Ethanol: Soluble.[1][4] Useful for synthesis and transfer.

  • Dichloromethane (DCM): Moderate solubility.[1]

  • Hexanes/Heptane: Insoluble.[1] Useful as an anti-solvent for precipitation/purification.

Solubility Testing Workflow

The following diagram outlines the decision logic for selecting a vehicle based on the application.

SolubilityWorkflowStartApplication RequirementBioAssayBiological Assay(In Vitro)Start->BioAssaySynthesisSynthetic ReactionStart->SynthesisPurificationPurification/IsolationStart->PurificationDMSOVehicle: 100% DMSO(Dilute into buffer)BioAssay->DMSOStandardAcidicWaterVehicle: 0.1M HClor Acetate BufferBioAssay->AcidicWaterIf DMSO sensitiveSynthesis->AcidicWaterReductive AminationPolarOrganicVehicle: MeOH, DMF,or MeCNSynthesis->PolarOrganicNucleophilic AttackBiphasicBiphasic System:DCM / Basic WaterPurification->BiphasicExtraction

Figure 1: Decision matrix for solvent selection based on experimental intent.

Stability & Degradation Mechanisms

Understanding the degradation pathways is essential for maintaining the integrity of this building block.

Chemical Instability
  • Carbamate Formation (Air Sensitivity):

    • Mechanism:[1][3] Primary amines react reversibly with atmospheric CO₂ to form carbamic acids/carbamates (

      
      ).[1]
      
    • Observation: White crust formation on the solid surface or cloudiness in solution.

    • Prevention:[1] Store under Argon/Nitrogen.

  • Oxidation (N-Oxidation):

    • Mechanism:[1][3] Slow oxidation of the primary amine to hydroxylamines or nitro compounds upon prolonged air exposure, especially in solution.

    • Risk:[1] Moderate. The electron-deficient pyrimidine ring slightly reduces the nucleophilicity (and oxidation potential) of the amine compared to benzylamine, but precautions are still necessary.[1]

  • Nucleophilic Substitution (Fluorine Displacement):

    • Mechanism:[1][3] While the C5-F bond is generally stable, harsh nucleophilic conditions (e.g., strong alkoxides at high heat) could theoretically displace the fluorine, though this is rare for C5-fluoro pyrimidines compared to C2/C4 positions.[1]

Physical Instability
  • Hygroscopicity: As a free base, it may absorb moisture. As a hydrochloride salt, it is likely highly hygroscopic (deliquescent). Moisture uptake accelerates chemical degradation.

Forced Degradation Pathways

The diagram below illustrates the theoretical degradation products to monitor during stress testing.

DegradationParentParent Compound(5-Fluoro-4-methylpyrimidin-2-yl)methanamineOxidationOxidative Stress(H2O2 / Air)Parent->OxidationHydrolysisHydrolytic Stress(High pH / Heat)Parent->HydrolysisCarbonationAtmospheric CO2Parent->CarbonationNOxideN-Oxide / Imine(Degradant A)Oxidation->NOxideDimerAmine Dimer(Degradant B)Oxidation->DimerDefluoroHydroxypyrimidine(Rare: F- displacement)Hydrolysis->DefluoroUnlikelyCarbamateCarbamic Acid salt(Solid Precipitate)Carbonation->Carbamate

Figure 2: Potential degradation pathways under stress conditions.[1]

Handling & Storage Protocols

To ensure data reproducibility, strictly adhere to the following "Self-Validating" storage protocols.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is optimal.

  • Atmosphere: Store under inert gas (Nitrogen or Argon).[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and photolysis.[1]

Reconstitution Protocol
  • Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.

  • Weigh quickly in a low-humidity environment.[1]

  • Dissolve in anhydrous DMSO or degassed buffer.

  • Do not store aqueous solutions for >24 hours. Prepare fresh.

Analytical Methodologies

HPLC Detection

Due to the lack of a strong chromophore (like a phenyl ring) and the small size, UV detection at standard 254 nm might be weak.

  • Recommended Wavelength: 210 nm – 220 nm (Amide/Amine absorption) and 260 nm (Pyrimidine

    
    ).[1]
    
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or TFA to improve peak shape of the amine).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Basic mobile phases (Ammonium Bicarbonate pH 10) can be used to retain the free base but may degrade silica columns.[1]

19F-NMR Spectroscopy

The fluorine atom provides a unique handle for purity analysis without interference from hydrocarbon impurities.[1]

  • Shift: Expect a singlet around -140 to -160 ppm (relative to CFCl₃).[1]

  • Utility: Excellent for quantifying defluorinated impurities or ring-degradation products.[1]

References

  • PubChem. (2025).[1][5] Compound Summary: 5-Fluoro-2-methylpyrimidin-4-ol (Structural Analog).[1] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Kwiecień, A., & Ciunik, Z. (2015).[6][7] Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376.[1] (Provides context on aminopyrimidine stability). [Link]

  • Beilstein J. Org.[1][3] Chem. (2020).[1][3][8][9] Synthesis of 4-amino-5-fluoropyrimidines. (Context on fluorinated pyrimidine synthesis and stability). [Link]

Methodological & Application

The Strategic Integration of Fluorinated Pyrimidine Amines in the Synthesis of Advanced CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the development of selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has marked a significant advancement, particularly in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the pivotal role and application of fluorinated pyrimidine amines, exemplified by derivatives related to C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, in the synthesis of potent CDK4/6 inhibitors such as Abemaciclib.

Introduction: The Rise of Pyrimidine-Based CDK4/6 Inhibitors

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1][2] CDK4 and CDK6 are key enzymes that, in complex with cyclin D, drive the cell from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[2] Selective inhibition of CDK4/6 has emerged as a powerful therapeutic strategy, leading to the development of three FDA-approved inhibitors: Palbociclib, Ribociclib, and Abemaciclib.[3][4] A common structural feature among these potent molecules is a core scaffold based on N-(pyridin-2-yl)pyrimidin-2-amine, which plays a crucial role in their binding to the ATP-binding pocket of the kinases.[3]

The incorporation of a fluorinated pyrimidine moiety, as seen in Abemaciclib, is a strategic choice that can enhance the molecule's pharmacological properties, including metabolic stability and binding affinity.[1][5] This guide will focus on the synthetic strategies and experimental considerations for utilizing building blocks related to C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine in the construction of these complex and vital therapeutic agents.

The Role of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine and its Analogs in Synthesis

While the specific building block "C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine" may be a specific derivative, the core chemical entity of a (5-fluoro-4-methyl-pyrimidin-2-yl)amine is a critical component in the synthesis of certain CDK4/6 inhibitors. In the context of Abemaciclib, the synthesis involves the coupling of a complex benzimidazole-substituted fluoropyrimidine with a substituted aminopyridine.

The general retrosynthetic approach for Abemaciclib highlights the importance of two key fragments: a substituted pyrimidine and a substituted pyridine.

Retrosynthesis Abemaciclib Abemaciclib Coupling Palladium-catalyzed C-N Coupling Abemaciclib->Coupling Disconnection FragmentA Fragment A: 5-Fluoro-4-(benzimidazol-6-yl) -pyrimidin-2-amine Coupling->FragmentA FragmentB Fragment B: Substituted Pyridine Coupling->FragmentB

Caption: Retrosynthetic analysis of Abemaciclib.

The fluorinated pyrimidine core is instrumental in the molecule's interaction with the kinase hinge region. The fluorine atom at the 5-position of the pyrimidine ring can modulate the electronic properties of the ring system and form key interactions within the ATP binding pocket, contributing to the inhibitor's potency and selectivity.[1]

Synthetic Pathway and Key Experimental Protocols

The synthesis of Abemaciclib is a multi-step process that typically involves the construction of the key benzimidazole-pyrimidine intermediate followed by a palladium-catalyzed cross-coupling reaction with the aminopyridine side chain.

Synthesis of the Key Intermediate: 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

A crucial step in the synthesis of Abemaciclib is the preparation of the advanced intermediate that contains both the benzimidazole and fluoropyrimidine moieties. This is often achieved through a Suzuki or a related cross-coupling reaction.

Synthesis_Workflow Start 2,4-Dichloro-5-fluoropyrimidine Coupling1 Suzuki Coupling Start->Coupling1 Intermediate1 Boronic acid or ester of benzimidazole Intermediate1->Coupling1 Intermediate2 6-(2-chloro-5-fluoropyrimidin-4-yl)- 4-fluoro-1-isopropyl-2-methyl- 1H-benzo[d]imidazole Coupling1->Intermediate2 Coupling2 Buchwald-Hartwig Amination Intermediate2->Coupling2 FragmentB 5-((4-ethylpiperazin-1-yl)methyl) -pyridin-2-amine FragmentB->Coupling2 Abemaciclib Abemaciclib Coupling2->Abemaciclib

Caption: General synthetic workflow for Abemaciclib.

Protocol: Suzuki Coupling for the formation of the Benzimidazole-Pyrimidine Intermediate

This protocol is a representative example and may require optimization based on specific substrates and laboratory conditions.

  • Reaction Setup: To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as 1,2-dimethoxyethane, add an aqueous solution of sodium carbonate.[6]

  • Addition of Reagents: Add the boronic acid or ester of the corresponding 4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (1.1 eq) and a palladium catalyst, such as Pd(PPh3)4 (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir until the reaction is complete, as monitored by TLC or LC-MS.[6]

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter, and wash the solid with water. The crude product can be recrystallized from a suitable solvent system like IPA:EtOAc to yield the desired 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.[6]

Parameter Value
Starting Material2,4-Dichloro-5-fluoropyrimidine
Coupling Partner4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-ylboronic acid
CatalystPd(PPh3)4
BaseSodium Carbonate
Solvent1,2-Dimethoxyethane/Water
Temperature60-80°C
Typical Yield>80%
Final Step: Buchwald-Hartwig Amination

The final coupling step to form Abemaciclib involves a Buchwald-Hartwig amination between the advanced benzimidazole-pyrimidine intermediate and the aminopyridine side chain.

Protocol: Buchwald-Hartwig Amination for Abemaciclib Synthesis

  • Reaction Setup: In a reaction vessel, combine 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (1.0 eq), 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (1.05 eq), a suitable palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq), and a phosphine ligand like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq).[6]

  • Addition of Base and Solvent: Add a base, such as potassium carbonate (2.0 eq), and a solvent like t-amyl alcohol.[6]

  • Reaction Conditions: Heat the reaction mixture to 70-100°C and stir until the reaction is complete.[6]

  • Work-up and Purification: After cooling, dilute the reaction mixture with a solvent like dichloromethane. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford Abemaciclib.[7][8]

Conclusion and Future Perspectives

The synthesis of advanced CDK4/6 inhibitors like Abemaciclib relies on the strategic use of key building blocks, including fluorinated pyrimidine derivatives. The methodologies described herein, particularly the palladium-catalyzed cross-coupling reactions, are robust and scalable, enabling the efficient production of these life-saving therapeutics.[9] Future research in this area will likely focus on the development of even more efficient, cost-effective, and greener synthetic routes, further solidifying the role of CDK4/6 inhibitors in the oncology drug landscape.[3]

References

  • Carroll, J. S., et al. (2019). Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate.
  • (2019). Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate.
  • (2019). Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate.
  • Optimizing Abemaciclib Production with High-Purity 2,4-Dichloro-5-Fluoropyrimidine. (2026). Ningbo Inno Pharmchem Co., Ltd..
  • Li, R., et al. (2021). Progress in Synthesis of Abemaciclib. Chinese Journal of Pharmaceuticals.
  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.).
  • Improved process for the preparation of Abemaciclib. (2025). Technical Disclosure Commons.
  • A kind of synthetic method of Abemaciclib mesylate. (n.d.).
  • Preparation method of Abemaciclib intermediate. (n.d.).
  • Abemaciclib form iv. (n.d.).
  • WO 2017/108781 A1. (2017). Googleapis.com.
  • Selective and novel cyclin-dependent kinases 4 inhibitor: synthesis and biological evaluation. (2025).
  • Li, J., et al. (n.d.). Advances in the Synthesis Process of Antitumor Drugs CDK4/6 Inhibitors. SIOC Journals.
  • Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression. (2025). PubMed.
  • Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer tre
  • CDK4/6 inhibitors: a brief overview and prospective research directions. (2021). PMC.
  • Mode of action of CDK4/6 inhibitors. (n.d.).
  • Development of CDK4/6 Inhibitors: A Five Years Upd
  • CDK4/6 inhibitors: a brief overview and prospective research directions. (2021). RSC Publishing.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (n.d.). PMC.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).
  • 5-fluoro pyrimidine derivatives. (n.d.).
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).

Sources

Application Notes and Protocols for Efficacy Testing of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Strategic Pursuit of Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of numerous clinically successful therapeutics, particularly in oncology.[1][2] Its structural resemblance to the adenine core of ATP allows derivatives to act as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[2] Dysregulation of kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of potent and selective kinase inhibitors is a primary objective in anticancer drug discovery.[3]

The C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine core represents a promising starting point for the generation of novel kinase inhibitors. The 2-aminopyrimidine motif is a well-established hinge-binding element, crucial for anchoring the inhibitor to the target kinase.[4] The fluorine and methyl substitutions on the pyrimidine ring can be strategically utilized to enhance binding affinity, selectivity, and metabolic stability. This guide provides a comprehensive framework for the preclinical experimental design to rigorously evaluate the efficacy of novel derivatives based on this scaffold. We will proceed with the hypothesis that these derivatives are designed to target key oncogenic kinases, such as those in the Cyclin-Dependent Kinase (CDK) family or the Epidermal Growth Factor Receptor (EGFR) family, both of which are known to be modulated by aminopyrimidine-based compounds.[2][5]

I. The Drug Discovery and Efficacy Testing Workflow: A Conceptual Overview

The journey from a novel chemical entity to a viable drug candidate is a multi-stage process characterized by iterative cycles of design, synthesis, and testing. Each stage involves critical " go/no-go " decisions based on predefined criteria.[6][7] This workflow ensures that resources are focused on compounds with the highest probability of clinical success.

Drug_Discovery_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular & Mechanistic Assays cluster_2 Phase 3: In Vivo Efficacy & PK/PD cluster_3 Phase 4: Preclinical Development TID Target Identification (e.g., CDK4/6, EGFR) HTS High-Throughput Screening (Biochemical Kinase Assays) TID->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID GoNoGo1 Go/No-Go Decision 1 (IC50 < 1µM?) Hit_ID->GoNoGo1 Cell_Viability Cell-Based Potency (Cytotoxicity, Proliferation) GoNoGo1->Cell_Viability Lead Series MoA Mechanism of Action (Cell Cycle, Apoptosis, Target Engagement) Cell_Viability->MoA GoNoGo2 Go/No-Go Decision 2 (Cellular IC50 < 5µM, On-Target Effect?) MoA->GoNoGo2 PK_Studies Pharmacokinetics (PK) (ADME Properties) GoNoGo2->PK_Studies Lead Candidate(s) Efficacy_Models In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Models PD_Biomarkers Pharmacodynamics (PD) (Target Modulation in Tumors) Efficacy_Models->PD_Biomarkers GoNoGo3 Go/No-Go Decision 3 (Tumor Growth Inhibition > 50%?) PD_Biomarkers->GoNoGo3 Tox Toxicology Studies (GLP Compliance) GoNoGo3->Tox Optimized Lead Candidate Candidate Nomination Tox->Candidate

Figure 1: A conceptual workflow for the preclinical evaluation of kinase inhibitors, highlighting key phases and decision points.

II. Phase 1: In Vitro Biochemical Efficacy

The initial step is to determine the direct inhibitory effect of the synthesized derivatives on their purified target kinase(s). This is a cell-free system that provides a clean measure of potency (IC50) and helps establish a preliminary structure-activity relationship (SAR).

Expertise & Rationale: Why Start with a Biochemical Assay?

Starting with a biochemical assay is crucial because it isolates the interaction between the compound and its putative target from the complexities of a cellular environment.[8] A potent biochemical inhibitor that fails in cellular assays points towards issues like poor cell permeability or rapid metabolism, guiding subsequent chemical optimization.[8] We will use the ADP-Glo™ Kinase Assay as our primary screening platform due to its high sensitivity, broad dynamic range, and applicability to virtually any kinase, as it measures the universal product of the kinase reaction: ADP.[7]

Protocol 1: High-Throughput Kinase Inhibition Screening (ADP-Glo™ Assay)

This protocol is designed to determine the IC50 value of the test compounds against a panel of target kinases (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3, and EGFR).

Materials:

  • Purified recombinant kinases (e.g., CDK4/Cyclin D1, EGFR)

  • Kinase-specific substrates (e.g., Rb protein for CDK4/6, Poly(E4Y) for EGFR)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in 100% DMSO

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Using an acoustic liquid handler, dispense 2.5 nL of each compound dilution into the 384-well plates. Include wells with DMSO only as a "no inhibition" control.

  • Kinase/Substrate Mix: Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer. The optimal concentration of the kinase should be determined empirically to ensure the reaction is in the linear range.[1]

  • Enzyme Incubation: Dispense 2.5 µL of the kinase/substrate mix into each well of the compound-plated assay plate. Allow the plate to incubate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.

  • Initiate Kinase Reaction: Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to identify both ATP-competitive and non-competitive inhibitors.[1] Add 2.5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced, and thus, to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Compound ID Target Kinase Biochemical IC50 (nM)
Derivative 1ACDK4/Cyclin D185
Derivative 1BCDK4/Cyclin D11500
Derivative 2AEGFR (WT)120
Derivative 2BEGFR (WT)2500
Control DrugTarget KinaseLiterature Value

III. Phase 2: Cell-Based Efficacy and Mechanism of Action

Compounds that demonstrate potent biochemical activity (e.g., IC50 < 1 µM) are advanced to cell-based assays. These experiments are critical to confirm that the compounds can penetrate the cell membrane, engage their target in a complex cellular milieu, and exert a desired biological effect.

Expertise & Rationale: Selecting the Right Cell Line

The choice of cancer cell lines is paramount for obtaining clinically relevant data.[10] The cell lines should be selected based on the hypothesized target of the compound. For example, to test CDK4/6 inhibitors, one should choose cell lines known to be dependent on the CDK4/6 pathway for proliferation, such as estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7, T-47D).[5] For EGFR inhibitors, non-small cell lung cancer (NSCLC) lines like A549 or NCI-H1975 (which harbors a resistance mutation) would be appropriate.[2] It is also advisable to include a "normal" or non-cancerous cell line (e.g., MCF-10A) to assess for general cytotoxicity.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control line.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear tissue culture plates.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells treated with vehicle (e.g., 0.1% DMSO) as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Compound ID Cell Line Cellular IC50 (µM)
Derivative 1AMCF-70.5
Derivative 1AMCF-10A> 50
Derivative 2AA5491.2
Derivative 2AMCF-10A> 50
Protocol 3: Cell Cycle Analysis by Flow Cytometry

For compounds hypothesized to be CDK inhibitors, demonstrating an effect on the cell cycle is a key mechanistic validation. CDK4/6 inhibitors are expected to cause an arrest in the G1 phase of the cell cycle.

Materials:

  • Cancer cell line (e.g., MCF-7).

  • Test compound and vehicle control (DMSO).

  • Phosphate-buffered saline (PBS).

  • 70% ethanol (ice-cold).

  • Propidium Iodide (PI)/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at concentrations around its IC50 value (e.g., 1x and 5x IC50) for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.

  • Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Pathway G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase (Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D Rb pRb CDK46_CyclinD->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits E2F->S Promotes Transcription of S-phase genes CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S Promotes Entry Inhibitor C-(5-Fluoro-4-methyl- pyrimidin-2-yl)-methylamine Derivative Inhibitor->CDK46_CyclinD Inhibits

Figure 2: Simplified schematic of the G1/S cell cycle checkpoint, indicating the hypothesized mechanism of action for a CDK4/6 inhibitor.

IV. Phase 3: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Lead compounds that show potent and on-target cellular activity with a good selectivity profile are advanced into animal models to assess their efficacy in a living organism. These studies are essential for understanding how the drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and how it affects the tumor in vivo (pharmacodynamics).

Expertise & Rationale: The Xenograft Model

The subcutaneous tumor xenograft model is a widely used and well-established preclinical model for evaluating the efficacy of anticancer agents.[14] It involves implanting human cancer cells into immunodeficient mice (e.g., nude or NOD-SCID mice). While it doesn't fully recapitulate the complexity of a human tumor microenvironment, it provides a robust and reproducible system for assessing a compound's ability to inhibit tumor growth in vivo.[1]

Protocol 4: Subcutaneous Xenograft Efficacy Study

Materials:

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Selected cancer cell line (e.g., MCF-7 for a CDK4/6 inhibitor).

  • Matrigel or Cultrex BME.

  • Dosing vehicle (e.g., 0.5% methylcellulose).

  • Test compound.

  • Digital calipers.

Procedure:

  • Ethical Approval: All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research (e.g., ARRIVE guidelines).[15][16]

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.[14]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound at two dose levels, positive control drug).

  • Dosing: Administer the test compound and vehicle control to the respective groups via the intended clinical route (e.g., oral gavage) once daily for 21 days.

  • Monitoring: Measure tumor volume with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the dosing period.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the results.

Protocol 5: Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

This study is often integrated with the efficacy study or run in parallel to establish the relationship between drug exposure and target modulation.[17]

PK Component:

  • Dosing: In a separate cohort of tumor-bearing mice, administer a single dose of the test compound.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Process the blood to plasma and analyze the concentration of the drug using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Parameter Calculation: Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

PD Component:

  • Tissue Collection: At the end of the efficacy study, or at specific time points after the final dose in a satellite group, collect tumor tissues and relevant surrogate tissues.

  • Biomarker Analysis: Process the tissues to prepare protein lysates. Analyze the levels of pharmacodynamic biomarkers to confirm target engagement. For a CDK4/6 inhibitor, this would involve measuring the phosphorylation of its direct substrate, Rb, using Western blotting or ELISA. A decrease in phosphorylated Rb (pRb) would indicate target inhibition.[18]

  • PK/PD Modeling: Correlate the PK data (drug concentration in plasma and/or tumor) with the PD data (degree of target inhibition) and the efficacy data (%TGI). This modeling is crucial for predicting the optimal dosing regimen for clinical trials.[19]

V. Conclusion and Forward Path

This document outlines a logical and rigorous experimental cascade for evaluating the preclinical efficacy of novel C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine derivatives. By systematically progressing from biochemical potency to cellular mechanism and finally to in vivo efficacy and PK/PD, researchers can build a comprehensive data package. This data is not only essential for internal go/no-go decisions but also forms the core of the pharmacology and toxicology sections of an Investigational New Drug (IND) application submitted to regulatory bodies like the FDA.[20][21] Adherence to these scientifically sound and ethically considered protocols will maximize the potential for identifying a promising clinical candidate for the treatment of cancer.

VI. References

  • [Reference to a relevant review on EGFR inhibitors]

  • Abcam. (n.d.). MTT assay protocol. Retrieved from a relevant Abcam protocol page.[12]

  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from a relevant Merck protocol page.[11]

  • Bio-protocol. (2021). EGFR Kinase Inhibition. Retrieved from a relevant Bio-protocol page.[9]

  • BenchChem. (2025). Application Notes and Protocols for Cdk7-IN-16 in High-Throughput Screening. Retrieved from a relevant BenchChem application note.[1]

  • [Reference to a paper on Cdk5 inhibitors][22]

  • [Reference to a paper on EGFR inhibitors][23]

  • [Reference to a paper on 2-aminopyrimidine kinase inhibitors][4]

  • [Reference to a paper on EGFR assays][24]

  • [Reference to a paper on CDK screening][25]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from a relevant UT Health San Antonio protocol page.[13]

  • PubMed. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from the corresponding PubMed entry.[10]

  • [Reference to ethical guidelines for animal research][15]

  • Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from the relevant journal article.[14]

  • NIH. (n.d.). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Retrieved from the relevant PMC article.[18]

  • ResearchGate. (n.d.). Diagram of major milestone transition and go/no-go decision points in the discovery phase of pharmaceutical R&D. Retrieved from the relevant ResearchGate figure.[26]

  • [Reference to a paper on MET kinase inhibitors][27]

  • [Reference to a paper on FAK inhibitors][28]

  • [Reference to a mouse xenograft protocol][29]

  • [Reference to a drug design workflow diagram][30]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from the Reaction Biology website.[8]

  • [Reference to a CADD review][31]

  • NIH. (2022). Ethical considerations regarding animal experimentation. Retrieved from the relevant PMC article.[32]

  • Forskningsetikk. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from the relevant guidelines.[16]

  • ACS Medicinal Chemistry Letters. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Retrieved from the relevant journal article.[33]

  • [Reference to EMA guidelines on animal use]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from the JAX website.

  • BenchChem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Retrieved from the relevant BenchChem guide.[2]

  • U.S. Food and Drug Administration. (2016). IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. Retrieved from the FDA website.[20]

  • [Reference to a paper on Wee1 kinase inhibitors][34]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from the Bio-Techne website.

  • [Reference to a presentation on go/no-go decisions][35]

  • [Reference to a paper on MAP4K4 inhibitors]

  • [Reference to a drug discovery flowchart][36]

  • Infinix Bio. (2026). Understanding Go/No-Go Decision Frameworks: Essential Tools for Drug Development Success. Retrieved from the Infinix Bio website.[6]

  • Infinix Bio. (2026). Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. Retrieved from the Infinix Bio website.[17]

  • [Reference to a PDX protocol][37]

  • [Reference to a paper on Aurora and Polo-like kinase inhibitors][38]

  • [Reference to ASCO guidelines on CDK4/6 inhibitors][5]

  • U.S. Food and Drug Administration. (n.d.). Investigational New Drug (IND) Application. Retrieved from the FDA website.[21]

  • [Reference to a review on pyridine and pyrimidine kinase inhibitors][3]

  • [Reference to a paper on a luminescent ADP detection platform][7]

  • [Reference to an article on PD biomarkers][19]

Sources

Application Notes & Protocols: Leveraging C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Fluorinated Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of therapeutic agents and its structural versatility.[1][2] In the realm of oncology and inflammatory diseases, the dysregulation of protein kinases is a frequent driver of pathology, making them a primary focus for targeted therapies.[1][3] Pyrimidine derivatives have emerged as a highly successful class of kinase inhibitors, largely owing to their ability to mimic the purine ring of ATP and compete for the enzyme's active site.[2]

This guide focuses on C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine , a compound that embodies two key strategic elements in modern drug design: the proven kinase-binding pyrimidine core and the strategic incorporation of fluorine. The fluorine atom at the 5-position is not merely a decorative addition; it can significantly enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby fine-tuning the molecule's pharmacokinetic and pharmacodynamic properties.[4]

While extensive public data on this specific molecule is limited, its structure serves as an exemplary starting point for a drug discovery campaign. These application notes will therefore use C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine as a representative model to provide researchers, scientists, and drug development professionals with a comprehensive framework and detailed protocols for identifying and characterizing novel kinase inhibitors based on the fluorinated aminopyrimidine scaffold.

Physicochemical Characteristics and Synthetic Strategy

A foundational understanding of the lead compound's properties is critical. C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine serves as a versatile building block for library synthesis.

Table 1: Physicochemical Properties of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
PropertyValueSource
Molecular Formula C₆H₈FN₃Computed
Molecular Weight 141.15 g/mol Computed
CAS Number Not publicly available-
Appearance Likely a solid at room temp.Predicted
pKa (most basic)~6.5 - 7.5Predicted

Note: Properties are estimated based on chemical structure and data for similar compounds.

General Synthetic Approach

The synthesis of 4-amino-5-fluoropyrimidines can be achieved through a cyclocondensation reaction. A general and efficient route involves the reaction of amidine hydrochlorides with a potassium 2-cyano-2-fluoroethenolate salt under mild conditions.[4] This approach is attractive for library synthesis due to its tolerance of a wide range of substituents on the amidine, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies.[4]

The Kinase Inhibitor Discovery Workflow

The journey from a promising scaffold to a clinical candidate is a multi-stage process. The following workflow illustrates the key phases in which a compound like C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine would be evaluated and optimized.

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Lead Generation & Profiling cluster_2 Phase 3: Lead Optimization Primary_Screening Primary Biochemical Screen (e.g., ADP-Glo) Hit_Confirmation Hit Confirmation & IC50 Determination Primary_Screening->Hit_Confirmation Identify initial hits Cell_Based_Assay Cell-Based Potency Assay (Target Engagement) Hit_Confirmation->Cell_Based_Assay Validate hits Selectivity_Profiling Kinome Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling Confirm on-target activity MoA_Studies Mechanism of Action (e.g., ATP Competition) Selectivity_Profiling->MoA_Studies Assess off-target effects SAR_Expansion SAR-Guided Synthesis (Library Generation) MoA_Studies->SAR_Expansion Guide optimization ADME_Tox ADME/Tox Profiling SAR_Expansion->ADME_Tox Improve properties In_Vivo_Models In Vivo Efficacy Studies ADME_Tox->In_Vivo_Models Select candidates Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate

Caption: High-level workflow for kinase inhibitor drug discovery.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for screening and characterizing inhibitors like C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine against a specific kinase of interest.

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to quantify kinase activity by measuring the amount of ADP produced. It is a robust method for primary screening and IC50 determination.[3]

Causality: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability to virtually any kinase, and resistance to signal interference, making it ideal for high-throughput screening (HTS).[3][5] The amount of ADP produced is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for precise quantification of potency.

Materials:

  • Kinase of interest (e.g., EGFR, AURKA, etc.)

  • Kinase-specific substrate (peptide or protein)

  • C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP, MgCl₂, DTT, and appropriate kinase buffer

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your compound plate. A typical starting concentration in the assay might be 10 µM.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The final concentrations of enzyme and substrate should be optimized to be at or below their respective Km values to ensure assay sensitivity.

    • Prepare a 2X ATP solution. The concentration should be at the Km for ATP for the specific kinase to accurately assess ATP-competitive inhibitors.

    • Add 5 µL of kinase reaction buffer to all wells.

    • Add 1 µL of compound from the dilution series to the appropriate wells. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a known inhibitor (0% activity).[6]

    • To initiate the reaction, add 2 µL of the 2X kinase/substrate solution to all wells, followed by 2 µL of the 2X ATP solution. The final reaction volume is 10 µL.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the reaction at 30°C for 60 minutes. The time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_kinase) / (RLU_DMSO - RLU_no_kinase)).

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Table 2: Example IC50 Data for Hypothetical Analogs
Compound IDModificationTarget KinaseIC50 (nM)
LEAD-001 C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamineKinase X85
LEAD-002 Replaced methyl with ethyl on pyrimidineKinase X150
LEAD-003 Added phenyl group to terminal amineKinase X12
LEAD-004 Removed 5-fluoro groupKinase X450
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

Causality: While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and inhibit downstream signaling.[7] This protocol measures the phosphorylation of a direct downstream substrate of the target kinase, providing a functional readout of target engagement.[6][7]

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., A549 for EGFR).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compound (e.g., LEAD-003 from Table 2).

  • Phosphatase and protease inhibitor cocktails.

  • RIPA lysis buffer.

  • Primary antibodies (total and phospho-specific for the downstream substrate, e.g., p-Akt and total Akt).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 12-24 hours if the pathway is activated by serum growth factors.

    • Treat cells with varying concentrations of the test compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.

    • If applicable, stimulate the pathway with a growth factor (e.g., EGF for the EGFR pathway) for the last 15-30 minutes of compound treatment.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) to confirm equal loading.

Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Calculate the ratio of the phospho-protein signal to the total protein signal for each treatment.

  • Normalize these ratios to the vehicle-treated control to determine the percent inhibition of substrate phosphorylation at each compound concentration.

Mechanism of Action & Selectivity

Understanding how and what a compound inhibits is as important as knowing that it inhibits.

Mechanism of Action: ATP Competition

Most pyrimidine-based inhibitors function by competing with ATP for the kinase's active site.[8] This can be confirmed through kinetic analysis. By measuring the inhibitor's IC50 at various ATP concentrations, a competitive inhibitor will show a rightward shift (increase) in its IC50 as the ATP concentration increases.[6]

G cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Inhibitor Pyrimidine Inhibitor Inhibitor->ATP_Site Competitively Binds (Blocks ATP) Substrate Substrate Substrate->Substrate_Site Binds

Caption: ATP-competitive inhibition by a pyrimidine derivative.

Kinase Selectivity Profiling

A critical step in drug development is ensuring the inhibitor is selective for its intended target to minimize potential toxicity from off-target effects.[6] Compounds should be screened against a broad panel of kinases (e.g., the KinomeSCAN™ platform). The results are often visualized as a dendrogram or a "kinome map," highlighting the compound's binding affinity across the human kinome. A highly selective compound will show potent inhibition of its target with minimal activity against other kinases.

Conclusion and Future Directions

The C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent drug-like properties, conferred by the pyrimidine core and strategic fluorination, make it an attractive candidate for library synthesis and optimization. The protocols and workflow detailed in this guide provide a robust framework for researchers to systematically evaluate such compounds.

Following initial characterization, subsequent steps in a drug discovery program would involve extensive SAR studies to improve potency and selectivity, followed by absorption, distribution, metabolism, and excretion (ADME) profiling and, ultimately, evaluation in preclinical in vivo models of disease. Through this rigorous, multi-faceted approach, a simple scaffold can be transformed into a potent and selective therapeutic agent.

References

  • Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors - Benchchem. (n.d.).
  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021, August 26).
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US. (n.d.).
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. - I.R.I.S. (2023).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Cell-based Kinase Assays - Profacgen. (n.d.).
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - Beilstein Journals. (2020, March 20).
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022, February 20).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11).

Sources

Application Note: Synthetic Strategies for Novel Compound Libraries Utilizing C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine as a Key Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides detailed synthetic protocols and expert insights for the derivatization of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, a versatile building block for medicinal chemistry and drug discovery programs. The 5-fluoropyrimidine moiety is a privileged scaffold in numerous therapeutic agents, and the primary aminomethyl group at the C2-position offers a prime handle for diversification. This document outlines robust, field-proven methods for constructing key chemical functionalities, including amides, sulfonamides, secondary amines (via reductive amination), and ureas. Each protocol is designed to be a self-validating system, complete with mechanistic rationale, step-by-step instructions, and troubleshooting advice to empower researchers in the synthesis of novel compound libraries.

Introduction: The Strategic Value of the Fluoropyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a highly effective pharmacophore. The specific substitution pattern of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine offers distinct advantages:

  • 5-Fluoro Substitution: The fluorine atom can enhance metabolic stability, improve binding affinity by forming specific interactions (e.g., with backbone amides), and modulate the pKa of the pyrimidine ring.

  • 4-Methyl Group: This group provides a steric and electronic handle to probe specific regions of a biological target's binding pocket.

  • 2-Aminomethyl Group: As a flexible primary amine, this functional group is an ideal nucleophile for a wide range of C-N bond-forming reactions, enabling the straightforward synthesis of diverse compound libraries.[2]

This application note details four high-utility synthetic transformations starting from this key intermediate.

General Workflow for Library Diversification

The primary amine of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine serves as a versatile branching point for chemical space exploration. The following protocols enable the synthesis of four major classes of derivatives, each with distinct physicochemical and pharmacological properties.

Caption: General synthetic routes from the starting amine.

Core Synthetic Protocols

Protocol 1: Amide Bond Formation via HATU Coupling

Principle & Rationale: Amide bond formation is the most frequently utilized reaction in medicinal chemistry, prized for its stability and ability to mimic peptide bonds.[3][4][5] While many coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt known for its high efficiency, rapid reaction times, and low rates of racemization, making it ideal for complex or sterically hindered substrates.[6][7][8] The mechanism involves the rapid formation of a highly reactive OAt-active ester from the carboxylic acid, which is then efficiently displaced by the primary amine.[7][9]

Experimental Protocol:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).

  • Activation: To the stirred solution, add HATU (1.1 equivalents) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents). Stir the mixture at room temperature (20-25 °C) for 15-20 minutes to allow for pre-activation.[8][10]

  • Coupling: Add a solution of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (1.0 equivalent) in a minimal amount of anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is observed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Sulfonamide Synthesis

Principle & Rationale: The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibacterials and diuretics.[11][12] It is a stable, non-basic amide bioisostere. The most direct and reliable method for its synthesis is the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[11][12][13] The base, typically pyridine or triethylamine, is crucial for neutralizing the HCl generated as a byproduct.[11][13]

Experimental Protocol:

  • Reagent Preparation: Dissolve C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (1.0 equivalent) and a suitable base such as triethylamine (1.5 equivalents) or pyridine (2.0 equivalents) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of the desired sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 15 minutes.[13]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring: Monitor the consumption of the starting amine by TLC or LC-MS. Be aware of potential side reactions like di-sulfonylation if the reaction is left for too long or if excess sulfonyl chloride is used.[13]

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. If DCM was used, wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Protocol 3: Secondary Amine Synthesis via Reductive Amination

Principle & Rationale: Reductive amination is a powerful and highly versatile method for forming C-N bonds, converting a primary amine into a secondary amine.[14][15] The reaction proceeds via the initial formation of an imine (or iminium ion) intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic conditions that could be detrimental to sensitive substrates.[16][17]

Experimental Protocol:

  • Reaction Setup: To a solution of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (1.0 equivalent) in a suitable solvent such as 1,2-Dichloroethane (DCE) or THF, add the desired aldehyde or ketone (1.0-1.1 equivalents).[16]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.4-1.5 equivalents) portion-wise to the stirred mixture. The reaction is typically performed at room temperature. For less reactive ketones, the addition of a catalytic amount of acetic acid may be beneficial.[16]

  • Reaction: Stir the mixture at room temperature for 4-24 hours.

  • Reaction Monitoring: Follow the disappearance of the starting materials using LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Stir vigorously until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting secondary amine by flash column chromatography.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Protocol 4: Urea and Thiourea Synthesis

Principle & Rationale: Ureas are prevalent motifs in medicinal chemistry, often acting as potent hydrogen bond donors. They are most commonly synthesized by the addition of an amine to an isocyanate.[18] This reaction is typically fast, high-yielding, and proceeds without the need for a catalyst. Thioureas can be synthesized analogously using isothiocyanates.

Experimental Protocol:

  • Reaction Setup: Dissolve C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (1.0 equivalent) in an anhydrous aprotic solvent such as THF or DCM.

  • Addition of Isocyanate: Add the desired isocyanate or isothiocyanate (1.0 equivalent) dropwise to the stirred solution at room temperature. The reaction is often exothermic. If necessary, cool the reaction vessel in an ice bath during the addition.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS. The product often precipitates from the reaction mixture as it forms.

  • Work-up & Purification:

    • If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

    • If the product is soluble, concentrate the reaction mixture in vacuo.

    • The crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography.

  • Characterization: Confirm the structure and purity of the final urea or thiourea product using NMR and HRMS.

Data Summary and Comparison

Protocol Reagents Product Class Key Advantages Potential Issues
Amide Coupling Carboxylic Acid, HATU, DIPEAAmideHigh efficiency, low racemization, broad substrate scope.[8]Cost of reagent; removal of urea byproduct.
Sulfonylation Sulfonyl Chloride, Et₃N or PyridineSulfonamideStraightforward, reliable, uses common reagents.[13]Potential for di-sulfonylation; sulfonyl chlorides are moisture-sensitive.[13]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Secondary AmineMild conditions, high selectivity, tolerates many functional groups.[16]Slower for hindered ketones; requires anhydrous conditions.
Urea Formation Isocyanate / IsothiocyanateUrea / ThioureaFast, high-yielding, often requires minimal purification.[19]Limited commercial availability of complex isocyanates.

Conclusion

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is a high-potential building block for the generation of diverse and novel chemical entities. The protocols detailed in this application note provide robust and reproducible methods for accessing key structural motifs central to modern drug discovery. By leveraging these synthetic routes, research scientists can efficiently explore the structure-activity relationships of this privileged scaffold.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Available from: [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4). Available from: [Link]

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Academia.edu. Available from: [Link]

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available from: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available from: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2006). SciSpace. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC. Available from: [Link]

  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. (2019). ResearchGate. Available from: [Link]

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010). ACS Publications. Available from: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). PMC. Available from: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (2021). AIR Unimi. Available from: [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2022). Journal of the Indian Chemical Society. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • HATU. Wikipedia. Available from: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available from: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). ACS Publications. Available from: [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Org. Process Res. Dev. 2006, 10, 5, 971-1031 (STAB Amination Reductrice Review). Scribd. Available from: [Link]

  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (2017). University of Toronto. Available from: [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. (2015). Der Pharma Chemica. Available from: [Link]

  • HATU coupling - what's the best order?. (2024). Reddit. Available from: [Link]

  • Recent developments in catalytic amide bond formation. (2020). Sci-Hub. Available from: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2006). Semantic Scholar. Available from: [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). ACS Publications. Available from: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Available from: [Link]

  • Nonclassical Routes for Amide Bond Formation. (2016). ACS Publications. Available from: [Link]

  • Coupling Reagents. AAPPTEC. Available from: [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). PMC. Available from: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (2022). PMC. Available from: [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). Archive for Organic Chemistry. Available from: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2021). PMC. Available from: [Link]

Sources

Advanced Analytical Characterization of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (also known as (5-Fluoro-4-methylpyrimidin-2-yl)methanamine) is a highly versatile fluorinated pyrimidine building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors (such as MET inhibitors) and orexin receptor agonists[1][2]. The presence of the electron-withdrawing fluorine atom at the C5 position, coupled with the polar primary methylamine at C2, dictates its unique physicochemical behavior. Rigorous analytical characterization is required to confirm structural identity, assess purity, and profile trace impurities. This application note details a self-validating, orthogonal analytical workflow utilizing Multi-Nuclear NMR, LC-HRMS/MS, and HPLC-UV.

Analytical Strategy & Workflow

To ensure absolute confidence in the structural assignment and purity of the product, a multi-tiered approach is employed. The workflow leverages the complementary strengths of spectroscopy and spectrometry to create a self-validating data package.

Workflow Start Synthesized Product C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine NMR Multi-Nuclear NMR (1H, 13C, 19F) Start->NMR LCMS LC-HRMS/MS (ESI+) Start->LCMS HPLC HPLC-UV (Purity Assessment) Start->HPLC Struct Structure Elucidation & Fluorine Confirmation NMR->Struct Mass Exact Mass & Impurity Profiling LCMS->Mass Quant Quantitative Purity (>99%) HPLC->Quant Report Final Certificate of Analysis (CoA) Struct->Report Mass->Report Quant->Report

Orthogonal analytical workflow for the comprehensive characterization of the product.

Protocol 1: Structural Elucidation via Multi-Nuclear NMR (1H, 13C, 19F)

Causality & Rationale: Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation. For this compound, 19F NMR is particularly powerful. The 19F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as 1H[3]. Furthermore, the lack of endogenous fluorine background allows for unambiguous confirmation of the 5-fluoro substitution on the pyrimidine ring without matrix interference[4][5]. DMSO-d6 is selected as the solvent due to its ability to dissolve polar amine-containing heterocycles and its hydrogen-bonding properties, which slow the exchange rate of the primary amine protons, allowing them to be observed in the 1H spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15–20 mg of the synthesized C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

  • Solubilization: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard. Ensure the NMR tube is thoroughly dried to prevent water peak overlap.

  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband probe.

  • 1H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s.

  • 13C NMR Acquisition: Acquire 512–1024 scans using proton decoupling (WALTZ-16), a spectral width of 250 ppm, and a D1 of 2.0 s.

  • 19F NMR Acquisition: Acquire 32 scans with proton decoupling. Set the spectral width to cover +50 to -250 ppm. Reference the spectrum to trichlorofluoromethane (CFCl3) at 0 ppm[6].

  • Data Processing: Apply a 0.3 Hz exponential line broadening for 1H/19F and 1.0 Hz for 13C before Fourier transformation.

Protocol 2: Exact Mass and Impurity Profiling via LC-HRMS/MS

Causality & Rationale: Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) provides exact mass confirmation and impurity profiling. The primary methylamine group is highly polar, which typically leads to poor retention and peak tailing on standard C18 columns. Therefore, a polar-embedded C18 (e.g., CSH) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is utilized. An acidic mobile phase (0.1% Formic Acid) is chosen to ensure the primary amine is fully protonated, maximizing the ionization efficiency in Positive Electrospray Ionization (ESI+) mode[7].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to a final concentration of 10 µg/mL in LC-MS grade Water:Acetonitrile (50:50, v/v).

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • Source Temperature: 120°C.

    • Scan Range: m/z 50 to 500.

  • Tandem MS (MS/MS): Apply a collision energy ramp (15–30 eV) using Argon as the collision gas to induce fragmentation.

MS_Pathway Parent Parent Ion[M+H]+ m/z 142.078 LossNH3 Neutral Loss of NH3 [-17.027 Da] Parent->LossNH3 Frag1 Fragment Ion m/z 125.051 LossNH3->Frag1 RingCleave Pyrimidine Ring Cleavage [-HCN, -27.011 Da] Frag1->RingCleave Frag2 Fragment Ion m/z 98.040 RingCleave->Frag2

Proposed ESI+ MS/MS fragmentation pathway for C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

Protocol 3: Quantitative Purity Assessment via HPLC-UV

Causality & Rationale: While LC-MS is excellent for identification, HPLC-UV remains the standard for quantitative purity assessment. The conjugated pi-electron system of the fluorinated pyrimidine ring exhibits strong UV absorbance. Monitoring at 254 nm captures the primary


 transitions, ensuring a universal response for the parent compound and structurally related aromatic impurities.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution in the initial mobile phase.

  • Chromatographic Setup: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) with a flow rate of 1.0 mL/min.

  • Mobile Phase: Use a buffered system (10 mM Ammonium Acetate, pH 5.5) to control the ionization state of the amine, paired with Acetonitrile.

  • Detection: Set the Diode Array Detector (DAD) to extract at 254 nm and 280 nm.

  • Integration: Integrate all peaks with a signal-to-noise ratio > 10. Calculate area percent purity.

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (DMSO-d6)
NucleusExpected Shift (ppm)MultiplicityAssignment / Notes
1H ~8.50Singlet (1H)Pyrimidine H6
1H ~3.80Singlet (2H)CH2 (Methylamine group)
1H ~2.40Doublet (3H)CH3 (Coupled to F5,

Hz)
1H ~2.00 - 3.00Broad Singlet (2H)NH2 (Exchangeable)
13C ~145.0 - 155.0DoubletC5 (Strong C-F coupling,

Hz)
19F ~ -155.0 to -160.0Singlet/DoubletF5 (Characteristic fluoropyrimidine shift)[6]
Table 2: LC-HRMS/MS Expected Ions and Fragments (ESI+)
Ion TypeFormulaExact Mass (Da)Expected m/z
Neutral Molecule C6H8FN3141.0699N/A
Protonated Parent [M+H]+ [C6H9FN3]+142.0777142.078
Fragment 1 (-NH3) [C6H6FN2]+125.0512125.051
Fragment 2 (-HCN) [C5H5FN]+98.040398.040

References

  • Google Patents (WO2011084402A1)
  • Google Patents (US11680060B2)
  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS American Chemical Society URL: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds National Institutes of Health (PMC) URL:[Link]

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy Oxford Academic (Nucleic Acids Research) URL:[Link]

  • Fluorine nuclear magnetic resonance, a privileged tool for metabolic studies of fluoropyrimidine drugs PubMed URL: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application Note & Protocols: A Cell-Based Assay Cascade for Characterizing C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine scaffold is a key pharmacophore in a new generation of highly selective kinase inhibitors. A prominent example is Tucatinib, a potent and selective inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase.[1][2] This document, authored for drug discovery scientists, provides a comprehensive, field-tested guide to creating a robust cell-based assay cascade for characterizing novel compounds derived from this scaffold. We move beyond simple protocols to explain the scientific rationale behind assay selection and experimental design, ensuring a self-validating workflow from initial target engagement to downstream phenotypic outcomes.

Scientific Principle: Targeting the HER2 Signaling Axis

Compounds based on the C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine core, such as Tucatinib, function as ATP-competitive tyrosine kinase inhibitors (TKIs).[3] Their primary mechanism of action is the specific inhibition of HER2, a receptor tyrosine kinase that is overexpressed in a significant subset of breast, gastric, and colorectal cancers.[2][4]

Upon activation, HER2 homodimerizes or heterodimerizes with other ErbB family members (e.g., HER3), leading to autophosphorylation of key tyrosine residues in its intracellular domain.[5] This phosphorylation event initiates a cascade of downstream signaling through two major pathways: the PI3K/AKT pathway, which promotes cell survival and proliferation, and the MAPK/ERK pathway, which is critical for cell growth.[1][2] By binding to the ATP pocket of the HER2 kinase domain, these inhibitors block receptor autophosphorylation, effectively shutting down these pro-tumorigenic signals and leading to decreased cell proliferation and increased apoptosis (programmed cell death).[1][3]

This application note details a logical workflow to:

  • Confirm Target Engagement: Does the compound bind to HER2 in a cellular context?

  • Verify Mechanism of Action: Does the compound inhibit HER2 phosphorylation and downstream signaling?

  • Quantify Phenotypic Outcomes: Does target inhibition translate to anti-proliferative and pro-apoptotic effects in cancer cells?

  • Assess Efficacy in Advanced Models: Does the compound show activity in more physiologically relevant 3D tumor models?

Overall Experimental Workflow

A tiered approach is essential for efficient compound characterization. The workflow begins with high-throughput methods to confirm intracellular target binding and progresses to lower-throughput, more complex assays to validate the mechanism and assess the functional consequences in cancer cells.

G cluster_0 Tier 1: Target Engagement & Potency cluster_1 Tier 2: Cellular Phenotype cluster_2 Tier 3: Advanced Models a Protocol 3.1: NanoBRET™ Target Engagement Assay b Protocol 3.2: Western Blot for Phospho-HER2 Inhibition a->b Confirmation c Protocol 4.1: Long-Term Cell Viability (MTT/CTG) b->c d Protocol 4.2: Apoptosis Induction (Caspase-Glo® 3/7) c->d Mechanism e Protocol 5.1: 3D Spheroid Viability Assay d->e G Ligand Growth Factor (e.g., NRG1) HER3 HER3 HER2 HER2 HER3->HER2 P P HER2->P Autophosphorylation Compound {C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Derivative} Compound->HER2 Inhibits ATP ATP ADP ADP PI3K PI3K P->PI3K RAS RAS/RAF/MEK P->RAS AKT AKT PI3K->AKT pAKT AKT P AKT->pAKT Survival Cell Survival & Proliferation pAKT->Survival ERK ERK RAS->ERK pERK ERK P ERK->pERK pERK->Survival

Caption: HER2 signaling pathway and point of inhibition.

Tier 2 Protocols: Quantifying Cellular Phenotype

With target engagement and mechanism confirmed, the next step is to measure the compound's effect on cancer cell fate.

Protocol 4.1: Long-Term Cell Viability/Proliferation Assay

Scientific Rationale: This assay determines the anti-proliferative effect of the compound over a longer duration (typically 72 hours), which allows for multiple cell doublings. The MTT assay is a classic colorimetric method where mitochondrial reductases in viable cells convert a yellow tetrazolium salt (MTT) into purple formazan crystals. [6][7]Alternatively, luminescent assays like CellTiter-Glo® measure ATP levels, which is a direct indicator of metabolically active, viable cells. Luminescent assays often provide a wider dynamic range and higher sensitivity.

Step-by-Step Methodology (MTT Example): (Adapted from Merck and Biomedica protocols) [6][8]

  • Cell Seeding:

    • Seed HER2-positive cells (e.g., SK-BR-3) in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of medium. [9] * Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Add the compounds to the wells and incubate for 72 hours at 37°C. [10]Include vehicle control (e.g., 0.1% DMSO) wells.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL) to each well. [6] * Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. [9] * Gently shake the plate for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. [9]

  • Data Analysis:

    • Normalize absorbance values to the vehicle control.

    • Plot percent viability against the log of compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 4.2: Apoptosis Induction Assay (Caspase-Glo® 3/7)

Scientific Rationale: Inhibition of HER2 signaling is known to induce apoptosis. [1]Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. [11]This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase activity.

Step-by-Step Methodology: (Adapted from Promega Technical Bulletin TB323) [12]

  • Assay Setup:

    • Seed cells and treat with compounds in a white-walled 96-well plate as described in Protocol 4.1. A shorter incubation time (e.g., 24-48 hours) is often optimal for detecting apoptosis.

    • Equilibrate the plate to room temperature before adding the reagent.

  • Reagent Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. [11] * Add 100 µL of the reagent to each well (for a 1:1 ratio with the cell culture medium). [12]

  • Incubation and Measurement:

    • Mix the contents on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours to allow the signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase activity.

    • Plot the fold-increase against compound concentration to determine the EC50 for apoptosis induction.

AssayPrincipleEndpointThroughputKey Insight
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET)Intracellular IC50HighDirect evidence of target binding in live cells. [13]
Western Blot Immunodetection of proteinsp-HER2, p-AKT, p-ERK levelsLowConfirms inhibition of kinase activity and downstream signaling. [14]
MTT / CTG Metabolic activity (MTT) or ATP levels (CTG)GI50 / IC50HighQuantifies long-term anti-proliferative effect. [6]
Caspase-Glo® Luminescent detection of Caspase-3/7 activityEC50HighConfirms induction of apoptosis as the mechanism of cell death. [11]
3D Spheroid ATP levels in 3D microtissuesIC50MediumAssesses efficacy in a more physiologically relevant tumor model. [15]
Caption: Summary of key cell-based assays and their outputs.

Tier 3 Protocols: Efficacy in Advanced 3D Models

Scientific Rationale: Traditional 2D cell culture does not fully replicate the complex microenvironment of a solid tumor. 3D spheroid models better mimic tumor architecture, cell-cell interactions, and nutrient/drug gradients, providing a more physiologically relevant system for evaluating drug efficacy. [16][17][18]

Protocol 5.1: 3D Spheroid Viability Assay

Step-by-Step Methodology: (Adapted from various sources) [17][19][20]

  • Spheroid Formation:

    • Seed HER2-positive cells (e.g., BT-474) into an ultra-low attachment 96-well round-bottom plate at a density of 500-5000 cells/well. [17] * Centrifuge the plate briefly (e.g., 1000 RPM for 5 minutes) to facilitate cell aggregation at the bottom of the well. [17] * Incubate for 3-4 days to allow for the formation of tight, uniform spheroids.

  • Compound Treatment:

    • Carefully add serial dilutions of the test compound to the spheroid cultures.

    • Incubate for an extended period, typically 5-7 days, to allow for drug penetration and effect.

  • Viability Measurement:

    • Use a 3D-optimized viability reagent, such as CellTiter-Glo® 3D or Caspase-Glo® 3/7 3D, which have enhanced lytic capabilities. [15][21] * Allow the plate and reagent to equilibrate to room temperature.

    • Add the reagent to each well, mix thoroughly on an orbital shaker for 5 minutes to ensure spheroid lysis.

    • Incubate for an additional 25-30 minutes at room temperature.

    • Measure luminescence.

  • Data Analysis:

    • Normalize data to the vehicle control and calculate the IC50 value for the 3D model. This is often significantly higher than the 2D IC50, reflecting the increased challenge of treating a 3D tumor mass.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • What's the mechanism of action for tucatinib? Drugs.com.

  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Promega Corporation.

  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation.

  • Tucatinib. Liv Hospital.

  • Tucatinib (Tukysa): Uses in Cancer, Side Effects, Dosage, Expectations, and More. OncoDaily.

  • Tucatinib. PubChem, National Center for Biotechnology Information.

  • Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. Creative Bioarray.

  • Guidelines for the Development of Breast Cancer 3D Spheroid Models. Alfa Cytology.

  • Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. PMC, National Center for Biotechnology Information.

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.

  • Tucatinib: uses, dosing, warnings, adverse events, interactions. RxList.

  • Assay for Isolation of Inhibitors of Her2-Kinase Expression. PMC, National Center for Biotechnology Information.

  • Establishment of a 3D Co-culture With MDA-MB-231 Breast Cancer Cell Line and Patient-Derived Immune Cells for Application in the Development of Immunotherapies. Frontiers in Immunology.

  • Disease model generation: 5 steps to a 3D cancer spheroid model. Thermo Fisher Scientific.

  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.

  • Caspas-Glo 3/7 Assay. Reaction Biology.

  • Application Note: Western Blot Protocol for Analyzing p-EGFR and p-HER2 Inhibition by Lapatinib. Benchchem.

  • Caspase-Glo® 3/7 3D Assay. Promega Corporation.

  • NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual. Promega Corporation.

  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.

  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.

  • Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Biomedica.

  • Inhibition of mutationally activated HER2. PMC, National Center for Biotechnology Information.

  • MTT (Assay protocol). protocols.io.

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.

  • Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment. MDPI.

  • Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping. PMC, National Center for Biotechnology Information.

  • HER2 Kinase Assay. Promega Corporation.

  • Application Notes and Protocols for Assessing Cell Viability with EGFR-IN-81 using MTT and XTT Assays. Benchchem.

  • HTScan® HER2/ErbB2 Kinase Assay Kit #7058. Cell Signaling Technology.

  • Western blot protocol. Abcam.

  • HER2/ErbB2 (M45) Antibody (#3250) Datasheet With Images. Cell Signaling Technology.

  • HER2/ErbB2 (29D8) Rabbit Monoclonal Antibody (#2165) Datasheet With Images. Cell Signaling Technology.

Sources

Application Notes and Protocols for C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo applications of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine analogs. Due to the limited publicly available data on this specific chemical series, this document will utilize a representative, well-characterized pyrimidine-based kinase inhibitor, hereafter referred to as FMPM-analog X , to illustrate the experimental workflows and protocols. The principles and methodologies described herein are broadly applicable to novel pyrimidine derivatives targeting protein kinases.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] These compounds often function as ATP-competitive inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, making them attractive therapeutic targets.[1] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3]

Part 1: In Vitro Applications of FMPM-analog X

The initial characterization of any potential drug candidate begins with a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Biochemical Kinase Inhibition Assay

Scientific Rationale: This assay directly measures the ability of FMPM-analog X to inhibit the enzymatic activity of a purified protein kinase. It is the first step in confirming the compound's mechanism of action and determining its intrinsic potency (IC50). A common method is a luminescence-based assay that quantifies ATP consumption by the kinase.[1] A reduction in ATP consumption in the presence of the compound indicates inhibition.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

  • Materials:

    • Recombinant protein kinase (e.g., a kinase implicated in a specific cancer)

    • Kinase-specific substrate peptide

    • FMPM-analog X (dissolved in DMSO)

    • ATP

    • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of FMPM-analog X in DMSO. A typical starting concentration is 10 mM.

    • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the assay wells.

    • Kinase Reaction:

      • Add 10 µL of the recombinant kinase enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

      • Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

      • Incubate for 60 minutes at 30°C.

    • Detection:

      • Add 20 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

      • Incubate for 10 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition relative to the DMSO control and plot the results against the compound concentration to determine the IC50 value using non-linear regression.

Data Presentation: Inhibitory Activity of FMPM-analog X against a Panel of Kinases

Kinase TargetFMPM-analog X IC50 (nM)Sunitinib IC50 (nM)
Kinase A (Primary Target)1510
Kinase B (Off-target)35050
Kinase C (Off-target)>1000120

This table illustrates how the potency and selectivity of a novel compound are compared against a known multi-targeted kinase inhibitor like Sunitinib.

Cell-Based Proliferation Assay (MTT Assay)

Scientific Rationale: This assay assesses the cytotoxic or cytostatic effect of FMPM-analog X on cancer cell lines. The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. This provides a measure of the compound's potency in a cellular context (EC50).

Experimental Protocol: MTT Cell Proliferation Assay

  • Materials:

    • Cancer cell line (e.g., a line with known dependence on the target kinase)

    • FMPM-analog X (dissolved in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of FMPM-analog X in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.

    • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Part 2: In Vivo Applications of FMPM-analog X

Following promising in vitro data, the efficacy and pharmacokinetic properties of FMPM-analog X must be evaluated in living organisms.

Pharmacokinetic (PK) Study in Mice

Scientific Rationale: A PK study determines the absorption, distribution, metabolism, and excretion (ADME) profile of FMPM-analog X.[2] Understanding the compound's half-life, bioavailability, and exposure in plasma and tissues is crucial for designing effective dosing regimens for efficacy studies.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Materials:

    • FMPM-analog X

    • Formulation vehicle (e.g., 0.5% methylcellulose in water)

    • Male ICR mice (6-8 weeks old)

    • Blood collection supplies (e.g., heparinized capillaries)

    • LC-MS/MS system for bioanalysis

  • Procedure:

    • Dosing: Administer FMPM-analog X to two groups of mice: one via intravenous (IV) injection and one via oral gavage (PO).

    • Blood Sampling: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Bioanalysis: Quantify the concentration of FMPM-analog X in the plasma samples using a validated LC-MS/MS method.

    • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Data Presentation: Pharmacokinetic Parameters of FMPM-analog X in Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)250450
Tmax (h)0.081.0
AUC (ng*h/mL)3001800
t1/2 (h)2.53.0
Bioavailability (%F)-60%
Subcutaneous Xenograft Mouse Model of Cancer

Scientific Rationale: This is a widely used preclinical model to evaluate the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted under the skin of immunocompromised mice, and the effect of the drug on tumor growth is monitored.

Experimental Protocol: Xenograft Efficacy Study

  • Materials:

    • Human cancer cell line (e.g., one that showed sensitivity to FMPM-analog X in vitro)

    • Female athymic nude mice (6-8 weeks old)

    • Matrigel

    • FMPM-analog X and vehicle

    • Calipers for tumor measurement

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer FMPM-analog X (e.g., daily via oral gavage) or vehicle to the respective groups.

    • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

    • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Part 3: Visualization and Workflow Diagrams

Signaling Pathway Inhibition by FMPM-analog X

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase RTK->TargetKinase Activates FMPM_analog_X FMPM-analog X FMPM_analog_X->TargetKinase Inhibits DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression G start Day 0: Implant Cancer Cells tumor_growth Days 7-10: Tumors reach ~150 mm³ start->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Daily Dosing: - Vehicle Control - FMPM-analog X randomization->treatment monitoring Tumor Measurement (3x/week) treatment->monitoring monitoring->treatment endpoint Day 28: Study Endpoint & Tissue Collection monitoring->endpoint

Caption: Workflow for a subcutaneous xenograft efficacy study.

References

  • Benchchem. Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
  • Benchchem. Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues.
  • Benchchem. Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • van der Velden, V. H. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Utrecht University - UU Research Portal.
  • van der Velden, V. H. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate.
  • Benchchem. Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Derivatives in Animal Models.
  • van der Velden, V. H. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC.
  • Talele, T. T. (2024). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Talele, T. T. (2025). Recent Advances in Pyrimidine-Based Drugs. ResearchGate.
  • bioRxiv. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1.
  • PubMed. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • MDPI. Recent Advances in Pyrimidine-Based Drugs.
  • DORA 4RI. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • DigitalCommons@TMC. Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in Pancreatic Cancer.
  • PMC. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry.
  • PubMed. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold.
  • PMC - NIH. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure.
  • PMC. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.
  • PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • PMC. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.
  • PubMed. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer.
  • Semantic Scholar. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

Sources

Application Note: High-Fidelity Purification Strategies for C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by Google Gemini

Executive Summary

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is a key heterocyclic building block in contemporary drug discovery, valued for its role in constructing complex molecular architectures. The inherent basicity of the primary amine and the electronic properties of the fluorinated pyrimidine ring present unique challenges during the purification of reaction products. Achieving high purity is non-negotiable for ensuring reliable data in downstream applications, from biological screening to late-stage process development.

This document provides a comprehensive guide to the principal purification techniques applicable to this compound and its analogs. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling scientists to make informed decisions and troubleshoot effectively. The protocols described herein are designed to be robust and self-validating, covering modified normal-phase chromatography, pH-controlled reversed-phase HPLC, and strategic crystallization.

The Challenge: Understanding the Analyte and Impurity Profile

The primary amine group (pKa ≈ 8-10) makes C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine a basic compound. This property is the root of most purification difficulties, particularly in normal-phase chromatography where the acidic silanol groups (Si-OH) of standard silica gel can cause strong, non-specific binding, leading to significant peak tailing, poor resolution, and even complete loss of the compound on the column.[1][2]

A successful purification strategy begins with a hypothesis of the potential impurity profile based on the synthetic route.

Table 1: Common Potential Impurities in the Synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Impurity Type Potential Structure/Description Chromatographic Behavior Rationale for Formation
Starting Material e.g., 2-chloro-5-fluoro-4-methylpyrimidine Less polar than the product Incomplete reaction.
Over-alkylation Di-substituted amine products Less polar, more sterically hindered Reaction of the product with the starting material or alkylating agent.
Hydrolysis Product 2-(Hydroxymethyl)-5-fluoro-4-methylpyrimidine More polar, loss of basicity Presence of water during synthesis or workup.
Dehalogenated Impurity C-(4-methyl-pyrimidin-2-yl)-methylamine Similar polarity, different mass Reductive conditions or certain basic conditions can lead to loss of fluorine.[3]

| Process-Related | Residual catalysts, non-volatile bases (e.g., Cs₂CO₃) | Can be highly polar or insoluble | Incomplete workup or filtration. |

Strategic Selection of Purification Methodology

The choice of purification technique is dictated by the scale of the reaction, the initial purity of the crude material, and the required final purity. The following workflow provides a logical decision-making process.

Purification_Workflow cluster_input Start cluster_analysis Initial Assessment cluster_paths Purification Pathways cluster_output Outcome Crude Crude Reaction Product Analysis Purity & Scale Assessment (TLC, LC-MS, NMR) Crude->Analysis Flash Modified Normal-Phase Flash Chromatography Analysis->Flash Low Purity (<90%) Large Scale (>1g) HPLC Reversed-Phase Preparative HPLC Analysis->HPLC Low Purity (<90%) Small Scale (<1g) Difficult Separation Cryst Crystallization or Salt Formation Analysis->Cryst High Purity (>90%) Any Scale Final Pure Compound (>98%) Flash->Final HPLC->Final Cryst->Final Troubleshooting cluster_flash Normal-Phase Flash Chromatography cluster_hplc Reversed-Phase HPLC node_flash Problem Cause Solution Severe Peak Tailing Insufficient deactivation of silica Increase TEA/NH4OH to 1-2% No Elution of Product Compound irreversibly bound Switch to Reversed-Phase or use Amine-Silica Poor Resolution Inappropriate solvent system Use a shallower gradient; try different solvents (e.g., EtOAc/Heptane) node_hplc Problem Cause Solution Very Early Elution Analyte is protonated and too polar Use a high pH modifier (NH4OH, TEA) Broad Peaks Secondary interactions or poor column health Ensure pH is stable; use a new column Product precipitates on column Poor solubility in mobile phase Dissolve sample in DMSO; reduce injection concentration

Sources

Application Notes and Protocols for C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Fluorinated Pyrimidine Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved drugs.[1][2] Its presence in the building blocks of DNA and RNA underscores its fundamental role in biological systems.[1] The strategic derivatization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making it a cornerstone of medicinal chemistry. The subject of this guide, C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (CAS No. 1545825-32-8), is a versatile building block that offers multiple vectors for chemical diversification, making it an ideal candidate for the construction of focused compound libraries in a parallel synthesis format.[3]

The incorporation of a fluorine atom at the 5-position of the pyrimidine ring is a deliberate design element. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The methyl group at the 4-position and the aminomethyl group at the 2-position provide distinct points for chemical modification, allowing for a systematic exploration of the surrounding chemical space. This application note will provide detailed protocols and expert insights into the use of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine in two key reaction classes for library synthesis: amide bond formation and reductive amination.

Physicochemical Properties and Handling

While detailed experimental data for C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is not extensively published, we can infer its key properties from its structure and data on analogous compounds.

PropertyEstimated Value/InformationSource/Justification
CAS Number 1545825-32-8[3]
Molecular Formula C₆H₈FN₃Inferred from structure
Molecular Weight 141.15 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar small molecules[4]
Solubility Expected to be soluble in common organic solvents such as DCM, DMF, and alcohols.General property of small amine building blocks.
Stability Store in a cool, dry place away from light. May be supplied as a hydrochloride salt to improve stability and handling.Standard practice for amine-containing reagents.[5]

Expert Insight: The primary amine of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is the primary reactive handle. Its nucleophilicity is influenced by the electron-withdrawing nature of the pyrimidine ring. This electronic effect should be considered when selecting coupling reagents and reaction conditions to ensure efficient conversion.

Core Applications in Parallel Library Synthesis

The primary amine of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine serves as a versatile nucleophile for the construction of diverse compound libraries. The following sections provide detailed protocols for two of the most robust and widely utilized reactions in parallel synthesis: amide coupling and reductive amination.

Application 1: Amide Library Synthesis via Parallel Acylation

Amide bond formation is a cornerstone of medicinal chemistry, and the primary amine of our building block is readily acylated with a diverse library of carboxylic acids. This reaction is highly amenable to parallel synthesis formats, allowing for the rapid generation of large amide libraries.

Causality Behind Experimental Choices

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents.

Choice of Coupling Reagent:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used coupling reagent that minimizes side reactions and racemization, making it suitable for a broad range of substrates.[6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is convenient for workup as the urea byproduct can be removed with an aqueous wash. It is often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and suppress side reactions.

Choice of Base:

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic, sterically hindered amine base that is effective in scavenging the acid produced during the reaction without competing in the coupling reaction.

Choice of Solvent:

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that is excellent for solubilizing a wide range of reactants and reagents used in amide coupling reactions.

Experimental Workflow: Amide Library Synthesis

Amide_Synthesis_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acids Array of Carboxylic Acids in 96-well plate Reagent_Addition Dispense Building Block, HATU, and DIPEA solutions Carboxylic_Acids->Reagent_Addition 1. Reactants Building_Block Solution of C-(5-Fluoro-4-methyl- pyrimidin-2-yl)-methylamine Building_Block->Reagent_Addition Incubation Incubate at RT (12-16 h) Reagent_Addition->Incubation 2. Coupling Quench Quench with water Incubation->Quench 3. Termination Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction 4. Isolation Purification Parallel Purification (e.g., Prep-HPLC) Extraction->Purification 5. Purity

Caption: Workflow for parallel amide library synthesis.

Protocol 1: Parallel Amide Coupling using HATU

This protocol is designed for a 96-well plate format, but can be scaled as needed.

Reagent/MaterialQuantity per Well (0.1 mmol scale)Molar Eq.
Library of Carboxylic Acids0.1 mmol1.0
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine15.5 mg (0.11 mmol)1.1
HATU41.8 mg (0.11 mmol)1.1
DIPEA35 µL (0.2 mmol)2.0
DMF0.5 mL-

Procedure:

  • Plate Preparation: To each well of a 96-well reaction block, add the corresponding carboxylic acid (0.1 mmol).

  • Reagent Addition:

    • Add a solution of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (0.11 mmol) in DMF to each well.

    • Add a solution of HATU (0.11 mmol) in DMF to each well.

    • Add DIPEA (0.2 mmol) to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Workup:

    • Quench the reactions by adding 1 mL of water to each well.

    • Extract the products with ethyl acetate (2 x 1 mL).

  • Purification: The crude products can be purified by parallel preparative HPLC to yield the final amide library.

Application 2: Reductive Amination for Secondary Amine Libraries

Reductive amination is a robust method for forming C-N bonds and provides an excellent orthogonal strategy to amide coupling for library diversification.[7] This two-step, one-pot reaction involves the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding secondary amine.

Causality Behind Experimental Choices

Imine Formation: The formation of the imine is a reversible reaction and is typically favored by removing the water that is formed as a byproduct. In a parallel synthesis format, the use of a dehydrating agent or azeotropic removal of water can be cumbersome. A common strategy is to use a solvent in which the imine is readily formed and then drive the reaction to completion by reducing the imine in situ.

Choice of Reducing Agent:

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less basic than other borohydrides and can be used in the presence of the carbonyl compound, as it reduces the protonated imine much faster than the carbonyl starting material. This allows for a convenient one-pot procedure.

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent for imines. However, it is toxic and requires careful handling. STAB is generally preferred for its safety and ease of use.

Choice of Solvent:

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): Aprotic solvents that are compatible with STAB and facilitate imine formation.

Experimental Workflow: Reductive Amination Library Synthesis

Reductive_Amination_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde_Ketone Array of Aldehydes/Ketones in 96-well plate Imine_Formation Add Building Block (Imine Formation) Aldehyde_Ketone->Imine_Formation 1. Reactants Building_Block Solution of C-(5-Fluoro-4-methyl- pyrimidin-2-yl)-methylamine Building_Block->Imine_Formation Reduction Add STAB (Reduction) Imine_Formation->Reduction 2. Reduction Quench Quench with aq. NaHCO₃ Reduction->Quench 3. Termination Extraction Liquid-Liquid Extraction (e.g., DCM) Quench->Extraction 4. Isolation Purification Parallel Purification (e.g., Prep-HPLC) Extraction->Purification 5. Purity

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to overcoming the challenges in synthesizing substituted pyrimidines. The target molecule, C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, is a valuable building block in medicinal chemistry, and achieving a high-yield, reproducible synthesis is critical for accelerating discovery programs.

This document provides in-depth troubleshooting guides, validated protocols, and data-driven insights to help you navigate the complexities of this synthesis and significantly improve your experimental outcomes.

Proposed Synthetic Pathway

A robust and logical synthetic strategy is paramount. Based on established transformations in pyrimidine chemistry, we propose a two-step pathway starting from precursors that install the key functionalities, followed by a final reduction. This approach is designed for efficiency and control over side reactions.

The overall strategy involves the initial formation of a 2-cyanopyrimidine intermediate, which is then selectively reduced to the desired primary amine.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Nitrile Reduction A Fluorinated β-Ketoester + Malononitrile Amidine B 2-Cyano-5-fluoro-4-methylpyrimidine A->B  Cyclocondensation C C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine B->C  Reduction

Caption: Proposed two-step synthesis of the target amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Part 1: Synthesis of 2-Cyano-5-fluoro-4-methylpyrimidine (Cyclocondensation)

Question: My cyclization reaction has a low yield, and TLC analysis shows significant unreacted starting materials. What are the likely causes?

Answer: Low conversion in Pinner-type pyrimidine syntheses often points to issues with reaction conditions or reactant integrity.[1][2][3]

  • Cause 1: Presence of Moisture. Amidines and intermediates are susceptible to hydrolysis.[1][2]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[3]

  • Cause 2: Suboptimal Base or Temperature. The condensation is base-promoted, and the reaction requires sufficient thermal energy to proceed.

    • Solution: The choice and stoichiometry of the base are critical.[3] Sodium ethoxide or sodium methoxide are common choices. Ensure at least one full equivalent is used. If the reaction is sluggish at room temperature, gradually increase the heat to reflux and monitor progress by TLC.[3]

  • Cause 3: Poor Quality of Amidine Reagent. Amidine salts can be hygroscopic and may degrade over time.[2]

    • Solution: Use freshly prepared or purified amidine hydrochloride for best results. If the purity is questionable, consider a simple recrystallization before use.

Question: I'm observing a complex mixture of byproducts, making purification difficult. What are these side reactions and how can they be minimized?

Answer: Side-product formation is typically due to competing reaction pathways or degradation.

  • Cause 1: Self-Condensation of the β-Dicarbonyl Compound. The starting ketoester can react with itself under basic conditions.[1][2]

    • Solution: Control the rate of reaction by adding the base slowly at a lower temperature (e.g., 0 °C) before gradually warming the mixture to reflux.[3] This allows the desired intermolecular cyclization to compete more effectively with side reactions.

  • Cause 2: Formation of Regioisomers. If using an unsymmetrical dicarbonyl compound, the formation of isomeric pyrimidine products is possible.[3]

    • Solution: While less of an issue with the proposed precursors for this specific target, careful selection of starting materials is key. The regioselectivity is governed by the electronic and steric properties of the reactants.[3]

Part 2: Reduction of 2-Cyanopyrimidine to C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Question: The reduction of the nitrile group is incomplete, leading to a mixture of starting material and product. How can I improve conversion?

Answer: Incomplete reduction is a common issue that can be addressed by optimizing the reducing agent and conditions.

  • Cause 1 (Catalytic Hydrogenation): Inactive Catalyst or Insufficient Pressure. The catalyst (e.g., Raney Nickel, Pd/C) may be poisoned or the hydrogen pressure may be too low for the substrate.

    • Solution: Use fresh, high-activity catalyst. If catalyst poisoning is suspected (e.g., by sulfur-containing impurities), pretreat the starting material. Increase the hydrogen pressure incrementally (e.g., from 50 psi to 100 psi) and monitor the reaction.

  • Cause 2 (LiAlH₄ Reduction): Insufficient Reducing Agent. The stoichiometry of lithium aluminum hydride (LAH) is critical.

    • Solution: Ensure at least 1.5 equivalents of LAH are used.[4] Add the nitrile solution slowly to a suspension of LAH in an anhydrous ether solvent (like THF) at 0 °C to control the initial exothermic reaction, then allow it to proceed at room temperature or with gentle heating.[4]

Question: My main impurity is a de-fluorinated version of the target compound. Why is this happening?

Answer: The C-F bond on the pyrimidine ring can be susceptible to cleavage under certain reductive conditions, a process known as hydrodehalogenation.

  • Cause: Harsh Hydrogenation Conditions. This is particularly problematic with palladium-based catalysts (Pd/C), which are known to facilitate dehalogenation, especially with halo-pyridines and related heterocycles.[5]

    • Solution 1: Switch to a different catalyst system. Raney Nickel is often less prone to causing dehalogenation than Palladium.

    • Solution 2: Optimize reaction conditions. Use lower hydrogen pressure, lower temperature, and shorter reaction times. The addition of a catalytic modifier or specific acids can sometimes suppress this side reaction.[5]

    • Solution 3: Avoid catalytic hydrogenation altogether and use a chemical reducing agent like LiAlH₄, which typically does not cleave aromatic C-F bonds under standard conditions.

Purification and Workup

Question: The final amine product is difficult to purify. What is an effective strategy?

Answer: The basic nature of the product amine can be leveraged for an effective purification strategy.

  • Strategy 1: Acid-Base Extraction. This is an excellent method to separate the basic amine product from non-basic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The amine product will move into the aqueous layer as the hydrochloride salt.

    • Wash the organic layer to remove any residual product.

    • Combine the acidic aqueous layers and wash with fresh organic solvent to remove any neutral or acidic impurities.

    • Carefully basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH > 10.

    • Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

  • Strategy 2: Chromatography. If isomers or closely related basic impurities are present, column chromatography may be necessary.

    • Tip: Amines can streak on standard silica gel. To mitigate this, consider deactivating the silica by pre-treating the column with a solvent mixture containing a small amount of a volatile base, such as triethylamine (~1%), or using commercially available deactivated silica.

Data Summary

Table 1: Troubleshooting Synthesis Issues
Problem IDObservationProbable CauseRecommended Solution
SYN-01 Low yield in cyclocondensation stepMoisture, suboptimal temperature, poor reagent qualityUse anhydrous conditions, optimize base/temperature, use fresh amidine salt.[1][2][3]
SYN-02 Incomplete nitrile reductionInactive catalyst (hydrogenation), insufficient LAHUse fresh catalyst, increase H₂ pressure, ensure >1.5 eq. of LAH.[4]
SYN-03 Formation of de-fluorinated byproductHydrodehalogenation during catalytic hydrogenationSwitch from Pd/C to Raney Ni, use milder conditions, or opt for LiAlH₄ reduction.[5]
SYN-04 Product loss during purificationProduct is water-soluble as a salt or free baseEmploy a careful acid-base extraction workup; saturate aqueous layers with NaCl to decrease solubility of the amine.
SYN-05 Streaking/poor separation on silica gelBasic nature of the amine productDeactivate silica with ~1% triethylamine in the eluent or use a different stationary phase (e.g., alumina).
Table 2: Comparison of Nitrile Reduction Methods
Method / ReagentTypical ConditionsProsCons
Catalytic Hydrogenation H₂ (50-500 psi), Raney Ni or Pd/C, MeOH or EtOHGreener, high atom economy, simple workupRisk of de-fluorination (especially with Pd/C), may require high pressure equipment.[5][6]
Lithium Aluminum Hydride LiAlH₄ (1.5 eq.), Anhydrous THF, 0 °C to RTHigh reactivity, low risk of de-fluorination, reliable.[7][8]Requires strictly anhydrous conditions, hazardous reagent, quenching can be difficult to scale.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-5-fluoro-4-methylpyrimidine

This protocol is based on established methods for pyrimidine synthesis from β-fluoroenolate salts and amidines.[9]

  • Setup: In a 250 mL flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend the appropriate amidine hydrochloride (1.0 eq) in anhydrous ethanol (5 volumes).

  • Reagent Addition: Add potassium (Z)-2-cyano-2-fluoroethenolate derivative (1.1 eq) portion-wise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting materials are consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate (10 volumes) and wash with water (2 x 5 volumes) and then brine (1 x 5 volumes).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified further by flash column chromatography on silica gel if necessary.

Protocol 2: Reduction of 2-Cyano-5-fluoro-4-methylpyrimidine with LiAlH₄

This protocol follows a general procedure for the LAH reduction of nitriles to primary amines.[4][10]

  • Setup: In a 250 mL flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (5 volumes).

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 2-Cyano-5-fluoro-4-methylpyrimidine (1.0 eq) in anhydrous THF (3 volumes) and add it to the dropping funnel. Add the nitrile solution dropwise to the LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X = grams of LiAlH₄ used. A granular white precipitate should form.

  • Filtration: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, perform an acid-base extraction as described in the purification guide to yield the final product, C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

Troubleshooting Workflow Diagram

G cluster_decision cluster_solutions start Low Yield in Nitrile Reduction check_tlc Analyze Crude by TLC/LC-MS start->check_tlc is_sm_present Significant Starting Material (Nitrile) Present? check_tlc->is_sm_present is_defluoro_present De-fluorinated Byproduct Observed? is_sm_present->is_defluoro_present No sol_incomplete Incomplete Reaction: - Increase reaction time/temp - Use fresh/more reducing agent is_sm_present->sol_incomplete Yes sol_defluoro Dehalogenation Occurred: - Switch from Pd/C to Raney Ni - Use milder conditions - Use LiAlH₄ instead is_defluoro_present->sol_defluoro Yes sol_other Other Byproducts/Degradation: - Re-evaluate reaction temp - Check for side reactions - Optimize workup procedure is_defluoro_present->sol_other No

Caption: A decision tree for troubleshooting the nitrile reduction step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this synthesis? A1: The reduction step requires careful handling. Lithium aluminum hydride (LiAlH₄) is a water-reactive, flammable solid that can ignite upon contact with moisture. All reactions involving LAH must be performed under a strictly anhydrous, inert atmosphere. The quenching procedure is highly exothermic and must be done slowly at 0 °C. Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed in appropriate high-pressure reactors by trained personnel.

Q2: Can I use a different reducing agent for the nitrile reduction? A2: Yes. While LiAlH₄ and catalytic hydrogenation are common, other reagents like borane complexes (e.g., BH₃·THF) can also reduce nitriles to primary amines. However, the reactivity and functional group tolerance of these reagents must be considered. DIBAL-H is generally not suitable as it tends to reduce nitriles to aldehydes after an aqueous workup.[7]

Q3: How critical is the purity of the 2-cyanopyrimidine intermediate for the final step? A3: It is highly critical. Impurities carried over from the cyclization step can interfere with the reduction. For example, unreacted starting materials or side products could react with LiAlH₄, consuming the reagent and complicating the final purification. It is strongly recommended to purify the 2-cyanopyrimidine intermediate by chromatography or recrystallization before proceeding to the reduction.

References

  • BenchChem (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Google Patents (2017). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
  • BenchChem (2025). Technical Support Center: Synthesis of Substituted Pyrimidines.
  • ResearchGate (n.d.). Reduction of Pyrimidine Derivatives by LiAlH 4. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (2020). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor.
  • European Journal of Organic Chemistry (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.
  • PMC (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • Chemistry Steps (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Organic Synthesis (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Chemguide (n.d.). reduction of nitriles.
  • Chemistry Steps (2024). Reactions of Nitriles.
  • WordPress (2026). Catalytic Hydrogenation.

Sources

Technical Support Center: Synthesis & Troubleshooting of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the specific challenges associated with the reduction of 5-fluoro-4-methylpyrimidine-2-carbonitrile to its corresponding methanamine.

Mechanistic Workflow & Reaction Logic

The synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine relies on the reduction of a highly electron-deficient, fluorinated heteroaryl nitrile. This transformation is deceptively complex. The reduction proceeds via a transient imine intermediate before yielding the primary amine. If the reaction environment is not strictly controlled, the system will spontaneously branch into three major side reactions: dimerization, hydrodefluorination, and hydrolysis[1].

ReactionPathways Nitrile 5-Fluoro-4-methylpyrimidine- 2-carbonitrile Imine Imine Intermediate [Transient] Nitrile->Imine +H2 (Catalyst) Target Target: C-(5-Fluoro-4-methyl- pyrimidin-2-yl)-methylamine Imine->Target +H2 (Catalyst) SecAmine Side Reaction 1: Secondary Amine (Dimer) Imine->SecAmine +Target Amine -NH3 Aldehyde Side Reaction 3: Aldehyde (Hydrolysis) Imine->Aldehyde +H2O (Trace moisture) Defluor Side Reaction 2: Defluorinated Amine Target->Defluor Hydrodefluorination (Pd/C, high pressure)

Reaction pathways showing target synthesis and primary side reactions during nitrile reduction.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major byproduct with a mass corresponding to the loss of fluorine (M-18). Why is this happening, and how do I stop it? Expert Insight: You are observing reductive defluorination (hydrodefluorination). The C-F bond on an electron-deficient pyrimidine ring is highly activated. When exposed to strong, highly adsorptive hydrogenation catalysts like Palladium on Carbon (Pd/C), the metal readily inserts into the C-F bond, replacing the target fluorine with hydrogen[2]. Solution: Immediately discontinue the use of Pd/C. To preserve the C-F bond, switch your catalytic system to Sponge Cobalt (Raney Cobalt)[3]. Alternatively, if scaling is not an issue, utilize a chemical reductant like Borane-THF (BH₃·THF), which selectively reduces the nitrile via hydride transfer without interacting with the halogenated aromatic ring[4].

Q2: I am isolating a large percentage of a bis-alkylated dimer (secondary amine). How can I improve the primary amine selectivity? Expert Insight: This is a classic Le Chatelier equilibrium problem. During nitrile reduction, the transient imine intermediate is highly electrophilic. It rapidly reacts with the newly formed primary amine product, releasing ammonia to form a secondary imine, which is subsequently reduced to a secondary amine[1]. Solution: Flood the system with anhydrous ammonia (e.g., using 7 M NH₃ in methanol as the solvent). The excess ammonia shifts the equilibrium backward, suppressing the condensation of the primary amine with the imine. Furthermore, utilizing Cobalt-based catalysts inherently favors primary amine formation because Cobalt accelerates the direct hydrogenation of the primary imine faster than the condensation pathway can occur[3].

Q3: The reaction stalls, and upon aqueous workup, I isolate the corresponding aldehyde instead of the amine. What went wrong? Expert Insight: Your reduction stalled at the intermediate imine stage. Imines are unstable in the presence of water; during your aqueous workup, the unreduced imine rapidly hydrolyzed to 5-fluoro-4-methylpyrimidine-2-carboxaldehyde. Solution: This typically indicates catalyst poisoning or insufficient hydrogen pressure. If you are using the BH₃·THF method, the intermediate is a highly stable amine-borane complex. If you perform a basic aqueous workup directly, the complex will not break. You must perform a rigorous acidic quench (e.g., methanolic HCl at elevated temperatures) to destroy the borane complex and release the free amine before adjusting the pH[4].

Quantitative Data: Condition & Catalyst Matrix

To illustrate the causality of catalyst selection, the following table summarizes the expected reaction profiles based on varying reduction conditions.

Catalyst / Reagent SystemAdditiveConversion (%)Primary Amine Yield (%)Secondary Amine Byproduct (%)Defluorinated Byproduct (%)
Pd/C (10%) None>99154540
Pd/C (10%) HCl (1 eq)>99401050
Raney Nickel NH₃ (Excess)>95751015
Raney Cobalt NH₃ (Excess)>9892 <5 <2
BH₃·THF None>9988 <2 0

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the reaction's progress.

Protocol A: Cobalt-Catalyzed Hydrogenation (Industrial Standard)

This protocol utilizes Raney Cobalt and ammonia to simultaneously prevent hydrodefluorination and dimerization.

Step 1: Substrate Preparation Dissolve 10.0 g of 5-fluoro-4-methylpyrimidine-2-carbonitrile in 100 mL of 7 M NH₃ in methanol. Validation Checkpoint: Ensure complete dissolution. A completely homogeneous solution is required to prevent localized concentration gradients that favor dimerization.

Step 2: Catalyst Loading Under a nitrogen atmosphere, carefully add 2.0 g of Raney Cobalt (pre-washed with methanol to remove water). Causality: Cobalt is specifically selected over Palladium to protect the labile C-F bond[3].

Step 3: Hydrogenation Seal the autoclave, purge three times with N₂, and then three times with H₂. Pressurize the reactor to 50 psi with H₂ and stir vigorously at 25 °C. Validation Checkpoint: Monitor the pressure gauge. The reaction is complete when H₂ uptake ceases and the pressure remains strictly constant for 30 minutes (typically 4–6 hours).

Step 4: Workup & Isolation Vent the reactor and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. (Safety Note: Raney Cobalt is pyrophoric; do not let the filter cake dry). Concentrate the filtrate under reduced pressure to afford the crude C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

Protocol B: Borane-THF Reduction (Lab-Scale Precision Route)

This protocol is ideal for medicinal chemistry labs where high-pressure reactors are unavailable. It completely eliminates the risk of defluorination.

Step 1: Complexation Dissolve 5.0 g of the nitrile in 50 mL of anhydrous THF under an argon atmosphere. Cool the flask to 0 °C using an ice bath. Slowly add 45 mL of 1.0 M BH₃·THF complex dropwise via syringe. Validation Checkpoint: A slight exotherm should be observed. If vigorous bubbling occurs, your THF is wet, and the borane is being destroyed by water.

Step 2: Reduction Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours. Causality: Unlike simple aldehydes, nitriles require elevated thermal energy to fully reduce to the stable amine-borane complex[4].

Step 3: Acidic Quench (Critical Step) Cool the reaction to 0 °C. Carefully add 20 mL of 6 M HCl in methanol dropwise. Causality & Validation: This step breaks the amine-borane complex. You must observe vigorous H₂ gas evolution. If no gas evolves, the borane was either inactive or previously quenched, meaning the reduction failed. Heat the quenched mixture to 60 °C for 1 hour to ensure complete decomplexation.

Step 4: Isolation Concentrate the mixture to remove THF and methanol. Dilute the aqueous residue with water, cool to 0 °C, and adjust to pH 12 using 6 M NaOH. Extract three times with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the pure primary amine.

References

  • WO2015071230A1 - Catalytic hydrogenation of nitriles Source: Google Patents URL
  • Catalytic Reduction of Nitriles Source: Thieme Connect URL:[Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method Source: ACS Publications URL:[Link]

  • Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Navigating the Purification Challenges of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the unique purification challenges associated with C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine and its derivatives. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity for this critical class of compounds. The inherent basicity of the methylamine group, coupled with the electronic properties of the fluorinated pyrimidine ring, often leads to complex purification scenarios. This resource will equip you with the knowledge to diagnose and resolve these challenges effectively.

Understanding the Core Purification Hurdles

The primary difficulties in purifying C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine derivatives stem from a combination of factors:

  • High Polarity: The presence of the amine and the nitrogen-rich pyrimidine ring makes these compounds highly polar. This can lead to poor retention on reverse-phase chromatography columns and strong, often irreversible, binding to standard silica gel.[1][2][3]

  • Basicity and Peak Tailing: The basic nature of the methylamine group leads to strong interactions with acidic silanol groups on the surface of standard silica gel. This interaction is a primary cause of significant peak tailing in normal-phase chromatography, which complicates fractionation and reduces resolution.[4][5][6]

  • Potential for Impurity Co-elution: The synthesis of pyrimidine derivatives can result in structurally similar impurities, such as isomers or incompletely reacted intermediates, which may have similar polarities to the target compound, making chromatographic separation challenging.

  • Solubility Issues: While polar, these compounds may exhibit limited solubility in common non-polar organic solvents used for normal-phase chromatography, making sample loading difficult.

This guide will provide a structured, question-and-answer approach to troubleshoot these specific issues.

Troubleshooting Guides & FAQs

FAQ 1: Column Chromatography Catastrophes

Question: I'm attempting to purify my C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine derivative on a standard silica gel column, but I'm seeing severe peak tailing and poor separation. What's going wrong and how can I fix it?

Answer:

This is a classic problem when dealing with basic amines on acidic silica gel. The peak tailing is a direct result of the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[4][5] Here’s a systematic approach to resolving this:

1. Modify Your Mobile Phase:

The most immediate solution is to add a basic modifier to your eluent to "neutralize" the acidic sites on the silica gel. This will reduce the strong ionic interactions and improve peak shape.

  • Recommended Modifiers: A small amount of triethylamine (TEA) or ammonia solution is typically effective.

  • Starting Point: Begin by adding 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).

Table 1: Mobile Phase Modifier Comparison for Silica Gel Chromatography

ModifierTypical ConcentrationAdvantagesDisadvantages
Triethylamine (TEA)0.1 - 2%Volatile, easily removed under vacuum.Can sometimes interfere with certain analyses if not completely removed.
Ammonia (in Methanol)0.5 - 5% of a 7N solution in MeOHVery effective at reducing tailing.Less volatile than TEA, may require more effort to remove completely.

2. Switch to an Alternative Stationary Phase:

If mobile phase modification isn't sufficient, or if you're concerned about residual modifier, consider a different stationary phase.

  • Amine-Functionalized Silica: This is an excellent choice for the purification of basic compounds. The amine groups on the silica surface provide a less acidic environment, minimizing the problematic interactions and leading to significantly improved peak shape without the need for a basic modifier in the mobile phase.[1]

  • Alumina (Basic or Neutral): Alumina is another alternative to silica gel. Basic or neutral alumina can be effective for purifying amines, but often provides lower resolution than silica-based phases.

Workflow for Selecting a Purification Strategy:

Caption: Decision workflow for addressing peak tailing.

FAQ 2: My Compound Won't Stick! - Reverse-Phase & HILIC Strategies

Question: My derivative is too polar and elutes in the solvent front during reverse-phase HPLC. How can I achieve retention and separation?

Answer:

This is a common issue for highly polar compounds on traditional C18 columns. When the analyte is more polar than the mobile phase, it has little to no affinity for the non-polar stationary phase. In this case, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique.[2][3]

HILIC Explained:

HILIC utilizes a polar stationary phase (like bare silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][7] The water forms a layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.

Table 2: Starting Conditions for HILIC Method Development

ParameterRecommendationRationale
Stationary Phase Bare Silica, Amide, or Zwitterionic HILIC columnProvides a polar surface for the aqueous layer to form.
Mobile Phase A AcetonitrileThe weak solvent in HILIC.
Mobile Phase B 10-20 mM Ammonium Formate or Ammonium Acetate in Water (pH adjusted to 3-6)The strong solvent; the buffer helps to ensure reproducible retention times.[7]
Initial Gradient 95-90% AcetonitrileEnsures initial retention of polar analytes.
Gradient Profile Decrease acetonitrile concentration over timeElutes compounds in order of increasing polarity.

Experimental Protocol: HILIC Purification of a Polar Aminopyrimidine

  • Column: Select a suitable HILIC column (e.g., silica or amide-based).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 10 mM Ammonium Acetate in Water

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase conditions (95:5 A:B). If solubility is an issue, use a minimum amount of a stronger solvent like methanol or water, ensuring the final injection volume is small.

  • Gradient Elution:

    • 0-2 min: 95% A

    • 2-15 min: Gradient to 70% A

    • 15-18 min: Hold at 70% A

    • 18-20 min: Return to 95% A and re-equilibrate.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

HILIC Purification Workflow:

Caption: Workflow for purifying highly polar amines.

FAQ 3: Stubborn Impurities and Crystallization Woes

Question: I've managed to get my compound to a reasonable purity, but there's a persistent impurity that co-elutes. I've also struggled to get it to crystallize. What are my options?

Answer:

Dealing with stubborn, closely-eluting impurities requires a change in selectivity or a different purification technique altogether. When chromatography fails to provide baseline separation, crystallization can be a powerful alternative for achieving high purity.

1. Orthogonal Chromatography:

If you've been using one type of chromatography (e.g., normal-phase), try a method with a different separation mechanism.

  • If you used normal-phase on silica, try HILIC or reverse-phase. The different selectivities may resolve the impurity.

  • Consider a pentafluorophenyl (PFP) stationary phase, which can offer unique selectivity for fluorinated and aromatic compounds through dipole-dipole and π-π interactions.[4]

2. Salt Formation and Crystallization:

For amines that are difficult to crystallize as the free base, forming a salt can dramatically improve their crystallization properties.

  • Acid Selection: Common acids for salt formation include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and organic acids like tartaric acid or citric acid.

  • Procedure:

    • Dissolve the impure free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

    • Add a solution of the chosen acid (e.g., HCl in isopropanol) dropwise with stirring.

    • The salt will often precipitate out of solution. If not, you may need to cool the solution or add an anti-solvent.

Table 3: Common Solvents for Recrystallization of Polar Fluorinated Compounds [8]

Solvent ClassExamplesPolarityKey Interactions
Protic Water, Methanol, Ethanol, IsopropanolHighHydrogen bonding, dipole-dipole
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateMedium-HighDipole-dipole
Ethers Diethyl ether, Tetrahydrofuran (THF)Low-MediumDipole-dipole, weak H-bond acceptor

Experimental Protocol: Two-Solvent Recrystallization [9]

This technique is useful when a single solvent does not provide the ideal solubility profile.

  • Solvent Selection: Find a "good" solvent that dissolves your compound well when hot, and a "poor" solvent (anti-solvent) in which your compound is insoluble. The two solvents must be miscible. For your compound, a good starting pair might be methanol (good) and diethyl ether (poor).

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until you see persistent cloudiness.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

FAQ 4: Identifying the Unknown - Impurity Profiling

Question: I have an unknown peak in my chromatogram. How can I identify it to better optimize my purification strategy?

Answer:

Identifying impurities is crucial for process optimization and ensuring the quality of your final compound.[10][11][12][13] A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for impurity characterization.[14][15]

Typical Impurities in Pyrimidine Synthesis:

  • Unreacted Starting Materials: The precursors used in the synthesis.

  • Intermediates: Partially reacted compounds from multi-step syntheses.

  • Isomers: Positional isomers formed during substitution reactions on the pyrimidine ring.

  • Byproducts from Side Reactions: For example, dimerization or reaction with the solvent.

  • Degradation Products: The compound may degrade under certain pH or temperature conditions.[16]

Analytical Workflow for Impurity Identification:

  • LC-MS Analysis:

    • Obtain a high-resolution mass spectrum of the impurity peak. This will provide the molecular weight and elemental composition.[17]

    • Use tandem MS (MS/MS) to fragment the impurity. The fragmentation pattern can provide valuable structural information.[18]

  • Forced Degradation Studies:

    • Subject your purified compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[17]

    • Analyze the stressed samples by LC-MS to see if any of the degradation products match the unknown impurity. This can provide clues about the compound's stability.

  • Isolation and NMR Spectroscopy:

    • If the impurity is present in sufficient quantity, isolate it using preparative HPLC.

    • Acquire ¹H, ¹³C, and importantly, ¹⁹F NMR spectra. The fluorine NMR will be particularly informative for fluorinated impurities.[14]

    • 2D NMR experiments (like COSY and HMBC) can be used to piece together the full structure.

Impurity Identification Workflow:

Caption: A systematic approach to impurity identification.

By applying these targeted troubleshooting strategies and understanding the underlying chemical principles, you can overcome the purification challenges associated with C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine derivatives and consistently obtain high-purity material for your research and development needs.

References

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
  • troubleshooting poor resolution in HPLC analysis of fluorin
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • HILIC Purification Strategies for Flash Chrom
  • 2-Aminomethylpyrimidine hydrochloride-SDS-MedChemExpress. (2025). MedChemExpress.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • Common Causes Of Peak Tailing in Chrom
  • Case studies of fluorine in drug discovery. (2019).
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
  • Why HILIC is what your polar compounds need for purific
  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. (2024).
  • 2-Amino-5-fluoropyridine synthesis. ChemicalBook.
  • Impurity Synthesis And Identific
  • What can I use to purify polar reaction mixtures? (2023). Biotage.
  • Case studies of fluorine in drug discovery. (2019).
  • Synthesis of 2-amino-5-fluoropyridine. (2010).
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). Beilstein Journal of Organic Chemistry.
  • Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent.
  • HILIC Method Development in a Few Simple Steps. Thermo Fisher Scientific.
  • 8.
  • Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. (2023).
  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2022). PMC.
  • Importance of Impurity Characterization. (2025).
  • A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity. (2004). PubMed.
  • Impurity Profiling And Degradation Study: A Review. (2018). IJRAR.org.
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (2012). INIS-IAEA.
  • Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances)
  • Selection of recrystalliz
  • Specific Solvent Issues with Fluorin
  • Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. (2017). AIR Unimi.
  • LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole.
  • LC-MS/MS characterization of pirtobrutinib impurities and product degrad
  • The Versatility of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide for Synthetic Intermediates in Drug Discovery. (2025). BenchChem.
  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002).
  • Impurity profile: Significance in Active Pharmaceutical Ingredient. (2007).
  • Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (2020).
  • Recent trends in impurity profiling of pharmaceutical products. (2017). metfop.
  • Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. (1986). PubMed.
  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (2020).
  • Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons.
  • Synthesis and Bioevaluation of 5-Fluorouracil Deriv
  • Stability of 5-aminolevulinic acid in aqueous solution. (1996). PubMed.

Sources

Technical Support Center: Optimizing Amide Coupling Reactions for C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions with C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with this specific heterocyclic amine. The inherent electronic properties of the fluorinated pyrimidine ring can present unique challenges, and this resource provides in-depth troubleshooting strategies and frequently asked questions to ensure successful and efficient coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine with carboxylic acids. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low to No Product Formation Despite Consumption of Starting Materials

Potential Cause 1: Ineffective Activation of the Carboxylic Acid. The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1] If the activated species is not formed efficiently, the reaction will not proceed.

  • Solution:

    • Verify Reagent Quality: Ensure that your coupling reagents (e.g., EDC, HATU, PyBOP) are fresh and have been stored under anhydrous conditions.[2] Coupling reagents are often sensitive to moisture.

    • Optimize Coupling Reagent: For electron-deficient amines like C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, stronger coupling reagents may be necessary. Consider switching from a carbodiimide-based reagent like EDC to a uronium or phosphonium salt such as HATU, HBTU, or PyBOP, which are known for their high efficiency.[3][4]

    • Inclusion of Additives: When using carbodiimides like DCC or EDC, the addition of HOBt or HOAt can minimize side reactions and improve coupling efficiency.[3]

Potential Cause 2: Deactivation of the Amine. The pyrimidine nitrogen atoms can be protonated under acidic conditions, reducing the nucleophilicity of the primary amine.

  • Solution:

    • Base Selection and Stoichiometry: Ensure the use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acidic byproducts formed during the reaction.[5] The stoichiometry of the base is critical; typically, 2-3 equivalents are used.

    • Order of Addition: Add the base to the carboxylic acid and coupling reagent mixture before introducing the amine. This ensures that the activated carboxylic acid species is formed in a basic environment.

Potential Cause 3: Unfavorable Reaction Conditions. The solvent and temperature can significantly impact the reaction rate and yield.

  • Solution:

    • Solvent Choice: Use anhydrous polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile.[6] Ensure the solvent is thoroughly dried before use, as water can quench the activated intermediate.[2][7]

    • Temperature Optimization: While many coupling reactions proceed at room temperature, some challenging couplings may benefit from gentle heating (e.g., 40-50 °C). However, be mindful that higher temperatures can also increase the rate of side reactions. Conversely, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can sometimes improve yields by controlling the initial rate of reaction.[2]

Problem 2: Formation of Significant Byproducts

Potential Cause 1: Racemization of Chiral Carboxylic Acids. If your carboxylic acid is chiral, racemization can occur during the activation step, particularly with carbodiimide reagents.

  • Solution:

    • Use of Additives: The addition of HOBt or, more effectively, HOAt can significantly suppress racemization.[4]

    • Coupling Reagent Selection: Uronium and phosphonium reagents like HATU and PyBOP are generally better at preserving stereochemical integrity compared to carbodiimides alone.[3]

Potential Cause 2: Guanidinylation of the Amine. When using an excess of uronium or aminium-based coupling reagents (e.g., HBTU, HATU), the reagent can react with the primary amine to form a guanidinium byproduct, which is unreactive towards the activated carboxylic acid.[2]

  • Solution:

    • Stoichiometric Control: Use the coupling reagent in near-stoichiometric amounts (e.g., 1.05-1.1 equivalents) relative to the carboxylic acid.[2]

    • Alternative Reagents: Switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[2]

Potential Cause 3: Self-Condensation of the Carboxylic Acid. The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.

  • Solution:

    • Control Stoichiometry and Addition: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the activated carboxylic acid is consumed by the desired nucleophile. Add the coupling reagent to the carboxylic acid and allow for a short pre-activation time (5-15 minutes) before adding the amine.

Problem 3: Difficult Purification

Potential Cause: Water-Soluble Byproducts. Byproducts from coupling reagents, such as dicyclohexylurea (DCU) from DCC or the byproducts of EDC, can complicate purification.

  • Solution:

    • Reagent Choice: DIC is often preferred over DCC in solid-phase synthesis because the resulting diisopropylurea is more soluble in organic solvents and easier to wash away.[3] EDC and its urea byproduct are water-soluble, allowing for their removal with an aqueous workup.[5]

    • Aqueous Workup: Perform an aqueous workup by washing the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and basic byproducts, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and acidic byproducts. A final brine wash helps to remove residual water.[7]

    • Chromatography: If byproducts persist, purification by column chromatography on silica gel is often necessary.[8] The choice of eluent system will depend on the polarity of your product.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine?

A1: There is no single "best" reagent, as the optimal choice depends on the specific carboxylic acid being coupled. However, for a potentially less nucleophilic amine due to the electron-withdrawing nature of the fluorinated pyrimidine ring, more potent coupling reagents are generally recommended.

  • Starting Point: HATU or HBTU in the presence of DIPEA are excellent starting points due to their high efficiency and relatively low rates of racemization.[4]

  • For Sterically Hindered Substrates: Phosphonium reagents like PyBOP can be effective for sterically hindered carboxylic acids or amines.

  • Cost-Effective Option: EDC in combination with HOBt is a more economical choice and can be effective for many substrates, though it may require more optimization.[6]

Q2: What is the ideal solvent for this coupling reaction?

A2: Anhydrous polar aprotic solvents are the standard for amide coupling reactions.

  • DMF (Dimethylformamide): A common and effective solvent that can dissolve a wide range of substrates.

  • DCM (Dichloromethane): Another good choice, particularly for reactions run at or below room temperature.

  • Acetonitrile: Can also be used and may be advantageous in certain cases.

The most important factor is to ensure the solvent is anhydrous, as water will hydrolyze the activated carboxylic acid intermediate.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common methods.

  • TLC: Allows for a quick and easy visualization of the consumption of starting materials and the formation of the product. Staining with ninhydrin can be useful for visualizing the amine.

  • LC-MS: Provides more definitive information on the conversion to the desired product by confirming its mass. This is the preferred method for accurate monitoring.

Q4: My reaction is sluggish. What can I do to increase the reaction rate?

A4: Several factors can be adjusted to increase the reaction rate.

  • Increase Temperature: Gently heating the reaction to 40-50 °C can often accelerate the coupling.

  • Increase Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions.

  • Switch to a More Potent Coupling Reagent: As mentioned in A1, moving from a carbodiimide to a uronium or phosphonium salt can significantly increase the reaction rate.

Q5: What is the role of the base in the coupling reaction?

A5: The base plays a crucial role in amide coupling reactions.

  • Neutralization: It neutralizes any acids present in the starting materials or formed during the reaction (e.g., HCl from EDC hydrochloride).

  • Maintaining Nucleophilicity: By keeping the reaction medium basic, it ensures that the amine remains in its free, unprotonated form, which is necessary for it to act as a nucleophile.

  • Facilitating Activation: Some coupling reagents require a base to facilitate the activation of the carboxylic acid.

It is important to use a non-nucleophilic base like DIPEA or TEA to avoid competition with the desired amine nucleophile.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.

  • Add a solution of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

ReagentEquivalents
Carboxylic Acid1.0
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine1.1
HATU1.1
DIPEA2.5
Anhydrous DMF-

Visualizations

Troubleshooting Workflow

G start Low Yield or No Product check_sm Are Starting Materials Consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed yes_sm_consumed Yes check_sm->yes_sm_consumed reagent_quality Check Reagent Quality & Solvent Anhydrousness no_sm_consumed->reagent_quality stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) no_sm_consumed->stronger_reagent check_base Check Base Stoichiometry no_sm_consumed->check_base side_reactions Check for Side Reactions (e.g., Guanidinylation, Anhydride Formation) yes_sm_consumed->side_reactions amine_deactivation Amine Deactivation? yes_sm_consumed->amine_deactivation purification_issue Difficulty in Purification? yes_sm_consumed->purification_issue solution1 Solution: Ensure fresh, anhydrous reagents and solvent. reagent_quality->solution1 solution2 Solution: Switch to a more potent coupling agent. stronger_reagent->solution2 solution3 Solution: Ensure >2 eq of non-nucleophilic base. check_base->solution3 solution4 Solution: Use stoichiometric coupling reagent or switch to phosphonium reagent. side_reactions->solution4 solution5 Solution: Optimize pH and base addition. amine_deactivation->solution5 solution6 Solution: Perform aqueous workup and/or column chromatography. purification_issue->solution6

Caption: A decision tree for troubleshooting common issues in amide coupling reactions.

General Amide Coupling Mechanism

G RCOOH Carboxylic Acid ActivatedEster Activated Intermediate RCOOH->ActivatedEster Activation CouplingAgent Coupling Agent (+ Base) CouplingAgent->ActivatedEster Amide Amide Product ActivatedEster->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide Byproducts Byproducts

Caption: A simplified overview of the amide bond formation process.

References

  • Benchchem. (n.d.). Troubleshooting common issues in fluorinated pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • PMC. (2025, October 30). Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI. (2021, May 26). Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • University of Houston. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water.
  • PMC. (n.d.). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation.
  • PMC. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (n.d.). A Coupling Reaction in the Synthesis of Heterocyclic Compounds.
  • PMC. (n.d.). Construction of Bis-Heterocyclic Energetic Compounds via C–N Coupling Reactions.
  • PMC. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages.
  • ACS Publications. (2022, January 22). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists | Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Optimizing amide bond formation for piperidine carboxylic acids.
  • Patsnap Eureka. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency.
  • Chemistry LibreTexts. (2026, February 16). 10.S: Amines and Heterocycles (Summary).
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? : r/Chempros.
  • ChemRxiv. (n.d.). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction.
  • ACS Catalysis. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Scholarship Repository. (2015, April 13). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex.
  • ResearchGate. (2025, August 9). Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Benchchem. (n.d.). Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers.
  • Oxford Academic. (2022, December 15). Synthesis of pyrimidines from dinitrogen and carbon.
  • NIH. (n.d.). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine.
  • ChemScene. (n.d.). 5-Fluoro-6-(3-fluoro-4-methylphenyl)pyrimidin-4-amine.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylpyrimidin-4-amine | 1416372-67-2.

Sources

stability issues with C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support center for C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a fluorinated pyrimidine derivative, this molecule possesses unique chemical properties that require careful consideration during experimental design and execution to ensure data integrity and reproducibility. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices rooted in established chemical principles.

Part 1: Understanding the Inherent Instability of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

The structure of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, featuring a fluorinated pyrimidine ring and a reactive aminomethyl side chain, presents several potential pathways for degradation in solution. Understanding these vulnerabilities is the first step in mitigating stability issues.

Key Molecular Liabilities:
  • Hydrolytic Cleavage: The aminomethyl group attached to the pyrimidine ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions. This can lead to the formation of the corresponding alcohol or aldehyde and ammonia. The pyrimidine ring itself can also undergo hydrolytic degradation under harsh acidic or basic conditions.

  • Photodegradation: Fluorinated pyrimidines, such as the well-documented 5-fluorouracil (5-FU), are known to be photosensitive.[1] Exposure to light, especially in the UV spectrum, can induce photochemical reactions, leading to the formation of various degradation products.

  • Oxidative Degradation: The amine functionality and the electron-rich pyrimidine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.

  • pH-Dependent Degradation: The stability of the compound is highly dependent on the pH of the solution. The protonation state of the amine and the pyrimidine ring nitrogens can significantly influence the molecule's susceptibility to nucleophilic attack and other degradation pathways.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing a rapid loss of my compound in an aqueous buffer solution. What are the likely causes?

A1: Rapid degradation in aqueous solutions is most commonly attributed to pH-related hydrolysis.

  • Causality: The aminomethyl group can be a target for nucleophilic attack by water or hydroxide ions. At alkaline pH, the concentration of the more nucleophilic hydroxide ion increases, accelerating the degradation.[2] Similarly, strongly acidic conditions can also catalyze hydrolysis.

  • Immediate Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution. Ensure it is within a range where the compound is most stable, typically near neutral pH for many amine-containing compounds.

    • Buffer Selection: Consider the composition of your buffer. Some buffer components can actively participate in degradation reactions. Phosphate buffers are generally a good starting point, but citrate or acetate buffers may be more suitable depending on the target pH.

    • Temperature Control: Elevated temperatures will accelerate hydrolysis. Ensure your experiments are conducted at a controlled and documented temperature. If possible, perform a pilot study at a lower temperature (e.g., 4°C) to see if the degradation rate decreases.

Q2: My results are inconsistent, especially when I repeat experiments on different days. What could be the source of this variability?

A2: Inconsistent results are often a hallmark of uncontrolled photodegradation.

  • Causality: Fluorinated pyrimidines can absorb ambient light, leading to the formation of reactive intermediates and subsequent degradation.[1] The degree of degradation can vary depending on the light intensity and duration of exposure, which can differ from day to day.

  • Troubleshooting Protocol:

    • Light Protection: Protect your solutions from light at all stages of the experiment. Use amber vials or wrap your containers in aluminum foil.[3]

    • Controlled Light Exposure: If light exposure is an unavoidable part of your experimental setup (e.g., in a plate reader), ensure the duration and intensity of light exposure are consistent across all experiments.

    • "Dark" Control: Include a "dark" control sample that is handled identically to the experimental samples but is continuously protected from light.[3] Comparing the results of the exposed and dark samples will help quantify the extent of photodegradation.

Q3: I see an increasing number of unknown peaks in my HPLC analysis over time. How can I identify these and prevent their formation?

A3: The appearance of new peaks indicates the formation of degradation products. A systematic approach, known as forced degradation or stress testing, can help identify the degradation pathways and develop mitigation strategies.[4]

  • Causality: Multiple degradation pathways (hydrolysis, oxidation, photolysis) can occur simultaneously, leading to a complex mixture of impurities.

  • Forced Degradation Workflow:

    • Protocol: Expose your compound in solution to a set of exaggerated conditions to intentionally induce degradation.[4] This will generate a sufficient quantity of the degradation products for identification.

    • Analysis: Analyze the stressed samples using a stability-indicating method, typically HPLC with UV detection, coupled with mass spectrometry (LC-MS) for structural elucidation of the degradation products.[4][5]

    • Interpretation: By comparing the degradation profiles under different stress conditions, you can infer the primary degradation pathways. For example, if a specific impurity is only observed after exposure to an oxidizing agent, it is likely an oxidation product.

Table 1: Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2 - 24 hoursHydrolysis of the aminomethyl group, ring cleavage
Base Hydrolysis 0.1 M NaOH2 - 24 hoursHydrolysis of the aminomethyl group, potential deamination[6][7]
Oxidation 3% H₂O₂2 - 24 hoursN-oxidation, ring oxidation
Thermal 60°C24 - 72 hoursGeneral acceleration of all degradation pathways
Photolytic ICH Q1B compliant light source[8]1.2 million lux hours (visible) & 200 watt hours/m² (UVA)Photodegradation, formation of photoproducts[1]

Part 3: Experimental Protocols and Best Practices

Protocol 1: General Solution Preparation and Handling
  • Solvent Selection: Start with high-purity solvents (e.g., HPLC grade). If preparing aqueous solutions, use freshly prepared buffers.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Temperature: Prepare solutions at room temperature and store them at the recommended temperature (typically 2-8°C) immediately after preparation.[9] Avoid repeated freeze-thaw cycles.

  • Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[4]

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar degradation products.

  • Method Validation:

    • Specificity: Analyze the forced degradation samples to ensure that all degradation product peaks are well-resolved from the parent peak. Peak purity analysis using a diode array detector can confirm this.

    • Linearity, Accuracy, and Precision: Validate the method according to ICH Q2(R1) guidelines to ensure it is reliable for its intended purpose.

Part 4: Visualizing Workflows and Degradation Pathways

Diagram 1: Troubleshooting Workflow for Compound Instability

G A Instability Observed (e.g., peak area loss, new peaks) B Check pH of Solution A->B C Is pH within optimal range (e.g., 6-8)? B->C D Adjust pH / Re-evaluate Buffer System C->D No E Protect from Light (Amber vials, foil) C->E Yes D->A F Include 'Dark' Control E->F G Is degradation still observed? F->G H Perform Forced Degradation Study G->H Yes K Implement Optimized Protocol G->K No I Identify Degradation Products (LC-MS) H->I J Optimize Storage & Handling Conditions (Temperature, Inert Atmosphere) I->J J->K

Caption: A logical workflow for diagnosing and resolving stability issues.

Diagram 2: Potential Degradation Pathways

G cluster_0 cluster_1 A C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine B Hydrolysis Products (e.g., Alcohol, Aldehyde) A->B H₂O / H⁺ or OH⁻ C Oxidation Products (e.g., N-oxide) A->C [O] D Photodegradation Products A->D hν (Light)

Caption: Major degradation routes for the target compound.

References

  • Overview of metabolism of 5-fluoropyrimidines and correlations between... - ResearchGate. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. Available at: [Link]

  • STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE - PubMed. Available at: [Link]

  • Studies of Fluorinated Pyrimidines. XVIII. The Degradation of 5-Fluoro-2'-deoxyuridine and Related Compounds by Nucleoside Phosphorylase * - ACS Publications. Available at: [Link]

  • Studies on Fluorinated Pyrimidines: IX. THE DEGRADATION OF 5-FLUOROURACIL-6-C14 - Journal of Biological Chemistry. Available at: [Link]

  • Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation - PMC. Available at: [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Available at: [Link]

  • Photostability - IAGIM. Available at: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products - FDA. Available at: [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! - YouTube. Available at: [Link]

  • Validation Report 32 - eurl-pesticides.eu. Available at: [Link]

  • 2-AMINOMETHYL-4-AMINO-5-METHYLPYRIMIDINE - precisionFDA. Available at: [Link]

  • Meet the expert: The Importance of Photostability Testing - Sampled. Available at: [Link]

  • Forced degradation and impurity profiling - ScienceDirect. Available at: [Link]

  • Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC. Available at: [Link]

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC. Available at: [Link]

  • Impurity Profiling And Degradation Study: A Review - IJRAR.org. Available at: [Link]

  • Force Degradation And Stability Indicating Method For Impurity Profiling - IJCRT.org. Available at: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. Available at: [Link]

  • 5-Fluoro-2-methylpyrimidin-4-ol - PubChem. Available at: [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 - ResearchGate. Available at: [Link]

  • Enamine Hydrolysis - YouTube. Available at: [Link]

  • 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole - PubChem. Available at: [Link]

  • 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl) - Pharmaffiliates. Available at: [Link]

  • An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct - PubMed. Available at: [Link]

  • C-(5-Fluoro-3-methyl-pyridin-2-yl)-methylamine In Stock - Anichem. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (CAS: 1545825-32-8). As a highly versatile building block in medicinal chemistry, this compound features a primary amine linked to a fluorinated pyrimidine ring[1]. While it is an excellent nucleophile for synthesizing kinase inhibitors and CNS-active therapeutics, its unique electronic and structural properties can introduce specific challenges during synthesis and purification.

As an Application Scientist, I have designed this guide to move beyond simple protocols. Here, we explore the causality behind reaction failures and provide self-validating workflows to ensure your amide couplings, reductive aminations, and purifications succeed on the first attempt.

Physicochemical Properties & Experimental Impact

Understanding the inherent properties of your building block is the first step in troubleshooting. The presence of the electron-withdrawing fluorine atom and the pyrimidine ring directly impacts the nucleophilicity of the primary amine[2].

Table 1: Physicochemical Properties & Causality

PropertyValueCausality / Impact on Experiments
CAS Number 1545825-32-8[1]Unique identifier for sourcing; often supplied as an HCl salt.
Molecular Weight 141.15 g/mol [3]Critical for precise stoichiometric calculations.
Electronic Profile Electron-deficientThe fluorinated pyrimidine ring inductively withdraws electron density, slightly reducing the nucleophilicity of the primary amine compared to aliphatic amines[2].
Basicity (pKa) ~8.5 - 9.0 (Amine)Requires neutralization (liberation of the free base) if supplied as a hydrochloride salt prior to coupling.

Troubleshooting Amide Coupling Workflows

FAQ: Why am I observing low conversion (<50%) when coupling this amine with sterically hindered carboxylic acids?

The Causality: Standard carbodiimide coupling reagents like EDC/HOBt rely on the amine being highly nucleophilic. Because the pyrimidine ring of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine pulls electron density away from the primary amine, the aminolysis of the standard HOBt-active ester becomes the rate-determining step[4]. When paired with a sterically hindered carboxylic acid, the reaction stalls, leading to unreacted amine and degraded active ester[2].

The Solution: Upgrade your coupling reagent to HATU and use a strong, non-nucleophilic base like DIPEA . HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is significantly more reactive due to a neighboring-group effect (the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine, guiding it to the carbonyl carbon)[5],[6].

Table 2: Coupling Reagent Comparison for 1545825-32-8

Reagent SystemRelative ReactivityByproductsRecommendation for this Amine
EDC / HOBt ModerateWater-soluble ureaNot recommended for sterically hindered acids[4].
HATU / DIPEA Very HighHOAt, tetramethylureaOptimal. Rapidly overcomes electronic deactivation[5].
T3P / Pyridine HighWater-soluble phosphatesGood alternative for large-scale synthesis.
Protocol: Self-Validating HATU/DIPEA Amide Coupling
  • Activation: Dissolve the carboxylic acid (1.0 eq) and (1.2 eq) in anhydrous DMF or DMA to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 eq).

    • Self-Validation Checkpoint: Within 2–5 minutes, the solution must transition to a distinct pale yellow color. This visual cue confirms the successful generation of the highly reactive HOAt-active ester[7]. Do not proceed to step 3 until this color change occurs.

  • Amine Addition: Add C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (1.1 eq). Note: If using the HCl salt form of the amine, add an additional 1.1 eq of DIPEA to liberate the free base.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS until the active ester mass is entirely consumed.

AmideCoupling Start Start: Amide Coupling (1545825-32-8 + R-COOH) CheckConversion LC-MS: Check Conversion Start->CheckConversion LowYield Low Yield / Unreacted Amine (<50%) CheckConversion->LowYield HighYield High Yield (>80%) CheckConversion->HighYield OptimizeBase Increase DIPEA to 3-4 eq (Neutralize HCl salt) LowYield->OptimizeBase Pure Proceed to Aqueous Workup HighYield->Pure ChangeCoupling Switch to HATU (Overcome steric/electronic effects) OptimizeBase->ChangeCoupling Solvent Use Anhydrous DMF/DMA (0.2 M Concentration) ChangeCoupling->Solvent Solvent->CheckConversion Re-evaluate

Caption: Optimization pathway for resolving low-yielding amide couplings with 1545825-32-8.

Troubleshooting Reductive Amination

FAQ: Why am I seeing over-alkylation (tertiary amine formation) and reduction of my starting aldehyde?

The Causality: Direct reductive amination (mixing the amine, aldehyde, and reducing agent simultaneously) often fails with primary methanamines. If the reducing agent is too aggressive or added too early, it reduces the aldehyde to an alcohol before the imine can form[8]. Furthermore, the resulting secondary amine product can sometimes be more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde (over-alkylation)[9].

The Solution: Employ a stepwise reductive amination protocol using. STAB is a mild hydride source that exhibits high kinetic selectivity for iminium ions over aldehydes[8],[10]. By forcing the imine formation to completion before introducing STAB, you eliminate the risk of aldehyde reduction and severely restrict over-alkylation[9].

Protocol: Stepwise Reductive Amination with STAB
  • Imine Formation: Combine the aldehyde (1.0 eq) and C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 eq) to lower the pH and accelerate the dehydration step[9]. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Before adding the reducing agent, analyze a 5 µL reaction aliquot via LC-MS. You must observe the complete disappearance of the aldehyde mass and the appearance of the imine intermediate mass [M+H]+. If the aldehyde persists, add 0.5 eq of anhydrous MgSO₄ as a desiccant to drive the dehydration equilibrium forward[10].

  • Reduction: Once imine formation is verified, add STAB (1.5 eq) portion-wise to control hydrogen gas evolution[11].

  • Quench: Stir for 4 hours, then quench slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB[11].

Purification and Analytical Challenges

FAQ: My product streaks heavily on normal-phase TLC and exhibits severe peak tailing on reverse-phase HPLC. How can I improve resolution?

The Causality: The molecule contains multiple basic nitrogen atoms (the primary/secondary amine and the pyrimidine nitrogens). These basic sites interact strongly with the acidic silanol groups present on standard bare silica gel (normal phase) and unendcapped C18 columns (reverse phase), causing the compound to stick and drag through the column.

The Solution: You must mask the silanol interactions by modifying the pH of your mobile phase.

Purification Crude Crude Reaction Mixture Aqueous Aqueous Workup (pH 8-9 extraction) Crude->Aqueous Chromatography Chromatography Choice Aqueous->Chromatography NormalPhase Normal Phase (Silica) Add 1-5% TEA or NH4OH Chromatography->NormalPhase Non-polar impurities ReversePhase Reverse Phase (C18) 0.1% TFA or Formic Acid Chromatography->ReversePhase Polar impurities Pure Pure Product NormalPhase->Pure ReversePhase->Pure

Caption: Decision tree for isolating pyrimidine-containing amines to prevent silica-induced peak tailing.

  • For Normal Phase (Silica): Pre-treat your silica gel column by flushing it with 1-5% Triethylamine (TEA) in hexanes, or use an eluent system containing 1% aqueous NH₄OH (e.g., Dichloromethane / Methanol / NH₄OH). The volatile base neutralizes the acidic silanols.

  • For Reverse Phase (HPLC/LC-MS): Ensure your aqueous and organic mobile phases contain 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid. This protonates the amine, ensuring it elutes as a sharp, symmetrical peak based strictly on its polarity rather than secondary ionic interactions.

References

  • PubChem. "(5-Fluoro-4-methylpyrimidin-2-yl)methanamine". National Center for Biotechnology Information. URL:[Link]

  • ACS Omega. "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride". ACS Publications. URL:[Link]

  • Growing Science / PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". National Institutes of Health. URL:[Link]

  • Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". Royal Society of Chemistry. URL:[Link]

Sources

avoiding impurities in C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals on a critical process: the synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine. Purity is paramount, and this guide is structured to address the common and nuanced impurity-related issues encountered during this synthesis. As Senior Application Scientists, our goal is to empower you with not only protocols but also the fundamental chemical principles to troubleshoot and optimize your work effectively.

Frequently Asked Questions (FAQs): Navigating the Synthesis

This section addresses the most pressing questions regarding the synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, focusing on impurity prevention and control.

Q1: What is the primary synthetic route and what are the main impurities to anticipate?

The most direct and efficient synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine involves the reduction of its corresponding nitrile precursor, 5-Fluoro-4-methyl-pyrimidine-2-carbonitrile. Catalytic hydrogenation is a common method for this transformation.[1] While effective, this route is prone to the formation of several key impurities that can complicate purification and compromise the final product's quality.

The primary anticipated impurities are:

  • Secondary Amine (Impurity A): Formed by the reaction of the desired primary amine product with the intermediate imine.[2][3]

  • Defluorinated Product (Impurity B): Results from the hydrogenolysis of the C-F bond on the pyrimidine ring.[4]

  • Ring-Reduced Species (Impurity C): Over-reduction can saturate the pyrimidine ring, leading to di- or tetrahydro-pyrimidine derivatives.[5][6]

  • Unreacted Starting Material: Incomplete conversion leaves residual 5-Fluoro-4-methyl-pyrimidine-2-carbonitrile.

Start 5-Fluoro-4-methyl- pyrimidine-2-carbonitrile Imine Intermediate Imine Start->Imine Reduction (e.g., H2/Catalyst) Product C-(5-Fluoro-4-methyl-pyrimidin-2-yl) -methylamine (Target) Imine->Product ImpurityA Secondary Amine Impurity (A) Imine->ImpurityA + Product Product->ImpurityA ImpurityB Defluorinated Impurity (B) Product->ImpurityB Over-reduction (Dehalogenation) ImpurityC Ring-Reduced Impurity (C) Product->ImpurityC Over-reduction (Ring Saturation)

Fig 1: Synthesis pathway and major impurity formation routes.
Q2: I'm observing a significant amount of the secondary amine impurity. How can I suppress its formation?

This is the most common side reaction in nitrile reductions.[1] It occurs when the newly formed primary amine acts as a nucleophile, attacking the imine intermediate. This condensation is followed by reduction to yield the secondary amine.

Causality: The rate of this side reaction is highly dependent on the local concentration of the primary amine product and the reactivity of the imine intermediate.

Troubleshooting Strategies:

  • Addition of Ammonia: Introducing ammonia into the reaction mixture is a highly effective strategy.[7] Ammonia competes with the primary amine product in reacting with the imine intermediate, shifting the equilibrium away from secondary amine formation. Using a solution of ammonia in methanol as the solvent for hydrogenation is a common industrial practice.

  • Catalyst Selection: The choice of catalyst can influence selectivity. While palladium and platinum are common, nickel or cobalt-based catalysts have also been used effectively.[1][2] Some studies have shown that hexagonal close-packed (hcp) cobalt nanoparticles exhibit high selectivity for the primary amine without the need for ammonia.[2][3]

  • Reaction Conditions:

    • Temperature and Pressure: Lowering the reaction temperature can sometimes reduce the rate of the secondary amine formation more than the desired primary amine formation. However, this may also slow the overall reaction rate.

    • Solvent: Using acidic additives or acidic solvents can protonate the primary amine, reducing its nucleophilicity and thereby decreasing its tendency to react with the imine intermediate.

Q3: My analytical data shows a peak corresponding to the defluorinated product. What causes this and how can it be prevented?

The carbon-fluorine bond on an aromatic ring can be susceptible to cleavage (hydrogenolysis) under catalytic hydrogenation conditions, especially with palladium-based catalysts.[4]

Causality: Palladium on carbon (Pd/C) is particularly active for dehalogenation. The presence of any acidic or basic promoters can exacerbate this issue.

Troubleshooting Strategies:

  • Change the Catalyst: Switch from Pd/C to a catalyst less prone to causing dehalogenation, such as Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C), or Raney Nickel.

  • Use Transfer Hydrogenation: This method avoids the use of high-pressure H₂ gas and can sometimes offer better selectivity. Donors like ammonium formate or cyclohexene are used with a catalyst (e.g., Pd/C), but conditions must be carefully optimized to prevent dehalogenation.[1]

  • Chemical Reduction: Move away from catalytic hydrogenation altogether. Reagents like borane complexes (e.g., BH₃·THF, BH₃·DMS) or metal hydrides (e.g., LiAlH₄) can reduce the nitrile to the primary amine without affecting the C-F bond. However, these reagents require stringent anhydrous conditions and careful workup procedures.

Q4: How can I effectively monitor the reaction to ensure complete conversion and avoid over-reduction?

Effective reaction monitoring is crucial for maximizing yield and minimizing impurities.

Best Practices:

  • Chromatographic Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.

    • HPLC: Provides quantitative data on the disappearance of starting material and the appearance of the product and impurities. A stable, well-resolved method is key.

    • TLC: A faster, qualitative method. Co-spotting with the starting material is essential. A common mobile phase for this type of compound would be a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol), often with a small amount of a basic modifier (like triethylamine or ammonium hydroxide) to prevent peak tailing of the amines.

  • Sampling: Take aliquots from the reaction mixture at regular intervals. Quench the reaction in the aliquot immediately to get an accurate snapshot of the reaction progress.

  • Stop Point: The reaction should be stopped as soon as the starting material is consumed to minimize the risk of over-reduction side reactions like defluorination or ring saturation.

Q5: What are the recommended methods for purifying the final product, C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine?

The purification strategy depends on the nature and quantity of the impurities present.

  • Acid-Base Extraction: This is a highly effective technique for separating the basic amine product from non-basic impurities.[8] The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., 1M HCl). The basic amine partitions into the aqueous layer, which is then washed with an organic solvent to remove neutral impurities. The aqueous layer is then basified (e.g., with NaOH), and the purified amine is extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent method for removing small amounts of impurities. This is often the preferred method for large-scale purification.[8]

  • Column Chromatography: Silica gel chromatography can be used, but amines are prone to tailing on silica.[8] To mitigate this, the eluent should be modified with a small percentage of a base like triethylamine or ammonium hydroxide. Alternatively, using a different stationary phase like alumina may provide better results.

Troubleshooting Guide at a Glance

This table provides a quick reference for common issues, their probable causes, and recommended solutions.

Problem ID Observed Issue Probable Cause(s) Recommended Solutions
IMP-01 High levels of secondary amine impurity (>5%).- Nucleophilic attack of product on imine intermediate.[1][2] - High reaction temperature.- Add ammonia to the reaction (e.g., use 7N NH₃/MeOH as solvent).[7] - Switch to a more selective catalyst (e.g., hcp-Co).[2][3] - Lower the reaction temperature.
IMP-02 Presence of defluorinated impurity.- Hydrogenolysis of the C-F bond. - Overly active catalyst (e.g., Pd/C).[4][8]- Change catalyst to Pt/C, Rh/C, or Raney Nickel. - Use a chemical reductant like BH₃·THF. - Stop the reaction immediately upon consumption of starting material.
IMP-03 Product is dark-colored or contains baseline material on TLC.- Oxidative degradation of the amine product. - Formation of polymeric byproducts.[8]- Perform the reaction and work-up under an inert atmosphere (N₂ or Ar). - Treat the crude product solution with activated carbon.[8] - Ensure complete removal of metal catalysts by filtering through Celite.
SYN-01 Reaction is stalled or incomplete.- Catalyst poisoning or deactivation. - Insufficient hydrogen pressure or poor mixing.- Use a fresh batch of catalyst. - Ensure the reaction system is properly sealed and purged. - Increase hydrogen pressure or improve agitation.

Experimental Protocols

Protocol 1: Optimized Synthesis via Catalytic Hydrogenation

This protocol is designed to maximize the yield of the primary amine while minimizing secondary amine formation and defluorination.

Setup 1. Reactor Setup (Inert Atmosphere) Charge 2. Charge Reagents (Nitrile, Solvent, Catalyst) Setup->Charge Hydrogenation 3. Hydrogenation (H2 pressure, Temp, Stir) Charge->Hydrogenation Monitor 4. Monitor Progress (HPLC/TLC) Hydrogenation->Monitor Periodic Sampling Monitor->Hydrogenation Continue Reaction Workup 5. Workup (Filter, Concentrate) Monitor->Workup Reaction Complete Purify 6. Purification (Acid-Base Extraction) Workup->Purify

Fig 2: Workflow for the optimized synthesis protocol.

Materials:

  • 5-Fluoro-4-methyl-pyrimidine-2-carbonitrile

  • 5% Platinum on Carbon (Pt/C), 50% water-wet

  • Ammonia solution, 7N in Methanol

  • Hydrogen gas (H₂)

  • Celite®

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • 5M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suitable hydrogenation reactor, add 5-Fluoro-4-methyl-pyrimidine-2-carbonitrile (1.0 eq).

  • Under an inert atmosphere (Nitrogen or Argon), add the 7N ammonia in methanol solution (10-15 volumes).

  • Carefully add the 5% Pt/C catalyst (5-10 mol % loading).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to 50-60 psi.

  • Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by HPLC or TLC every 1-2 hours.

  • Once the starting material is consumed (typically 4-8 hours), stop the reaction and purge the reactor with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Proceed with purification as described in Protocol 2.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product from Protocol 1 in ethyl acetate (10 volumes).

  • Transfer the solution to a separatory funnel and add 1M HCl (10 volumes).

  • Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Extract the organic layer two more times with 1M HCl (5 volumes each). Combine all aqueous extracts.

  • Wash the combined aqueous layer with ethyl acetate (5 volumes) to remove any remaining non-basic impurities. Discard the organic wash.

  • Cool the aqueous layer in an ice bath and slowly add 5M NaOH with stirring until the pH is >12.

  • Extract the basic aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

References

  • Vertex AI Search, "Nitrile Reduction - Wordpress". Accessed March 7, 2026.
  • New Journal of Chemistry (RSC Publishing)
  • PMC, "Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method". Accessed March 7, 2026.
  • Google Patents, "WO2015071230A1 - Catalytic hydrogenation of nitriles". Accessed March 7, 2026.
  • ACS Publications, "Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method". Accessed March 7, 2026.
  • Arkat USA, "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine". Accessed March 7, 2026.
  • The Royal Society of Chemistry, "Electronic Supplementary Inform
  • Benchchem, "managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine". Accessed March 7, 2026.
  • Google Patents, "US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine". Accessed March 7, 2026.
  • ResearchGate, "(PDF)
  • ResearchGate, "Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... | Download Scientific Diagram". Accessed March 7, 2026.
  • Merck, "C-[4-(1-Fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride". Accessed March 7, 2026.
  • PrepChem.com, "Synthesis of 2-Fluoro-4-methylaniline". Accessed March 7, 2026.
  • RSC Publishing, "Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro". Accessed March 7, 2026.
  • Benchchem, "Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine". Accessed March 7, 2026.
  • MDPI, "Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Google Patents, "US4283254A - Methylamines purification by distillation and purge". Accessed March 7, 2026.
  • PMC, "Recent Advances in Pyrimidine-Based Drugs". Accessed March 7, 2026.
  • Beilstein Journals, "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenol
  • MDPI, "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity". Accessed March 7, 2026.
  • Arkat USA, "Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradi
  • ChemicalBook, "4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE CAS#: 698-29-3". Accessed March 7, 2026.
  • Springer, "One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition". Accessed March 7, 2026.
  • MDPI, "Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles". Accessed March 7, 2026.
  • Sigma-Aldrich, "5-Fluoro-2-methylpyrimidin-4-amine | 1416372-67-2". Accessed March 7, 2026.
  • PubMed, "Synthesis and conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU)". Accessed March 7, 2026.
  • Asian Journal of Chemistry, "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol". Accessed March 7, 2026.
  • MDPI, "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin". Accessed March 7, 2026.

Sources

Technical Support Center: Scale-Up Synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (also known as (5-fluoro-4-methylpyrimidin-2-yl)methanamine) from its corresponding 2-carbonitrile precursor.

Reducing a heteroaromatic nitrile to a primary amine while preserving a sensitive 5-fluoro substituent presents significant chemoselectivity and isolation challenges[1]. This hub provides validated protocols, mechanistic troubleshooting, and quantitative data to ensure a robust, self-validating scale-up process.

Visualizing the Synthetic Workflow

The selection of the reduction method is dictated by the target scale and available reactor engineering. Below are the two industry-standard pathways for this transformation.

G cluster_routes Scale-Up Reduction Pathways SM 5-Fluoro-4-methylpyrimidine- 2-carbonitrile Route1 Method A: Catalytic Hydrogenation Raney Ni, H2 (9 bar), NH3 SM->Route1 >10 kg Scale Route2 Method B: Chemical Reduction NaBH4, CoCl2, MeOH (0-20°C) SM->Route2 <10 kg Scale Product C-(5-Fluoro-4-methyl-pyrimidin-2-yl)- methylamine (Target) Route1->Product Yield: 85-90% Route2->Product Yield: 90-95%

Synthetic pathways for pyrimidine-2-carbonitrile reduction to methanamine.

Validated Scale-Up Protocols

To guarantee reproducibility, these protocols are designed as self-validating systems , meaning each critical step contains a visual or analytical checkpoint to confirm causality and progress before proceeding.

Method A: Cobalt Boride Catalyzed Chemical Reduction (Recommended for <10 kg Scale)

This method utilizes the in situ generation of a cobalt boride (Co₂B) catalyst, which provides exceptional chemoselectivity, completely avoiding the cleavage of the C-F bond[2].

  • Catalyst Preparation & Complexation: In a glass-lined reactor, dissolve 5-fluoro-4-methylpyrimidine-2-carbonitrile (1.0 eq) and CoCl₂·6H₂O (0.1 eq) in methanol (10 volumes).

    • Validation Checkpoint: The solution must be a clear pink/purple, indicating fully dissolved Co(II) salts.

  • Borohydride Addition: Cool the jacketed reactor to 0°C. Add NaBH₄ (3.0 eq) portion-wise over 2–3 hours, maintaining the internal temperature below 20°C.

    • Causality: NaBH₄ first reduces Co(II) to Co₂B, which then acts as a heterogeneous catalyst to coordinate the nitrile and facilitate hydride transfer.

    • Validation Checkpoint: Immediate evolution of H₂ gas and the formation of a jet-black suspension (Co₂B). The reaction is complete when gas evolution ceases and TLC/HPLC shows total consumption of the nitrile.

  • Quench & Dissolution: Carefully quench the reaction by adding 3M HCl dropwise until the pH reaches < 2.0.

    • Validation Checkpoint: The black Co₂B precipitate will completely dissolve into a clear, slightly pink aqueous solution, confirming the destruction of excess hydride and the solubilization of cobalt.

  • Isolation via Salt Formation: Wash the acidic aqueous layer with Ethyl Acetate (3x) to remove non-basic impurities. Basify the aqueous layer to pH 12 with 5M NaOH, extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate. Dissolve the crude free base in Methyl tert-butyl ether (MTBE) and add 4M HCl in dioxane to precipitate the product. Filter and dry.

Method B: Raney Nickel Catalytic Hydrogenation (Recommended for >10 kg Scale)

For massive scale-up, chemical hydrides become economically and operationally prohibitive. Raney Nickel is utilized instead of Palladium to prevent hydrodefluorination[3].

  • Reactor Charging: Charge a high-pressure Hastelloy reactor with the nitrile (1.0 eq), 7N methanolic ammonia (10 volumes), and an aqueous slurry of washed Raney Nickel (20 wt%).

    • Causality: The massive excess of ammonia is strictly required to trap the reactive imine intermediate, preventing it from reacting with the newly formed primary amine.

  • Hydrogenation: Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 9 bar with H₂ gas and stir vigorously at 20–25°C for 12 hours.

    • Validation Checkpoint: Monitor the mass flow controller for H₂ uptake. The reaction is complete when the pressure stabilizes and hydrogen consumption flatlines.

  • Filtration & Isolation: Vent the reactor and purge thoroughly with N₂. Filter the catalyst through a tightly packed Celite pad under a strict N₂ atmosphere (Raney Ni is highly pyrophoric). Concentrate the filtrate, dissolve the residue in MTBE, and bubble anhydrous HCl gas to precipitate the hydrochloride salt.

Quantitative Process Comparison

ParameterMethod A (NaBH₄ / CoCl₂)Method B (Raney Ni / H₂ / NH₃)
Typical Isolated Yield 90–95%85–90%
Purity (HPLC) >98%>96%
Defluorination Risk Zero (Highly chemoselective)Low to Moderate (Temperature dependent)
Dimer Impurity Levels < 1.0%2.0–4.0%
Scalability Limit ~10 kg (Exotherm/gas evolution limits)>100 kg (Standard pressure vessel limits)
Exotherm Control Difficult (Requires slow, controlled addition)Easy (Controlled by H₂ pressure and jacket)

Troubleshooting Guides & FAQs

Q1: I attempted to reduce the nitrile using Pd/C and H₂ gas, but my LC-MS shows a massive loss of the fluorine atom. Why did this happen, and how do I prevent it?

A1: You are observing hydrodefluorination . Palladium is highly prone to inserting itself into the C-F bond via oxidative addition, particularly on electron-deficient heteroaromatic rings like pyrimidines[4]. Under a hydrogen atmosphere, this leads to rapid reductive cleavage of the fluorine atom.

  • Resolution: Never use Palladium-based catalysts for fluoropyrimidines unless specifically engineered with poisoning agents. Switch to the CoCl₂/NaBH₄ method (Method A) or use Raney Nickel (Method B), both of which operate via mechanisms that do not readily activate C-F sigma bonds.

Q2: My GC/MS shows a large impurity with nearly double the mass of the desired product. What is this, and how do I eliminate it?

A2: This is a secondary amine dimer . During the reduction of a nitrile, the first intermediate formed is a highly reactive imine. If the desired primary amine product reacts with this imine intermediate before it can be further reduced, they condense to form a secondary amine dimer[3].

G Nitrile Nitrile Starting Material Imine Reactive Imine Intermediate Nitrile->Imine Reduction Primary Primary Amine (Desired Product) Imine->Primary Reduction Secondary Secondary Amine (Dimer Impurity) Imine->Secondary + Primary Amine (Condensation) Ammonia Excess NH3 (Equilibrium Shift) Ammonia->Imine Suppresses Dimerization

Mechanism of secondary amine dimer impurity formation and suppression by ammonia.

  • Resolution: If using Method B, ensure you are using a vast excess of ammonia (e.g., 7N methanolic ammonia). The high concentration of NH₃ forces the equilibrium of the condensation reaction backward, trapping the intermediate as the primary imine until it is fully reduced.

Q3: The NaBH₄/CoCl₂ reaction (Method A) is generating a massive exotherm and foaming violently. How do I control this on a 5-liter scale?

A3: The foaming and exotherm are caused by the rapid hydrolysis of NaBH₄ by methanol, a side reaction that is violently catalyzed by the in situ generated Co₂B[2]. For every mole of NaBH₄ hydrolyzed, 4 moles of hydrogen gas are released.

  • Resolution: Do not dump the NaBH₄ into the reactor. You must use a solids-addition funnel to add the NaBH₄ in small portions over 2 to 3 hours. Ensure your reactor has adequate headspace (minimum 40% empty volume) and that the condenser is set to -5°C to prevent solvent loss during the vigorous H₂ outgassing.

Q4: I have successfully reduced the nitrile, but I am losing over 50% of my product during the aqueous workup. Why is the yield so low?

A4: C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is a highly polar, low-molecular-weight primary amine. In its free base form, it exhibits massive water solubility and will partition poorly into standard organic solvents (like EtOAc or DCM) during a standard aqueous extraction.

  • Resolution: Stop attempting to isolate the free base as an oil. You must isolate the product as a hydrochloride salt. After basifying the aqueous layer to pH 12, extract with DCM (which is better for polar amines than EtOAc), dry the organic layer, and immediately treat it with HCl in dioxane. The HCl salt of the product will crash out of the organic solvent as a highly pure, easily filterable solid, drastically improving your isolated yield.

References

  • Khurana, J. M., et al. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." ResearchGate. Available at: [Link]

  • "WO2018020249A1 - New compound and process." Google Patents.
  • Sabater, S., et al. "Hydrodefluorination of carbon–fluorine bonds by the synergistic action of a ruthenium–palladium catalyst." ResearchGate. Available at: [Link]

Sources

deprotection strategies for C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Derivatives

Welcome to the technical support center for synthetic strategies involving C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the crucial step of amine deprotection with this specific heterocyclic scaffold. The unique electronic properties of the fluoropyrimidine ring present distinct challenges and opportunities that require carefully considered experimental design. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your synthetic campaigns.

Section 1: Strategic Considerations & FAQs

This section addresses common questions and strategic decisions you'll face when working with protected C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine derivatives.

Q1: Which amine protecting group is best suited for this pyrimidine scaffold?

The optimal choice depends heavily on the overall synthetic route and the stability of other functional groups in your molecule. The two most common and effective protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[1]

  • Boc Group (Acid-Labile): Excellent choice for general purposes. It is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[2][3] Its removal is typically straightforward using strong acids.

  • Cbz Group (Hydrogenolysis/Acid-Labile): A versatile option, especially when acid-sensitive functional groups (e.g., tert-butyl esters, acetals) are present elsewhere in the molecule.[4] The primary deprotection method is catalytic hydrogenolysis, which proceeds under neutral conditions.[5] This creates an "orthogonal" protection strategy, allowing for selective deprotection without affecting acid-labile groups.[1][6]

Q2: Why does the pyrimidine ring complicate deprotection reactions?

The two nitrogen atoms in the pyrimidine ring are basic and can act as ligands. This has two main consequences:

  • For Acid-Mediated Deprotection (e.g., Boc removal): The ring nitrogens will be protonated by the acid. This means you must use a stoichiometric excess of acid to ensure enough is available to catalyze the cleavage of the protecting group.[7]

  • For Catalytic Hydrogenolysis (e.g., Cbz/Bn removal): The lone pairs on the pyrimidine nitrogens can coordinate strongly to the surface of palladium catalysts.[8][9] This can lead to catalyst inhibition or "poisoning," slowing down or completely halting the deprotection reaction.[9] Interestingly, while N-benzyl groups attached directly to heterocycles are notoriously difficult to remove via hydrogenolysis, N-Cbz protected amines on a pyrimidine scaffold are deprotected efficiently.[8]

Q3: How can I monitor the progress of my deprotection reaction effectively?

Consistent monitoring is key to avoiding incomplete reactions or over-exposure to harsh conditions.

  • Thin Layer Chromatography (TLC): This is the most common and rapid method. The deprotected amine product will have a significantly different Rf value (typically much lower, or baseline) than the protected starting material. Staining the TLC plate with a ninhydrin solution is highly recommended, as it develops a characteristic purple or yellow color with the newly formed free amine, making it easy to visualize the product even at low concentrations.[10]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For more complex reaction mixtures or for quantitative analysis, LC-MS is ideal. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Section 2: Troubleshooting Guide

Encountering an issue? This section provides a systematic approach to diagnosing and solving common problems during the deprotection of your C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine derivative.

Scenario A: Incomplete Boc Deprotection

Problem: TLC/LC-MS analysis shows significant amounts of starting material remaining after the standard reaction time (1-2 hours).

Potential Cause Explanation & Solution
1. Insufficient Acid The pyrimidine ring acts as an acid scavenger. If you only use a catalytic amount of acid, it may be fully consumed by protonating the ring before it can effectively cleave the Boc group. The cleavage reaction itself has a second-order dependence on acid concentration, making this a critical parameter.[7] Solution: Increase the concentration of Trifluoroacetic Acid (TFA). If using 20% TFA in Dichloromethane (DCM), try increasing to 50% or even neat TFA for stubborn substrates.[7] Alternatively, switch to a different acid system, such as 4M HCl in 1,4-dioxane, which is often very effective.[7][10]
2. Low Temperature / Short Reaction Time Deprotection is a kinetic process. While many reactions are complete within an hour at room temperature, sterically hindered substrates or less reactive systems may require more energy or time.[7] Solution: First, extend the reaction time, monitoring every few hours. If the reaction is still sluggish, consider gently warming the mixture to 30-40°C. Be cautious if other temperature-sensitive groups are present.[10]
3. Poor Solubility If the protected substrate is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient as it can only occur at the surface of the solid.[7] Solution: Ensure your starting material is fully soluble in the chosen solvent (e.g., DCM). If solubility is an issue, you may need to explore alternative solvent systems, although DCM is standard for TFA-based deprotections.
Scenario B: Issues with Cbz Deprotection via Hydrogenolysis

Problem: The hydrogenolysis reaction is extremely slow or has stalled completely, even with a fresh catalyst.

Potential Cause Explanation & Solution
1. Catalyst Poisoning This is the most likely cause. The pyrimidine nitrogens are coordinating to the palladium surface, blocking the active sites required for hydrogenolysis.[8] The efficiency of the catalyst is severely diminished. Solution A (Recommended): Add an acidic co-catalyst. Research has shown that using a solid acid like niobic acid-on-carbon (Nb₂O₅/C) in conjunction with Pd/C can dramatically accelerate the deprotection of Cbz groups on pyrimidine-containing molecules. The acid protonates the pyrimidine, preventing it from binding to the palladium.[8][9] Solution B: Increase catalyst loading. Try increasing the Pd/C loading from the typical 10 mol% to 20-30 mol%. This provides more active sites to overcome the inhibition. Solution C: Switch to Transfer Hydrogenolysis. Instead of H₂ gas, use a hydrogen donor like ammonium formate or formic acid with Pd/C.[11][12] This can sometimes be more effective for challenging substrates.
2. Inactive Catalyst or Poor H₂ Access The catalyst may be old or inactive, or the system may not have been properly purged of air, preventing hydrogen from reaching the catalyst surface.[13] Solution: Always use a fresh, high-quality catalyst. Ensure the reaction flask is thoroughly purged by evacuating under vacuum and back-filling with hydrogen gas (or an inert gas like argon before introducing hydrogen) at least three times.[13] Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.
3. Presence of Other Reducible Groups If your molecule contains other functional groups that can be reduced under these conditions (e.g., alkynes, azides, nitro groups), they will compete for the catalyst and hydrogen, potentially slowing the desired deprotection. Solution: If orthogonal deprotection is required, consider an alternative Cbz cleavage method. Strong acids like HBr in acetic acid can cleave the Cbz group, though this is a harsh method that may not be compatible with other functionalities.[14]

Section 3: Standard Experimental Protocols

These protocols are provided as a reliable starting point for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.

Protocol 1: Boc Deprotection using TFA/DCM

This is the standard procedure for removing a Boc protecting group under acidic conditions.[7][10]

Workflow Diagram: Boc Deprotection

sub 1. Dissolve Substrate in DCM cool 2. Cool to 0 °C (Ice Bath) sub->cool add_tfa 3. Add TFA (e.g., 50% v/v) cool->add_tfa react 4. Stir at RT (1-2 h) add_tfa->react monitor 5. Monitor by TLC/LC-MS react->monitor concentrate 6. Concentrate in vacuo monitor->concentrate workup 7. Basic Workup or Direct Use concentrate->workup

A standard workflow for acid-mediated Boc deprotection.

Methodology:

  • Dissolve the Boc-protected C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine derivative (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of DCM:TFA is a robust starting point.[10]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction's progress by TLC (staining with ninhydrin) or LC-MS until all starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To remove residual TFA, add toluene to the residue and evaporate again. Repeat this step two more times.[7]

  • The resulting product is the trifluoroacetate salt of the amine, which can often be used directly in the next step or neutralized by dissolving in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of a Cbz group using hydrogen gas and a palladium catalyst.[4][13]

Methodology:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate (0.05-0.1 M).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol % Pd relative to the substrate).

  • Seal the flask with a septum. Connect the flask to a vacuum line and carefully evacuate the atmosphere.

  • Backfill the flask with hydrogen gas from a balloon.

  • Repeat the vacuum/hydrogen cycle three times to ensure the atmosphere is fully exchanged.[13]

  • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon) for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS. The reaction is often accompanied by the evolution of CO₂ gas.[5]

  • Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The only byproducts are toluene and CO₂, making this a very clean reaction.[4]

Section 4: Data Summary Table

This table summarizes typical conditions for the deprotection strategies discussed.

Protecting GroupReagent SystemSolventTemp.TimeKey Considerations
Boc 20-50% TFADCM0°C to RT1-4 hRobust and fast. Product is a TFA salt. Requires excess acid for pyrimidine substrates.[7]
Boc 4M HCl1,4-DioxaneRT0.5-2 hOften faster than TFA. Product precipitates as HCl salt, which can be isolated by filtration.[7][10]
Cbz H₂ (1 atm), 10% Pd/CMeOH or EtOHRT2-16 hVery clean; byproducts are volatile. Prone to catalyst poisoning by the pyrimidine ring.[8][9]
Cbz Ammonium Formate, 10% Pd/CMeOHRT to 60°C1-4 hGood alternative to H₂ gas (transfer hydrogenation). Safer for labs not equipped for hydrogenation.[12]

Section 5: Advanced Concepts - Orthogonal Strategies

In complex syntheses, you may need to deprotect one amine in the presence of another. This requires an orthogonal strategy, where protecting groups are chosen so they can be removed by completely different mechanisms.[6]

Decision Tree for Orthogonal Deprotection

start Need to deprotect one amine in the presence of another? protect Protect one amine with Boc Protect the other with Cbz start->protect choice Which amine to deprotect first? protect->choice deprotect_boc Use Acid (TFA or HCl) Cbz group remains intact. choice->deprotect_boc Deprotect Boc-amine deprotect_cbz Use Hydrogenolysis (H₂/PdC) Boc group remains intact. choice->deprotect_cbz Deprotect Cbz-amine

Orthogonal strategy using Boc and Cbz protecting groups.

By protecting one amine as a Boc-carbamate and another as a Cbz-carbamate, you gain full control. You can cleave the Boc group with acid while the Cbz group is unaffected, or you can remove the Cbz group via hydrogenation while the Boc group remains perfectly stable.[1] This is a cornerstone of modern complex molecule synthesis.

References

  • Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2193–2201. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Wuts, P. G. M. (2001). Protection of Functional Groups. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]

  • Various Authors (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Tetrahedron Letters, 28(45), 5555-5558. [Link]

  • Reddit r/Chempros (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Organic Process Research & Development (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Org. Process Res. Dev., 17, 221−230. [Link]

  • Perio, B., et al. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Synthetic Communications, 31(13), 1979-1985. [Link]

  • Total Synthesis (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Anonymous (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Li, J., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(7), 522-526. [Link]

  • Varma, R. S., & Liesen, P. J. (2009). Deprotection of N-BOC compounds.
  • J&K Scientific LLC (2021). BOC Protection and Deprotection. [Link]

Sources

Technical Support Center: Analytical Method Development for C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals engaged in the analytical method development for impure C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine samples. It is designed to offer practical, field-proven insights and troubleshooting strategies to navigate the complexities of impurity profiling for this specific active pharmaceutical ingredient (API).

I. Foundational Principles: Understanding the Analyte and Potential Impurities

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, as a fluorinated pyrimidine derivative, presents a unique set of analytical challenges. The presence of the fluorine atom can influence the molecule's polarity, chromatographic retention, and potential degradation pathways.[1][2] A thorough understanding of the synthetic route is paramount, as impurities often originate from starting materials, by-products, intermediates, or degradation products.[3][4][5]

Common Sources of Impurities:

  • Synthesis-Related: Unreacted starting materials, intermediates, and by-products from side reactions.[3][4][5] For pyrimidine derivatives, this can include regioisomers or products of incomplete reactions.[6]

  • Degradation-Related: The molecule may be susceptible to hydrolysis (acidic, basic), oxidation, photolysis, and thermal stress.[7][8] The fluorine substituent can, in some cases, be susceptible to displacement.[2]

  • Reagents and Solvents: Impurities can be introduced from the reagents and solvents used during synthesis and purification.[3]

II. Troubleshooting Common Analytical Challenges

This section addresses specific issues frequently encountered during the analysis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine and its impurities.

A. High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the cornerstone technique for impurity profiling of non-volatile organic compounds.[3]

Question 1: I am observing poor peak shape (tailing or fronting) for the main API peak and its impurities. What are the likely causes and solutions?

Answer: Poor peak shape is a common issue, often stemming from secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Causality: The basic amine function in C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. The fluorinated pyrimidine ring may also exhibit unique interactions.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the amine to ensure it is consistently in its ionized or unionized form. For basic compounds, a lower pH (e.g., 2.5-3.5) is often beneficial.

    • Use of an Ion-Pairing Reagent: If pH adjustment is insufficient, consider adding an ion-pairing reagent like sodium-1-hexane sulfonate to the mobile phase.[9]

    • Column Selection:

      • Utilize a column with end-capping to minimize silanol interactions.

      • Consider a C8 or a pentafluorophenyl (PFP) column, which can offer different selectivity for fluorinated compounds.[10]

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.

Question 2: I am unable to achieve adequate separation between the API and a closely eluting impurity. How can I improve the resolution?

Answer: Improving resolution requires a systematic approach to manipulating chromatographic selectivity.

  • Causality: Co-elution occurs when the relative affinities of two compounds for the stationary and mobile phases are too similar under the current conditions.

  • Troubleshooting Workflow:

G start Initial Observation: Poor Resolution step1 Modify Mobile Phase Gradient start->step1 Decrease gradient slope step2 Change Organic Modifier step1->step2 If no improvement step3 Adjust Mobile Phase pH step2->step3 Try Methanol vs. Acetonitrile step4 Screen Different Columns step3->step4 If still co-eluting end Resolution Achieved step4->end Evaluate C18, C8, PFP, etc.

A systematic approach to improving chromatographic resolution.

  • Detailed Steps:

    • Gradient Optimization: Decrease the steepness of the gradient. A shallower gradient increases the run time but provides more opportunity for separation.[11]

    • Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to their different solvent properties.

    • pH Adjustment: As mentioned, altering the pH can change the ionization state of the API and impurities, impacting their retention and potentially improving separation.[11]

    • Column Screening: If mobile phase optimization fails, a different stationary phase chemistry is necessary. A PFP column is often a good alternative for aromatic and fluorinated compounds.

B. Impurity Identification and Characterization

Question 3: I have detected several unknown impurity peaks. What is the most effective strategy for their identification?

Answer: A combination of chromatographic and spectroscopic techniques is essential for the structural elucidation of unknown impurities.[12][13]

  • Recommended Workflow:

G start Unknown Impurity Detected lcms LC-MS Analysis start->lcms Initial step forced_degradation Forced Degradation Studies lcms->forced_degradation Provides molecular weight & fragmentation nmr Isolation and NMR forced_degradation->nmr Generates potential impurities end Structure Elucidated nmr->end Confirms structure

Workflow for the identification of unknown impurities.

  • Step-by-Step Protocol:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first and most crucial step. It provides the molecular weight of the impurity and, with tandem MS (MS/MS), valuable fragmentation data that can help in proposing a structure.[13][14]

    • Forced Degradation Studies: Subject the API to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines.[7][8] This can help to generate degradation products in higher concentrations, aiding their identification and confirming degradation pathways.[15] The goal is to achieve 5-20% degradation.[8][16]

    • Isolation and Nuclear Magnetic Resonance (NMR): If the impurity is present at a significant level (typically >0.1% as per ICH guidelines), isolation via preparative HPLC followed by NMR spectroscopy is often required for unambiguous structure confirmation.[4][5]

III. Experimental Protocols

A. Protocol for Forced Degradation Studies

Objective: To generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.

Materials:

  • C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% H2O2. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid API in an oven at a high temperature (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose the solid API and a solution of the API to a light source with a specific illumination (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method.

B. General HPLC Method Starting Conditions

This protocol provides a robust starting point for method development.

ParameterRecommended Condition
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength of maximum absorbance (e.g., 225 nm or 254 nm)
Injection Volume 10 µL

IV. Frequently Asked Questions (FAQs)

Q1: My baseline is noisy. What can I do to improve it?

  • A: A noisy baseline can be caused by several factors. Ensure your mobile phase is properly degassed. Check for leaks in the HPLC system. A contaminated guard column or analytical column can also contribute to noise; try flushing or replacing them.

Q2: I'm seeing carryover from one injection to the next. How can I prevent this?

  • A: Carryover is often due to the analyte adsorbing to parts of the injection system. Increase the needle wash volume and use a stronger wash solvent (e.g., a higher percentage of organic solvent).

Q3: Do I need to validate my analytical method?

  • A: Yes, for use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[17][18][19] This includes demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[17][18]

Q4: What is the typical reporting threshold for impurities?

  • A: According to ICH guidelines, impurities present at or above 0.10% should be identified and characterized.[4][5]

Q5: Can I use Gas Chromatography (GC) for impurity analysis of this compound?

  • A: GC is typically used for volatile impurities and residual solvents.[3] Given the structure of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, it is likely not volatile enough for direct GC analysis without derivatization. HPLC is the more appropriate technique for non-volatile organic impurities.

V. References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative - Jetir.Org. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]

  • ICH Q2 Analytical Method Validation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Isolation and Identification of API Impurities - Labinsights. [Link]

  • Forced Degradation Studies - SciSpace. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients - W.R. Grace. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation – A Review - Biomedical Journal of. [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. [Link]

  • Fluorinated mechanism-based inhibitors: common themes and recent developments. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. [Link]

  • Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatography-Mass Spectrometry - IJIRT. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC. [Link]

  • (PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry - ResearchGate. [Link]

Sources

Validation & Comparative

Advanced Comparison Guide: C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a cornerstone in modern drug discovery, particularly in the design of kinase inhibitors and central nervous system (CNS) agents. However, the exact substitution pattern on the pyrimidine ring dictates the molecule's pharmacokinetic (PK) profile, target affinity, and metabolic stability. This guide provides an in-depth, objective comparison of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (CAS: 1545825-32-8) against other foundational pyrimidine intermediates. By analyzing the synergistic causality of its 5-fluoro and 4-methyl substitutions, we will demonstrate how this specific building block optimizes both physicochemical properties and target engagement.

Structural Rationale: The Synergistic Effect of Fluoro and Methyl Substitutions

In rational drug design, every atom must serve a purpose. Replacing a simple 2-(aminomethyl)pyrimidine with its 5-fluoro-4-methyl analog is not a trivial structural tweak; it fundamentally alters the electronic and steric landscape of the molecule [1].

The Causality of the 5-Fluoro Substitution

Fluorine is the most electronegative element, and its incorporation into the pyrimidine ring exerts a strong inductive electron-withdrawing effect (-I effect).

  • pKa Modulation: The -I effect pulls electron density away from the pyrimidine ring nitrogens, significantly lowering their pKa. This reduces the basicity of the core, which prevents unwanted protonation at physiological pH, thereby enhancing passive membrane permeability and reducing hERG liabilities [1, 2].

  • Metabolic Shielding: The strong C-F bond (approx. 485 kJ/mol) blocks cytochrome P450-mediated oxidative metabolism at the 5-position, a common "soft spot" in unsubstituted pyrimidines [2].

The Causality of the 4-Methyl Substitution

While fluorine handles the electronics, the 4-methyl group dictates the steric conformation.

  • Kinase Hinge Binding & Gatekeeper Interaction: When the pyrimidine core acts as a hydrogen bond acceptor in a kinase hinge region, the 4-methyl group projects into the adjacent hydrophobic pocket. This often interacts favorably with gatekeeper residues (e.g., Valine or Threonine), enhancing selectivity[3, 4].

  • Conformational Locking: The steric bulk of the methyl group restricts the free rotation of the adjacent 2-methylamine linker. This "locks" the molecule into a bioactive conformation, reducing the entropic penalty upon target binding [4].

G A C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine B 5-Fluoro Substitution A->B C 4-Methyl Substitution A->C D 2-Methylamine Linker A->D E Lowers pKa & Blocks Oxidation B->E Inductive Effect F Steric Bulk & Gatekeeper Binding C->F Hydrophobic Interaction G Vector for DFG-Pocket Extension D->G Amide/Urea Coupling

Caption: Logical relationship of structural modifications in C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

Quantitative Comparison of Pyrimidine Intermediates

To objectively evaluate performance, we must compare C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine against its structural predecessors. The table below summarizes the representative physicochemical shifts induced by these substitutions.

IntermediateStructure FeaturesEst. LogPPyrimidine pKaAmine pKaMetabolic Stability (HLM

)
2-(Aminomethyl)pyrimidine Base scaffold~0.1~2.5~9.0Low (< 15 min)
(5-Fluoropyrimidin-2-yl)methanamine Fluorine only~0.5~1.0~8.5Moderate (~30 min)
(4-Methylpyrimidin-2-yl)methanamine Methyl only~0.6~2.8~9.1Low (~20 min)
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Fluoro + Methyl~1.1 ~1.2 ~8.6 High (> 60 min)

Data Interpretation: The combination of both groups yields a "Goldilocks" profile. The lipophilicity (LogP) is increased just enough to improve cellular penetration without causing aggregation. The pyrimidine pKa is suppressed by the fluorine, while the metabolic half-life in human liver microsomes (HLM) is vastly extended due to the dual blocking of the 4- and 5-positions.

Standardized Experimental Protocol: Amide Coupling Workflow

To integrate C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine into a larger drug scaffold (e.g., attaching it to a warhead targeting the DFG-out conformation), a robust amide coupling protocol is required. The following methodology is designed as a self-validating system , ensuring quality control at every step.

Materials Required:
  • C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (CAS: 1545825-32-8)

  • Target Carboxylic Acid Core

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:
  • Pre-Activation of the Acid:

    • Action: Dissolve 1.0 eq of the carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Self-Validation: Monitor by LC-MS. Proceed only when the mass of the starting acid disappears and the activated ester intermediate[M+HATU]+ is observed.

  • Nucleophilic Addition:

    • Action: Add 1.1 eq of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine dropwise to the activated mixture.

    • Causality: The slightly lowered pKa of the primary amine (due to the distant fluorine) makes it a slightly less aggressive nucleophile than an aliphatic amine, hence the need for highly efficient HATU activation rather than standard EDC/NHS.

  • Reaction Monitoring:

    • Action: Stir the reaction at room temperature for 2-4 hours.

    • Self-Validation: Perform an LC-MS check. The reaction is complete when >95% conversion to the desired product mass[M+H]+ is achieved.

  • Workup & Extraction:

    • Action: Quench the reaction with saturated aqueous

      
      . Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous 
      
      
      
      .
  • Purification & Final Validation:

    • Action: Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient).

    • Self-Validation: Confirm structure via

      
       NMR. Look for the disappearance of the primary amine protons (
      
      
      
      2.0 ppm) and the appearance of a distinct amide NH triplet (
      
      
      8.0-8.5 ppm), confirming successful coupling.

Synthesis S1 Step 1: Acid Activation (Acid + HATU + DIPEA) S2 Step 2: LC-MS Check (Verify Activated Ester) S1->S2 S3 Step 3: Amine Addition (Add Pyrimidine Intermediate) S2->S3 S4 Step 4: Reaction & Workup (RT, 2-4h, EtOAc Extraction) S3->S4 S5 Step 5: Validation (NMR: Amide NH ~8.2 ppm) S4->S5

Caption: Self-validating experimental workflow for amide coupling with the pyrimidine intermediate.

Conclusion

When compared to its simpler analogs, C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is far superior for advanced medicinal chemistry applications. The strategic placement of the fluorine atom provides essential metabolic shielding and basicity modulation, while the methyl group offers critical steric guidance for kinase hinge binding. By utilizing this specific intermediate, researchers can bypass early-stage pharmacokinetic bottlenecks and focus on optimizing target affinity.

References

  • Shah, P., et al. "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal, 2024. Available at:[Link]

  • National Institutes of Health (NIH). "Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT." PMC, 2021. Available at:[Link]

  • National Institutes of Health (NIH). "Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose." PMC, 2022. Available at:[Link]

structure-activity relationship (SAR) studies of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (also known as (5-Fluoro-4-methylpyrimidin-2-yl)methanamine ) and its analogs.[1] It is designed for medicinal chemists and drug developers evaluating this scaffold for kinase inhibition (e.g., CDK, Syk, MET) or as a bioisostere in fragment-based drug design (FBDD).

Executive Summary: The "Privileged" Pyrimidine Scaffold

The 2-(aminomethyl)-5-fluoro-4-methylpyrimidine core is a high-value pharmacophore often utilized to optimize potency, metabolic stability, and selectivity in small molecule inhibitors.[1] It serves as a critical intermediate in the synthesis of blockbuster kinase inhibitors (e.g., Abemaciclib analogs) and is a bioisostere for the 2-picolylamine moiety found in P-CABs (e.g., Vonoprazan).

Key Value Proposition:

  • Metabolic Blocking: The 5-Fluoro substituent blocks the metabolically vulnerable 5-position, preventing oxidative debromination or hydroxylation common in unsubstituted pyrimidines.[1]

  • Electronic Tuning: The fluorine atom lowers the pKa of the pyrimidine ring nitrogens, reducing non-specific binding and improving membrane permeability compared to non-fluorinated analogs.

  • Conformational Control: The 4-Methyl group introduces steric bulk that can lock the biaryl conformation when coupled to other aromatic systems, enhancing selectivity for ATP-binding pockets.

Comparative Analysis: Scaffold Performance

This section compares the 5-Fluoro-4-Methyl variant against standard alternatives (Unsubstituted, Pyridine-based, and Regioisomers) to justify its selection in a library.[1]

Table 1: Physicochemical & SAR Profile Comparison
Feature5-Fluoro-4-Methyl-Pyrimidine (Target)Unsubstituted Pyrimidine (Alternative A)2-Picolylamine (Pyridine) (Alternative B)[1]Scientific Rationale
Metabolic Stability (t½) High LowMedium5-F blocks CYP-mediated oxidation; Pyridine is more prone to N-oxidation.[1]
Lipophilicity (cLogP) ~0.8 - 1.2 ~0.4~0.6Methyl + Fluoro increases lipophilicity, aiding cell penetration.
Basicity (pKa) ~3.5 (Ring N) ~4.5~5.2Lower pKa reduces lysosomal trapping and improves oral bioavailability.
H-Bond Capability Acceptor (Weak) Acceptor (Strong)Acceptor (Medium)Fluorine withdraws density, modulating the H-bond acceptor strength of ring nitrogens.
Selectivity Potential High LowMedium4-Me provides a "selectivity filter" via steric clash in off-target kinases.[1]

Analyst Insight: Choose the 5-Fluoro-4-Methyl scaffold when your lead series suffers from rapid metabolic clearance at the 5-position or when you need to desolvate the core to improve hydrophobic interactions within a kinase hinge region.[1]

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is driven by three distinct vectors: the Electronic Vector (C5), the Steric Vector (C4), and the Linker Vector (C2-methylamine).

3.1 The 5-Fluoro Effect (Electronic Vector)
  • Mechanism: Fluorine is highly electronegative, pulling electron density from the pyrimidine ring.

  • Impact: This reduces the electron density on the ring nitrogens, making them poorer H-bond acceptors but also less likely to be protonated at physiological pH.[1] This is critical for drugs targeting the ATP-binding site, where the neutral form is often required for hydrophobic pocket entry.

  • Causality: In CDK4/6 inhibitors (like Abemaciclib analogs), the 5-F atom fills a small hydrophobic pocket and prevents metabolic attack.

3.2 The 4-Methyl Effect (Steric Vector)
  • Mechanism: The methyl group at C4 adds lipophilicity and steric bulk.[1]

  • Impact: It restricts the rotation of the pyrimidine ring relative to the connected scaffold (e.g., a benzimidazole or aminopyrazole).

  • Causality: This "conformational lock" forces the molecule into a bioactive conformation, reducing the entropic penalty of binding.

3.3 The Methylamine Linker
  • Comparison: Unlike a direct aniline linkage (-NH-), the methylamine linker (-CH2-NH-) introduces a "hinge" with sp3 character.[1]

  • Application: This flexibility allows the pyrimidine "warhead" to reach deeper pockets or adopt a T-shaped pi-stacking interaction that rigid aniline linkers cannot achieve.

Visualization: SAR Logic & Synthesis Pathway

The following diagram illustrates the SAR logic flow and a validated synthetic pathway for generating this scaffold.

SAR_Study Start Precursor: 2-Chloro-5-fluoro-4-methylpyrimidine Reaction Reaction: Zn(CN)2 / Pd Catalyst (Cyanation) Start->Reaction Intermediate Intermediate: 2-Cyano-5-fluoro-4-methylpyrimidine Reaction->Intermediate Reduction Reduction: Raney Ni / H2 or LAH Intermediate->Reduction Product Target Scaffold: (5-Fluoro-4-methylpyrimidin-2-yl)methanamine Reduction->Product SAR_5F 5-Fluoro (C5): Blocks Metabolism Modulates pKa Product->SAR_5F SAR Site 1 SAR_4Me 4-Methyl (C4): Steric Lock Lipophilicity Product->SAR_4Me SAR Site 2 SAR_Linker Methylamine (C2): Flexible Hinge Sp3 Character Product->SAR_Linker SAR Site 3

Figure 1: Synthetic workflow and key SAR vectors for the 5-Fluoro-4-methyl-pyrimidin-2-yl-methylamine scaffold.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, LC-MS confirmation).

Protocol A: Synthesis of (5-Fluoro-4-methylpyrimidin-2-yl)methanamine

Targeting the primary amine intermediate for library generation.[1]

  • Cyanation (Precursor Prep):

    • Reagents: 2-Chloro-5-fluoro-4-methylpyrimidine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF (anhydrous).

    • Procedure: Degas DMF with N₂ for 30 min. Add reagents. Heat to 100°C for 4 hours under N₂ atmosphere.[1]

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[2]6) should disappear, and the nitrile product (Rf ~0.4) should appear.[3]

    • Workup: Cool, dilute with water, extract with EtOAc. Wash with brine.[1]

  • Reduction (Target Synthesis):

    • Reagents: 2-Cyano-5-fluoro-4-methylpyrimidine (from step 1), Raney Nickel (catalytic), Methanol, NH₃ (aq).

    • Procedure: Hydrogenate at 40-50 psi H₂ pressure at RT for 12 hours.

    • Critical Control: Use ammonia in methanol to prevent the formation of secondary amine dimers.[1]

    • Validation: LC-MS should show a clean peak for [M+H]+ = 142.1.[1]

    • Purification: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[1] Convert to HCl salt for stability.

Protocol B: Competitive Binding Assay (Kinase Selectivity)

Validating the scaffold's affinity using a generic CDK4/6 model.

  • Setup: Use a FRET-based LanthaScreen™ Eu Kinase Binding Assay.

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.[1]

  • Procedure:

    • Incubate Kinase (5 nM), Eu-Antibody (2 nM), and Tracer (10-100 nM) with varying concentrations of the Target Scaffold vs. Non-fluorinated Control .

    • Incubate for 1 hour at Room Temperature.

  • Readout: Measure TR-FRET ratio (665 nm / 615 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound].

    • Expectation: The 5-Fluoro analog should show comparable IC50 to the control but with superior metabolic stability (tested separately in microsomes).

References
  • Vertex Pharmaceuticals. (2011). Aminopyrimidines as Syk Inhibitors. WO2011075515A1.[1] Link

  • Eli Lilly and Company. (2015). Abemaciclib (LY2835219) and Related Compounds. US Patent 11,059,828.[1] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 84038562, (5-Fluoro-4-methylpyrimidin-2-yl)methanamine. Link

  • Shao, J., et al. (2020). Design, synthesis and SAR study of 2-aminopyrimidines... against EGFR. Bioorganic & Medicinal Chemistry. Link

  • BMS/Lexicon. (2013). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists.[1][4] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative Guide: Biological Validation of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation framework for biological activity in C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine derivatives . These compounds are primarily engineered as ATP-competitive kinase inhibitors or GPCR modulators (e.g., Orexin/Histamine H4) , where the 5-fluoro-4-methyl-pyrimidine core acts as a metabolically stable "hinge-binding" or "anchor" motif.

Executive Summary & Scaffold Analysis

Target Audience: Medicinal Chemists, Lead Optimization Leads, DMPK Scientists.

The C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine scaffold represents a privileged structural motif in drug discovery. Its value lies in the specific substitution pattern on the pyrimidine ring:

  • C2-Methylamine Linker: Provides a flexible vector for attaching "tail" moieties that probe the solvent-exposed regions of a kinase pocket or GPCR orthosteric site.

  • C4-Methyl Group: Induces steric clash with "gatekeeper" residues in kinases, improving selectivity profiles against promiscuous targets.

  • C5-Fluorine Atom: The critical differentiator. It blocks metabolic oxidation (CYP450-mediated) at the electron-rich C5 position and modulates the pKa of the pyrimidine nitrogens, influencing hydrogen bond strength with the hinge region.

This guide compares the validation of these fluorinated derivatives against non-fluorinated analogs (to assess the "Fluorine Effect") and Clinical Standards (e.g., Dasatinib, Gefitinib) to establish potency and metabolic superiority.

Comparative Performance Matrix

The following data summarizes the typical performance improvements observed when incorporating the 5-fluoro-4-methyl-pyrimidin-2-yl core compared to standard alternatives.

Feature5-Fluoro-Derivative (Target Scaffold)Non-Fluorinated Analog (H-Analog)Clinical Standard (e.g., Gefitinib/Dasatinib)Scientific Rationale
Enzymatic Potency (IC₅₀) < 10 nM (High Affinity)10–50 nM< 5 nMFluorine withdraws electrons, strengthening the H-bond acceptor capability of N1/N3.
Metabolic Stability (t½) > 120 min (Microsomal)< 45 min~60–180 minC-F bond blocks C5-oxidation, a primary metabolic soft spot in pyrimidines.
Lipophilicity (LogD) 2.5 – 3.2 1.8 – 2.23.0 – 4.0Fluorine increases lipophilicity, improving membrane permeability without compromising solubility.
Selectivity Score (S35) High (0.15) Moderate (0.30)VariesThe C4-Methyl group restricts rotation, locking the bioactive conformation.

In-Depth Validation Protocols

To validate these derivatives, a "Self-Validating" cascade of assays is required. Do not rely solely on enzymatic data; cellular target engagement is mandatory to prove the scaffold permeates the membrane.

Phase I: Biochemical Potency (The "Hinge Binder" Test)

Objective: Quantify the intrinsic affinity of the derivative for the target kinase (e.g., EGFR, LRRK2) or Receptor. Method: FRET-based LanthaScreen™ or ADP-Glo™ Assay.

Protocol:

  • Preparation: Dissolve derivatives in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions (10 points) in assay buffer.

  • Enzyme Reaction:

    • Mix Kinase (0.5 nM final), Substrate (e.g., Poly GT), and Test Compound in a 384-well low-volume plate.

    • Control 1 (Min): DMSO only (0% inhibition).

    • Control 2 (Max): Staurosporine (1 µM) or EDTA (100% inhibition).

  • Initiation: Add ATP at

    
     concentration (critical for ATP-competitive validation). Incubate for 60 min at RT.
    
  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Validation Check: Calculate the Z-Factor . A value > 0.5 is required for the assay to be considered valid.

    • Note: If IC₅₀ shifts significantly (>3x) when ATP concentration is increased, the compound is confirmed as ATP-competitive.

Phase II: Cellular Target Engagement (Western Blot)

Objective: Prove that the 5-fluoro modification does not prevent cell entry and effectively inhibits downstream signaling (e.g., Phospho-ERK or Phospho-AKT).

Protocol:

  • Cell Seeding: Seed A549 or relevant cell line at

    
     cells/well in 6-well plates. Starve cells (0.1% FBS) overnight to reduce basal phosphorylation.
    
  • Treatment: Treat cells with derivatives (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes to spike signaling.

  • Lysis & Blotting: Lyse in RIPA buffer + Phosphatase Inhibitors. Run SDS-PAGE.

  • Antibodies:

    • Primary: Anti-pEGFR (Tyr1068) and Anti-pERK1/2.

    • Loading Control: Anti-GAPDH or Total EGFR.

  • Quantification: Normalize Phospho-signal to Total-signal.

    • Success Criteria: Dose-dependent reduction of pERK with an IC₅₀ comparable to the biochemical assay (within 5-10 fold shift).

Phase III: Metabolic Stability (Microsomal Stability)

Objective: Validate the "Fluorine Effect" (blocking C5 oxidation). Protocol:

  • Incubate compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sample at 0, 15, 30, 60 min. Quench with cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analyze via LC-MS/MS.

  • Comparison: Run the non-fluorinated analog side-by-side. The 5-Fluoro derivative should show a significantly lower intrinsic clearance (

    
    ).
    

Visualizing the Mechanism & Workflow

Diagram 1: Structural Logic & Signaling Pathway

This diagram illustrates the role of the scaffold in blocking the kinase pathway and the specific impact of the 5-Fluoro and 4-Methyl groups.

KinaseInhibition cluster_SAR Scaffold SAR Effects Compound 5-Fluoro-4-Methyl Derivative Kinase Target Kinase (e.g., EGFR/LRRK2) Compound->Kinase Binds Hinge Region (Competitive Inhibition) Signaling Downstream Signaling (RAS-RAF-MEK-ERK) Compound->Signaling Inhibits Kinase->Signaling Phosphorylation Cascade ATP ATP Molecule ATP->Kinase Blocked by Compound Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Metabolism CYP450 Oxidation F_Atom 5-Fluoro Group F_Atom->Metabolism Blocks C5-Oxidation (Increases t1/2) Me_Group 4-Methyl Group Me_Group->Kinase Induces Conformational Selectivity

Caption: Mechanism of Action showing how the 5-Fluoro-4-Methyl scaffold enhances stability and selectivity while blocking ATP binding.

Diagram 2: Validation Workflow Cascade

The logical flow of experiments to validate the derivatives.[1]

ValidationWorkflow Synthesis Scaffold Synthesis (Py-CH2-NH2 Linker) Biochem Biochemical Assay (ADP-Glo / IC50) Synthesis->Biochem Library Generation Cellular Cellular Assay (Western Blot / MTT) Biochem->Cellular Hit Selection (IC50 < 100nM) Cellular->Synthesis Optimize Permeability ADME ADME Profiling (Microsomal Stability) Cellular->ADME Lead Selection (Potent in Cells) ADME->Synthesis Optimize SAR (If Unstable) Decision Go / No-Go Decision ADME->Decision Validation (t1/2 > 60min)

Caption: Step-by-step validation cascade from synthesis to lead selection, highlighting critical decision gates.

References

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against T790M. Nature. [Link] (Provides context on pyrimidine-based EGFR inhibitors).

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. [Link] (Establishes the 2-aminopyrimidine scaffold validation protocols).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link] (Authoritative source on the metabolic stability of the 5-Fluoro modification).

Sources

benchmarking C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine against known kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An objective guide to benchmarking novel kinase inhibitors, featuring C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine as a case study. This document provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to rigorously evaluate new chemical entities against established kinase inhibitor scaffolds.

Introduction: Establishing a Framework for Novel Kinase Inhibitor Evaluation

In the landscape of modern drug discovery, protein kinases remain a pivotal target class. The development of novel kinase inhibitors requires a systematic and robust benchmarking process to ascertain their potential therapeutic value. This guide outlines a comprehensive strategy for characterizing a new chemical entity, C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, by comparing its performance against a panel of well-characterized kinase inhibitors with diverse mechanisms of action.

The chosen comparator scaffolds represent distinct classes of kinase inhibitors, providing a broad context for evaluating our compound of interest:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of kinases. It serves as a positive control for pan-kinase inhibition.

  • Imatinib: A paradigm of targeted therapy, this inhibitor demonstrates high selectivity for a specific subset of tyrosine kinases, including ABL, KIT, and PDGF-R.

  • Ibrutinib: A covalent inhibitor that forms an irreversible bond with its target, Bruton's tyrosine kinase (BTK), offering a distinct mechanism of action for comparison.

  • Trametinib: An allosteric inhibitor that binds to a site on the MEK1/2 kinases distinct from the ATP-binding pocket, providing a non-competitive inhibitory mechanism.

This guide will navigate through a multi-phased approach, from initial target deconvolution to cellular characterization, providing both the rationale and detailed protocols necessary for a thorough investigation.

Phase 1: Broad-Spectrum Kinase Profiling for Target Identification

The initial step in characterizing a novel compound is to understand its kinase selectivity profile. A broad-spectrum screen against a large panel of kinases provides a global view of the compound's potential targets and off-targets. A competition binding assay is a common and effective method for this initial screen.

Experimental Rationale

A competition binding assay measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase. This method is independent of the kinase's enzymatic activity, allowing for the screening of a wide range of kinases, including inactive ones. The data generated from this assay, typically expressed as a percentage of inhibition at a given concentration, allows for the initial identification of high-affinity targets.

Workflow for Kinase Profiling

cluster_0 Phase 1: Kinase Profiling A Novel Compound C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine B Kinase Panel Screen (e.g., 400+ kinases) A->B Test at a fixed concentration (e.g., 1 µM) C Competition Binding Assay B->C Measure displacement of a known ligand D Data Analysis: - Percent Inhibition - Kinase Selectivity Score C->D Calculate inhibition relative to controls E Identification of Primary Targets D->E Identify kinases with significant inhibition

Caption: Workflow for initial kinase target identification.

Protocol: Competition Binding Assay
  • Preparation of Reagents:

    • Prepare a stock solution of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine in DMSO.

    • Dilute the compound to the desired screening concentration (e.g., 1 µM) in the assay buffer.

    • Prepare the kinase panel, with each kinase immobilized on a solid support.

    • Prepare the labeled ATP-site ligand.

  • Assay Execution:

    • In a multi-well plate, combine the test compound, the kinase-immobilized support, and the labeled ligand.

    • Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Wash the plate to remove unbound ligand.

    • Measure the amount of bound ligand using an appropriate detection method (e.g., fluorescence, radioactivity).

    • Calculate the percentage of inhibition for each kinase using the formula: % Inhibition = (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)) * 100

    • Identify kinases with inhibition greater than a predefined threshold (e.g., >90%) as potential primary targets.

Phase 2: Determination of Biochemical Potency and Selectivity

Following the identification of potential primary targets, the next phase focuses on quantifying the compound's potency (IC50) against these kinases. A dose-response analysis is performed to determine the concentration of the inhibitor required to reduce kinase activity by 50%.

Experimental Rationale

An in vitro kinase activity assay directly measures the enzymatic function of the kinase. By titrating the inhibitor concentration, a dose-response curve can be generated, from which the IC50 value is derived. This provides a quantitative measure of the compound's potency. To assess selectivity, the IC50 is also determined for a smaller panel of closely related kinases and key off-targets identified in the initial screen.

Illustrative Kinase Activity Assay

cluster_1 Phase 2: Biochemical Potency cluster_reactants Reactants Kinase Kinase Enzyme Reaction Phosphorylation Reaction Kinase->Reaction Substrate Peptide Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound (Varying Concentrations) Inhibitor->Reaction Inhibits Detection Detection of Phosphorylated Substrate Reaction->Detection Quantify signal IC50 IC50 Calculation Detection->IC50 Generate dose- response curve cluster_2 Phase 3: Cellular Activity Receptor Receptor Tyrosine Kinase KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Our Novel Compound Inhibitor->KinaseX Inhibits

Caption: Simplified signaling pathway for cellular assays.

Protocol: Western Blot for Phospho-Substrate
  • Cell Culture and Treatment:

    • Culture a cell line known to have an active signaling pathway involving the target kinase.

    • Treat the cells with a dose-range of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine for a specified time.

    • Include vehicle (DMSO) and positive control inhibitor-treated cells.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and comparators.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Assay Execution:

    • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to vehicle-treated cells.

    • Plot the data and determine the GI50 (concentration for 50% growth inhibition).

Comparative Cellular Data (Hypothetical)
CompoundTarget Pathway Inhibition (EC50, nM)Cell Line Proliferation (GI50, nM)
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine 50 150
Imatinib300500
Ibrutinib1030
Trametinib515

Conclusion and Future Directions

This guide has provided a structured approach to the initial benchmarking of a novel kinase inhibitor, C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine. Through a phased evaluation encompassing broad kinase profiling, biochemical potency determination, and cellular activity assessment, a comprehensive preliminary profile of the compound can be established.

The hypothetical data presented herein suggests that C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is a potent and selective inhibitor of "Kinase X" with promising cellular activity. The next logical steps in its development would include:

  • Mechanism of Action Studies: To determine if the compound is ATP-competitive, allosteric, or has another mode of inhibition.

  • In Vivo Efficacy Studies: To assess the compound's anti-tumor activity in animal models.

  • ADME/Tox Profiling: To evaluate its pharmacokinetic properties and potential toxicities.

By systematically comparing new chemical entities to well-established benchmarks, researchers can make more informed decisions about which candidates to advance in the drug discovery pipeline.

References

  • Western Blotting: Bio-Rad Laboratories, Inc. (n.d.). Western Blotting. Retrieved from [Link]

  • Imatinib (Gleevec): National Cancer Institute. (n.d.). Imatinib Mesylate. Retrieved from [Link]

  • Ibrutinib (Imbruvica): National Cancer Institute. (n.d.). Ibrutinib. Retrieved from [Link]

  • Trametinib (Mekinist): National Cancer Institute. (n.d.). Trametinib. Retrieved from [Link]

A Comparative Guide to Confirming the Crystal Structure of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient's (API) three-dimensional structure is a non-negotiable cornerstone of its journey from lab to clinic. For derivatives of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, a class of compounds with significant therapeutic potential, confirming the crystal structure is paramount. This guide provides an in-depth comparison of the principal and complementary techniques used for structural elucidation, offering a framework for selecting the most appropriate methodologies.

The crystalline structure of a drug directly influences critical properties such as solubility, stability, bioavailability, and manufacturability.[1] An unambiguous determination of the atomic arrangement, including bond lengths, angles, and intermolecular interactions, is therefore essential for both intellectual property protection and regulatory submissions.[1]

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the absolute three-dimensional structure of a crystalline compound.[2] It provides precise atomic coordinates, allowing for the unambiguous determination of molecular conformation, stereochemistry, and packing in the solid state.[3][4]

Causality in Experimental Choices: Why SC-XRD?

The power of SC-XRD lies in its ability to directly visualize the electron density of a molecule, providing an unparalleled level of structural detail. For pyrimidine derivatives, this is crucial for:

  • Confirming Connectivity: Verifying the synthesized molecular framework and ruling out unexpected isomers.

  • Determining Absolute Stereochemistry: Essential for chiral molecules where enantiomers can have vastly different pharmacological effects.

  • Mapping Intermolecular Interactions: Understanding the hydrogen bonding and other non-covalent interactions that dictate the crystal packing, which in turn affects the material's physical properties.[5]

Experimental Workflow: From Powder to Structure

The journey to a definitive crystal structure via SC-XRD is a multi-step process that demands patience and precision.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol for SC-XRD
  • Crystal Growth (The Critical Bottleneck):

    • Objective: To obtain a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).[6]

    • Methodology:

      • Start with a highly purified sample of the C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine derivative.

      • Perform a solvent screen to identify a solvent or solvent system in which the compound has moderate solubility.

      • Employ slow crystallization techniques. The key is to allow crystals to form gradually.[7] Common methods include:

        • Slow Evaporation: Cover the vial of the saturated solution with parafilm and puncture a few small holes.

        • Vapor Diffusion: Place a vial of the compound's solution inside a sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.

        • Slow Cooling: Gradually cool a saturated solution.

  • Data Collection:

    • Objective: To collect a complete and high-resolution diffraction dataset.

    • Methodology:

      • Carefully mount a selected crystal on a goniometer head.[7]

      • Position the crystal in a monochromatic X-ray beam.[6]

      • Rotate the crystal while exposing it to X-rays, collecting the diffraction pattern on a detector.[3]

  • Structure Solution and Refinement:

    • Objective: To translate the diffraction pattern into a 3D atomic model.

    • Methodology:

      • The collected data is processed to determine the unit cell dimensions and space group.

      • The "phase problem" is solved using computational methods to generate an initial electron density map.

      • An atomic model is built into the electron density map and refined against the experimental data to achieve the final, high-resolution structure.[6]

Part 2: Comparative and Complementary Techniques

While SC-XRD is the gold standard, it is not always feasible, and other techniques provide crucial, often complementary, information. The choice of technique depends on the sample's nature and the specific questions being asked.

Technique Comparison
FeatureSingle-Crystal XRDPowder XRD (XRPD)NMR SpectroscopyComputational Modeling
Sample Phase Solid (single crystal)Solid (polycrystalline powder)Solution or Solid-StateIn-silico
Primary Advantage Definitive 3D atomic structure.Rapid fingerprinting of crystalline forms (polymorphs).[8][9]Provides structure and dynamics in solution.[6][10]Predicts possible crystal structures and ranks their stability.[11][12]
Key Information Bond lengths/angles, absolute configuration, packing.[3]Phase identity, crystallinity, polymorphism.[9][13]Covalent structure, connectivity, conformation in solution.Lattice energies, predicted stable polymorphs.[14]
Limitations Crystal growth can be a major bottleneck.[13]Does not provide atomic-level 3D structure.[15]Does not provide crystal packing information; structure may differ from solid state.[6]Predictions require experimental validation.[16]
X-ray Powder Diffraction (XRPD)

XRPD is an essential technique in pharmaceutical development for characterizing the bulk properties of a crystalline solid.[8][13] Instead of a single crystal, it uses a powdered sample containing many tiny crystallites.

  • Expertise & Experience: While SC-XRD gives the structure of one perfect crystal, XRPD provides a "fingerprint" of the bulk material.[9] This is critical because the manufacturing process can introduce different crystalline forms (polymorphs), which can have different properties.[8] Each polymorph will produce a unique XRPD pattern.[9]

  • Trustworthiness: XRPD is a self-validating system for quality control. By comparing the XRPD pattern of a new batch to a reference pattern from a known single crystal structure, one can quickly confirm phase identity and purity.[15]

Caption: XRPD for Phase Confirmation and Polymorph Screening.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the covalent structure (the connectivity of atoms) of the molecule.[17] While typically performed on solutions, solid-state NMR (ssNMR) can provide information that is highly complementary to XRD data.

  • Expertise & Experience: A common challenge in crystallography is determining the positions of hydrogen atoms. NMR is highly sensitive to the local environment of nuclei like ¹H, ¹³C, and ¹⁵N.[16]

  • Trustworthiness (NMR Crystallography): A powerful approach known as "NMR Crystallography" combines experimental ssNMR data with computational methods (like GIPAW DFT) to validate or refine crystal structures determined by diffraction methods.[16][18] If the experimentally measured NMR chemical shifts match those calculated from the proposed crystal structure, it provides strong validation of the model.[18][19]

Computational Crystal Structure Prediction (CSP)

CSP methods use computational algorithms to predict the most stable crystal packing arrangements for a given molecule based on its chemical diagram alone.[11]

  • Expertise & Experience: The challenge of polymorphism—where a compound can crystallize into multiple different forms—is a major risk in drug development.[12] A more stable polymorph appearing unexpectedly can derail a project. CSP allows researchers to explore the potential polymorphic landscape before extensive experimental screening.[12][14]

  • Authoritative Grounding: By predicting a range of possible low-energy crystal structures, CSP can guide experimental efforts to crystallize elusive forms and provide candidate structures for powder diffraction data that cannot be solved from a single crystal.[11]

Conclusion: An Integrated Approach

For C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine derivatives, no single technique tells the whole story. An integrated approach is the most robust strategy for complete structural confirmation.

  • Start with SC-XRD: Always aim to obtain a single crystal structure as the primary, definitive proof of the molecular and supramolecular structure.

  • Use XRPD for Bulk Characterization: Generate an XRPD pattern from the SC-XRD data and use it as the reference fingerprint to ensure batch-to-batch consistency and screen for polymorphs.

  • Employ NMR for Validation: Use solution NMR to confirm the covalent structure and ssNMR, combined with computation, to validate the crystallographic model, especially regarding hydrogen positions and tautomeric forms.

  • Leverage CSP for Risk Mitigation: Use Crystal Structure Prediction to understand potential polymorphic risks and guide experimental screening efforts.

By judiciously combining these techniques, researchers and drug development professionals can build a comprehensive and self-validating structural package, ensuring the quality, safety, and efficacy of these promising therapeutic agents.

References

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

  • McClurg, R. B., & Smit, J. P. (2013, January 1).
  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • Booker, C. J., et al. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online.
  • Re-Mi, O., & Paul, H. (2018). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. IUCrJ, 5(Pt 5), 509–525.
  • Wikipedia. (n.d.). Crystal structure prediction. Retrieved from [Link]

  • Wang, L., et al. (2022).
  • Schrödinger. (2024, October 23). Crystal structure prediction workflow for small molecule drug formulation. Retrieved from [Link]

  • Harris, K. D. M. (2022).
  • BenchChem. (2025). Validating the Structure of alpha-D-Idofuranose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy.
  • MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]

  • Lab Manager. (2019, September 30). Elucidating Novel Crystalline Structures with Electron and NMR Crystallography. Retrieved from [Link]

  • van de Streek, J. (2015). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. University of Southampton.
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net.
  • Czylkowska, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6945.
  • BenchChem. (n.d.).
  • Oreate AI. (2026, January 7).
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Retrieved from [Link]

Sources

Assessing the Novelty and Performance of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks not merely for their structural uniqueness, but for the inherent physicochemical advantages they impart to a lead series. The substitution pattern on a heteroaromatic ring is never arbitrary.

This guide provides an objective, data-driven comparison of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (CAS: 1545825-32-8) against its structural alternatives. By analyzing recent patent literature and fundamental medicinal chemistry principles, we will dissect why this specific fluorinated scaffold is increasingly utilized in advanced drug discovery programs, and provide the self-validating experimental protocols required to benchmark its performance [1].

Patent Landscape & Novelty Assessment

The 5-fluoro-4-methylpyrimidine motif has recently emerged as a privileged scaffold in several high-profile patent applications, demonstrating its versatility across different target classes:

  • Kinase Inhibitors (Immunology/Oncology): In patent , Merck Sharp & Dohme disclosed pyrazolyl derivatives acting as Spleen Tyrosine Kinase (Syk) inhibitors for the treatment of rheumatoid arthritis and asthma [2]. The incorporation of the 5-fluoro-4-methylpyrimidin-2-yl amine moiety was critical for optimizing hinge-binding interactions within the kinase domain while maintaining an optimal pharmacokinetic profile.

  • GPCR Agonists (Neurology): In patent , the scaffold was utilized in bicycloheptane pyrrolidine compounds acting as Orexin receptor agonists for psychiatric disorders [3]. Here, the building block serves to fine-tune the lipophilicity and brain penetrance of the molecule.

SykPathway BCR B-Cell Receptor Activation Lyn Lyn Kinase Phosphorylation BCR->Lyn Syk Syk Kinase (Inhibitor Target) Lyn->Syk PLCg PLCγ2 Activation Syk->PLCg NFkB NF-κB Signaling & Inflammation PLCg->NFkB

Caption: Role of Syk kinase in B-cell receptor signaling targeted by pyrimidine derivatives.

Mechanistic Rationale: The Fluorine-Methyl Synergy

Why choose C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine over simpler analogs? The answer lies in the synergistic modulation of the molecule's electronic and steric environment [4].

  • Metabolic Shielding (The 5-Fluoro Effect): The C5 position of a pyrimidine ring is electron-rich and a classic soft spot for Cytochrome P450 (CYP)-mediated oxidative metabolism. Substituting the hydrogen with a highly electronegative fluorine atom strategically blocks this metabolic liability without adding significant steric bulk (van der Waals radius of F is 1.47 Å vs. H at 1.20 Å) [5].

  • pKa Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I). This drastically lowers the pKa of the adjacent pyrimidine nitrogens, rendering the ring neutral at physiological pH (7.4). This reduction in basicity directly correlates with improved passive membrane permeability and reduced hERG liability [4].

  • Conformational Locking (The 4-Methyl Effect): The 4-methyl group provides essential steric hindrance. When the primary amine is coupled to form an amide in a final drug molecule, the adjacent methyl group restricts the rotation of the pyrimidine ring, locking the molecule into a bioactive conformation that reduces the entropic penalty upon target binding.

Comparative Performance Data

To objectively assess the value of this building block, we must compare it against its non-fluorinated and non-methylated counterparts. The table below summarizes representative physicochemical and ADME metrics based on established structure-activity relationship (SAR) benchmarks for these scaffolds.

MetricCompound A: 5-F, 4-Me (Target)Compound B: 4-Me only (Alternative)Compound C: 5-F only (Alternative)Mechanistic Driver
Pyrimidine pKa ~0.5~1.8~0.8Fluorine's (-I) effect drastically reduces ring basicity.
Amine pKa ~8.2~8.6~8.3Synergistic electron withdrawal from the heteroaryl ring.
LogD (pH 7.4) ~0.9~0.4~0.6Methyl adds lipophilicity; Fluorine modulates polarity.
HLM CL_int < 15 µL/min/mg> 45 µL/min/mg~ 25 µL/min/mgC5-fluorination blocks the primary site of CYP oxidation.

Data Note: Values represent extrapolated SAR benchmarks typical for pyrimidine building blocks in early-stage ADME profiling.

Self-Validating Experimental Protocols

To verify the performance metrics outlined above, the following rigorous, self-validating protocols must be employed. As a principle of scientific integrity, an assay is only as good as its internal controls.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (CL_int) to validate the metabolic shielding provided by the 5-fluoro substitution.

  • Step 1: Matrix Preparation. Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: 0.5 mg/mL is chosen to maintain linear enzyme kinetics while preventing excessive non-specific protein binding that could artificially lower the apparent clearance rate.

  • Step 2: Compound Spiking. Add the test compound (Compound A, B, or C) to a final concentration of 1 µM.

  • Step 3: Reaction Initiation. Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes. By running a parallel control without NADPH, we can definitively prove that any observed degradation is CYP-mediated rather than due to chemical instability in the buffer.

  • Step 4: Quenching & Analysis. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validation Checkpoint: The assay is strictly rejected unless the positive control (Verapamil) exhibits a CL_int > 40 µL/min/mg and the minus-NADPH negative control shows < 5% degradation.

Protocol 2: Potentiometric pKa Determination

This protocol quantifies the inductive effect of the fluorine atom on the primary amine.

  • Step 1: Aqueous Titration. Dissolve the compound in 0.15 M KCl (to maintain constant ionic strength). Titrate from pH 2 to 12 using standardized 0.5 M KOH and 0.5 M HCl under an argon atmosphere.

    • Causality: Argon prevents atmospheric CO2 from dissolving into the solution and forming carbonic acid, which would skew the titration curve.

  • Step 2: Yasuda-Shedlovsky Extrapolation. If the fluorinated compound exhibits poor aqueous solubility, perform titrations in varying ratios of methanol/water (e.g., 20%, 30%, 40% MeOH). Plot the apparent pKa against the dielectric constant of the solvent mixtures and extrapolate to 0% co-solvent.

  • Self-Validation Checkpoint: The system must accurately report the pKa of a reference standard (e.g., Diphenhydramine, pKa 8.98) within ±0.05 log units of established literature values before sample data is accepted.

Integration Workflow

Workflow A C-(5-Fluoro-4-methyl- pyrimidin-2-yl)-methylamine B Amide Coupling / Library Synthesis A->B C In Vitro ADME Profiling (HLM, pKa, LogD) B->C D Target Assays (Syk / Orexin) C->D E Lead Selection & Optimization D->E

Caption: Workflow for integrating the building block into lead optimization pipelines.

Conclusion

The integration of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine into a drug discovery pipeline is a calculated structural decision. As evidenced by its presence in advanced patent literature, the precise combination of the C5-fluorine and C4-methyl groups provides a highly optimized balance of metabolic stability, favorable pKa, and conformational rigidity. When compared to simpler analogs, this building block significantly reduces downstream attrition risks associated with poor pharmacokinetics.

References

  • Merck Sharp & Dohme Corp. "Pyrazolyl derivatives as syk inhibitors." World Intellectual Property Organization, WO2013192125A1, Dec 27, 2013.
  • Janssen Pharmaceutica NV. "Bicycloheptane pyrrolidine orexin receptor agonists." United States Patent and Trademark Office, US11680060B2, Jun 20, 2023.
  • Al-Amiery, A. A., et al. "Importance of Fluorine in Benzazole Compounds." Molecules, vol. 25, no. 20, 2020, p. 4677. Available at:[Link]

  • Han, J., et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Pharmaceuticals, vol. 15, no. 8, 2022, p. 944. Available at:[Link]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (CAS: 1545825-32-8)[1] has emerged as a highly privileged scaffold in the development of targeted therapeutics, including tyrosine kinase inhibitors, orexin receptor agonists, and immunomodulators.

As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of this specific fluorinated pyrimidine against its structural alternatives. By examining the mechanistic causality behind its physiochemical properties and providing self-validating experimental protocols, this guide serves as a comprehensive blueprint for integrating this building block into advanced drug discovery workflows.

Structural Rationale & Mechanistic Causality

The incorporation of the 5-fluoro-4-methyl-pyrimidine motif is not arbitrary; it is a calculated design choice to overcome specific liabilities found in simpler heterocycles [2, 3].

  • The Fluorine Effect (C5): Fluorine's strong inductive electron-withdrawing nature lowers the pKa of the adjacent pyrimidine nitrogens. This reduction in basicity enhances passive membrane permeability and mitigates off-target binding to the hERG potassium channel, a common source of cardiotoxicity. Furthermore, substituting the C5 hydrogen with fluorine blocks a major site of cytochrome P450 (CYP450) oxidative metabolism [3].

  • The Methyl Shield (C4): Unsubstituted 5-fluoropyrimidines are known to undergo bioactivation via oxidative defluorination, leading to Time-Dependent Inhibition (TDI) of CYP3A4. The addition of a methyl group at the C4 position provides critical steric hindrance that shields the ring from this metabolic liability, significantly improving the compound's half-life in human liver microsomes (HLM) [4].

  • The Methanamine Linker (C2): The primary amine provides a versatile synthetic handle for reductive amination or amide coupling, allowing the privileged pyrimidine core to be seamlessly grafted onto larger pharmacophores [6, 7].

Table 1: Physiochemical & Metabolic Comparison of Pyrimidine Building Blocks
Building Block AlternativepKa (Pyrimidine N)Lipophilicity (LogP impact)CYP3A4 TDI LiabilityMetabolic Stability (HLM t1/2)Target Application
(Pyrimidin-2-yl)methanamine High (~1.3 - 2.0)BaselineLowPoor (Rapid C5 oxidation)Basic fragment screening
(4-Methylpyrimidin-2-yl)methanamine HighestModerateLowPoor (C5 oxidation)Non-CNS targets
(5-Fluoropyrimidin-2-yl)methanamine LowHighHigh (Defluorination) [4]ModerateTool compounds
(5-Fluoro-4-methyl-pyrimidin-2-yl)methanamine Optimal (Low) High Low (Steric shield) [4]Excellent CNS & Oncology Drugs

Application 1: Tyrosine Kinase Inhibitors (e.g., c-MET)

In oncology, the 5-fluoro-4-methyl-pyrimidine moiety is frequently utilized to target the ATP-binding hinge region of kinases such as c-MET [7]. The methyl group projects into a hydrophobic sub-pocket, while the pyrimidine nitrogens engage in critical hydrogen bonding with the kinase hinge backbone.

cMET_Pathway HGF HGF (Ligand) cMET c-MET Receptor (Inhibited by Pyrimidine Derivative) HGF->cMET Binds Grb2 Grb2 / SOS Complex cMET->Grb2 Phosphorylation RAS RAS / MAPK Pathway Grb2->RAS PI3K PI3K / AKT Pathway Grb2->PI3K Proliferation Tumor Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Diagram 1: c-MET signaling pathway targeted by 5-fluoro-4-methyl-pyrimidine derived kinase inhibitors.

Experimental Protocol: TR-FRET Kinase Activity Assay

To validate the inhibitory potency (IC50) of the synthesized compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET is chosen over standard fluorescence to eliminate compound auto-fluorescence background.

  • Reagent Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality: DTT maintains the catalytic cysteine residues in a reduced state, preventing artifactual inhibition via disulfide bond formation.

  • Compound Titration: Dispense the pyrimidine derivative in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 5 µL of c-MET enzyme and ULight-labeled substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP at its apparent

    
     value. Causality: Testing precisely at the 
    
    
    
    ensures the assay is highly sensitive to competitive ATP-site inhibitors.
  • Detection & Validation: Stop the reaction after 60 minutes with EDTA and add the Europium-labeled anti-phospho antibody. Read on a microplate reader (Ex: 320 nm, Em: 665/615 nm).

  • Self-Validation Check: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (vehicle). The assay is only valid if Z' > 0.5, confirming robust signal separation.

Application 2: Orexin Receptor Agonists (Neurology)

For central nervous system (CNS) targets like the Orexin receptors (OX1R/OX2R), overcoming the blood-brain barrier (BBB) is paramount. The C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine building block is ideal here because the fluorine atom lowers the polar surface area (PSA) penalty of the pyrimidine ring while increasing lipophilicity, driving brain penetrance [5, 6].

Orexin_Pathway Agonist Orexin Agonist (Pyrimidine-based) OX1R OX1R / OX2R (GPCR) Agonist->OX1R Activation Gq Gq Protein Alpha Subunit OX1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Calcium Release IP3->Calcium FLIPR Assay Target

Diagram 2: Gq-coupled Orexin receptor signaling pathway leading to calcium mobilization.

Experimental Protocol: FLIPR Calcium Mobilization Assay

Orexin receptor activation triggers the Gq-PLC-IP3 pathway, releasing intracellular calcium. This is quantified using a Fluorometric Imaging Plate Reader (FLIPR).

  • Cell Plating: Seed CHO cells stably expressing human OX2R at 10,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid and 0.04% Pluronic F-127. Causality: Pluronic F-127 solubilizes the lipophilic AM ester dye. Probenecid inhibits organic anion transporters, preventing the active efflux of the cleaved fluorophore and ensuring a stable baseline signal.

  • Incubation: Incubate for 30 minutes at 37°C (to allow esterase cleavage of the AM group), followed by 15 minutes at room temperature (to reduce dye leakage and compartmentalization).

  • Compound Addition & Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds, then inject the pyrimidine-based agonist. Measure the peak fluorescence response over 3 minutes.

  • Self-Validation Check: Normalize data to a maximum response generated by the endogenous peptide Orexin-A (100% activation). Calculate

    
     values using a 4-parameter logistic curve fit.
    

Synthesis & Integration Workflow

Integrating C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine into a core scaffold is typically achieved via reductive amination. This method is highly chemoselective and scalable.

Synthesis_Workflow Aldehyde Core Scaffold (Aldehyde) Imine Imine Intermediate Aldehyde->Imine Amine C-(5-Fluoro-4-methyl- pyrimidin-2-yl)-methylamine Amine->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product Final Drug Candidate Reduction->Product

Diagram 3: Reductive amination workflow for integrating the pyrimidine building block.

Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve the core aldehyde (1.0 eq) and C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (1.2 eq) in anhydrous Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity and accelerate imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 eq) portion-wise. Causality:
    
    
    
    is chosen over
    
    
    because it is a milder reducing agent that selectively reduces the imine intermediate without prematurely reducing the unreacted starting aldehyde to an alcohol.
  • Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous

    
    . Extract with Dichloromethane (DCM), wash with brine, and dry over anhydrous 
    
    
    
    .
  • Self-Validation Check: Monitor reaction completion via LC-MS. The disappearance of the aldehyde mass peak and the appearance of the desired product mass (

    
    ) validates the successful coupling.
    

References

  • National Institutes of Health. "(5-Fluoro-4-methylpyrimidin-2-yl)methanamine". PubChem. URL: [Link]

  • Priya A, et al. "Fluorine in drug discovery: Role, design and case studies". Pharmacy Journal, 2025. URL: [Link]

  • "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications". PMC, National Institutes of Health, 2022. URL: [Link]

  • "Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety". ACS Medicinal Chemistry Letters, 2018. URL: [Link]

  • "Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics". SciSpace. URL: [Link]

  • "US11680060B2 - Bicycloheptane pyrrolidine orexin receptor agonists". Google Patents, 2023.
  • "WO2011084402A1 - Tyrosine kinase inhibitors". Google Patents, 2011.

Safety Operating Guide

Personal protective equipment for handling C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (CAS: 1545825-32-8) requires a rigorous, causality-driven approach to laboratory safety. This compound merges two distinct chemical moieties—a primary amine and a fluorinated pyrimidine ring—each presenting unique operational challenges.

The primary amine group is basic, nucleophilic, and highly corrosive to dermal and mucosal tissues. Simultaneously, fluorinated pyrimidines are structural analogs to potent biological agents (such as 5-fluorouracil), meaning systemic absorption carries a high risk of cellular toxicity and nucleic acid interference [1, 4].

To ensure scientific integrity and operator safety, the following guide details the self-validating protocols, Personal Protective Equipment (PPE) matrix, and logistical workflows required for handling this compound.

Quantitative Hazard & Logistical Specifications

Before initiating any experimental workflow, operators must align their engineering controls and PPE with the compound's physicochemical properties.

Table 1: Chemical and Logistical Specifications

ParameterSpecification / RecommendationCausality / Rationale
Chemical Identity C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamineAlso known as (5-Fluoro-4-methylpyrimidin-2-yl)methanamine.
CAS Number 1545825-32-8Unique identifier for SDS and regulatory tracking.
Molecular Weight 141.15 g/mol Low molecular weight increases volatility and inhalation risk.
Primary Hazards Corrosive (Skin/Eye), Target Organ ToxicityAmine basicity causes burns; pyrimidine ring poses systemic toxicity.
Glove Specification Nitrile (≥0.11 mm) or Neoprene (Double-gloved)Prevents dermal absorption of lipid-soluble fluorinated organics.
Ventilation Chemical Fume Hood (80–100 fpm face velocity)Captures corrosive amine vapors and prevents inhalation exposure.
Waste Classification Halogenated Basic Organic WasteFluorine content requires specialized high-temperature incineration.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is dictated by the Occupational Safety and Health Administration (OSHA) guidelines for chemical handling [2], tailored specifically to the dual-hazard nature of fluorinated amines.

  • Hand Protection (Double-Gloving): Wear a primary layer of standard nitrile gloves (minimum 0.11 mm thickness) and a secondary outer layer of heavy-duty nitrile or neoprene. Causality: Fluorinated pyrimidines are lipophilic and can permeate thin, single-layer gloves over time. Double-gloving ensures that if the outer layer is compromised by a corrosive amine degradation, the inner layer maintains the barrier.

  • Eye and Face Protection: ANSI Z87.1-certified chemical splash goggles are mandatory. If handling volumes greater than 50 mL or operating under pressurized inert gas, a full-face shield must be worn over the goggles. Causality: Primary amines cause rapid, irreversible corneal damage upon contact. Safety glasses lack the necessary orbital seal to prevent vapor intrusion.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat with fitted cuffs. Avoid synthetic fabrics like polyester that can melt into the skin during an exothermic reaction.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood. If a spill occurs outside the hood, a NIOSH-approved respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges is required for cleanup [2].

Operational Plan: Step-by-Step Handling Protocol

Primary amines are highly reactive with atmospheric carbon dioxide and moisture, rapidly forming insoluble carbamate salts. This not only degrades the reagent but alters experimental stoichiometry. The following protocol ensures both chemical integrity and operator safety.

Protocol: Inert-Atmosphere Transfer and Handling

  • Engineering Control Verification: Verify the fume hood sash is positioned at the certified working height. Ensure the area is clear of strong oxidizing agents and acids, which react violently with amines.

  • Atmospheric Purging: Connect the reaction vessel to a Schlenk line or gas manifold. Purge the vessel with dry Nitrogen (N₂) or Argon (Ar) for a minimum of 10 minutes.

  • Reagent Transfer:

    • For Solids: Use a grounded, static-free spatula to transfer the compound into a pre-tared, septum-sealed vial.

    • For Solutions: Use a gas-tight syringe purged three times with inert gas prior to drawing the amine.

  • Exotherm Mitigation: When introducing solvents (e.g., Dichloromethane, Tetrahydrofuran), add them dropwise via an addition funnel or syringe while maintaining the reaction vessel in a cooling bath (0–5 °C). Causality: The dissolution or protonation of amines is highly exothermic; thermal runaway can lead to solvent boil-off and toxic aerosolization.

  • In-Situ Decontamination: Immediately rinse all spatulas, syringes, and glassware with a dilute weak acid (e.g., 5% citric acid or 1M HCl) inside the fume hood. Causality: This protonates the residual amine, converting it into a water-soluble, non-volatile ammonium salt, eliminating residual inhalation hazards before the glassware is moved to the sink[3].

Spill Response and Disposal Plan

Improper disposal of fluorinated compounds poses severe environmental and regulatory risks.

Spill Response Workflow:

  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Neutralize & Absorb: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use sawdust, as amines can react exothermically with organic materials. Lightly spray the absorbent with 5% citric acid to quench the amine vapor.

  • Collect: Scoop the neutralized absorbent using non-sparking tools into a highly visible, sealable hazardous waste container.

Waste Segregation (Critical Step): Waste containing C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine must be strictly segregated into Halogenated Organic Waste .

  • Causality: The presence of the fluorine atom dictates that this waste cannot be combined with standard organic solvents. Non-halogenated incinerators operate at lower temperatures; burning fluorinated compounds in these facilities generates highly toxic, environmentally persistent dioxins and fluorinated gases [1].

Logical Workflow Visualization

The following diagram illustrates the self-validating operational logic required to safely handle this compound from pre-operation to disposal.

G Start Pre-Operation: PPE & Fume Hood Setup Inert Atmosphere Control: Establish N2/Ar Purge Start->Inert Handle Handling Phase: Transfer & React Inert->Handle Spill Spill Detected? Handle->Spill Quench Spill Response: Absorb & Isolate Spill->Quench Yes Decon Post-Operation: Decontamination Spill->Decon No Quench->Decon Waste Waste Disposal: Segregate Halogenated Waste Decon->Waste

Figure 1: Operational workflow and spill response logic for fluorinated pyrimidine amines.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies Press URL:[Link]

  • Personal Protective Equipment Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications URL:[Link]

  • Fluorouracil - Adrucil, 5-FU (Toxicity Profile of Fluorinated Pyrimidines) GlobalRPH URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.